molecular formula C7H3BrClN3O2 B2481996 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1477532-48-1

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B2481996
CAS-Nummer: 1477532-48-1
Molekulargewicht: 276.47
InChI-Schlüssel: IVODCJREHAIGNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H3BrClN3O2 and its molecular weight is 276.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVODCJREHAIGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Keystone Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-4-chloro-3-nitro-7-azaindole, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its strategic arrangement of chloro, bromo, and nitro substituents on the 7-azaindole scaffold makes it a uniquely versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and critical application as a pivotal intermediate in the development of targeted therapeutics, most notably the Checkpoint Kinase 1 (Chk1) inhibitor, GDC-0575.

Compound Identification and Physicochemical Properties

The precise substitution pattern of this molecule is crucial for its subsequent chemical transformations. The electron-withdrawing nitro group activates the C4-position for nucleophilic attack, while the bromo group at C5 offers a handle for cross-coupling reactions.

While a specific Chemical Abstracts Service (CAS) number for this compound is not publicly listed, the key precursor, 4-chloro-3-nitro-7-azaindole, is documented. The properties of the final compound have been characterized in detail through its large-scale synthesis.[1]

Table 1: Compound Identification and Properties

IdentifierValueSource
Systematic Name This compoundIUPAC
Common Name 5-Bromo-4-chloro-3-nitro-7-azaindoleTrivial
Molecular Formula C₇H₃BrClN₃O₂-
Molecular Weight 276.48 g/mol -
Appearance Tan solid[1]
Melting Point 269 °C (with decomposition)[1]
Solubility Soluble in DMSO; sparingly soluble in acetonitrile/water mixtures at room temperature, with increased solubility upon heating.Inferred from[1]

A Robust and Scalable Synthesis

A highly efficient, regioselective, and scalable synthesis was developed by researchers at Genentech, demonstrating its industrial relevance.[1][2] The process begins with the readily available 7-azaindole and proceeds through a series of controlled functionalizations.

Synthetic Workflow Rationale

The causality behind the synthetic sequence is dictated by the directing effects of the substituents and the need to control regioselectivity:

  • N-Oxidation: The initial oxidation of the pyridine nitrogen is a critical step. It deactivates the pyridine ring towards electrophilic attack, thereby directing subsequent electrophilic substitutions to the electron-rich pyrrole ring.

  • Chlorination: The N-oxide is then chlorinated at the C4-position. This is a key transformation that installs the future leaving group for nucleophilic aromatic substitution (SNAr).

  • Nitration: With the C4-position blocked, nitration occurs selectively at the C3-position of the pyrrole ring. The nitro group is essential for activating the C4-chloro group for the subsequent SNAr reaction.

  • Bromination: The final step is a highly regioselective bromination at the C5-position. This reaction proceeds with high fidelity, yielding the desired product without significant formation of isomeric impurities.[2]

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration cluster_3 Step 4: Bromination A 7-Azaindole B 7-Azaindole N-Oxide A->B m-CPBA C 4-Chloro-7-azaindole B->C POCl3 D 4-Chloro-3-nitro-7-azaindole C->D HNO3 / H2SO4 E 5-Bromo-4-chloro-3-nitro-7-azaindole D->E NBS / H2SO4 G A 5-Bromo-4-chloro- 3-nitro-7-azaindole B S N Ar Intermediate A->B 1. S N Ar (Amine Nucleophile) C 3-Amino Intermediate B->C 2. Nitro Reduction (e.g., H2, Pd/C) D Final Kinase Inhibitor (e.g., GDC-0575) C->D 3. Further Elaboration (Amide coupling, etc.)

Caption: Key transformations of the title compound into a kinase inhibitor.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not readily available, a safety assessment must be made based on its structural components: a halogenated, nitrated aromatic heterocycle. Data from related compounds, such as 5-bromo-7-azaindole, provide a baseline for handling. [3][4]

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye damage. May cause respiratory irritation. Nitroaromatic compounds can have additional long-term health effects and should be handled with appropriate caution.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [3]* Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.

Conclusion

This compound stands out as a high-value, strategically designed chemical intermediate. Its published multi-kilogram scale synthesis underscores its robustness and utility for pharmaceutical development. The carefully orchestrated placement of its functional groups provides a clear and efficient pathway to complex molecules, particularly kinase inhibitors that leverage the privileged 7-azaindole scaffold. For researchers and professionals in drug development, understanding the synthesis and reactivity of this building block is key to unlocking new therapeutic possibilities.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628-631. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Detailed experimental procedures and characterization data for "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole". ACS Publications. [Link]

  • Junge, C., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2446-2451. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Supporting Information for Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. Figshare. [Link]

  • National Cancer Institute. (n.d.). Definition of Chk1 inhibitor GDC-0575. NCI Drug Dictionary. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for catalytic hydrogenation of nitrobenzene. [Diagram]. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, K. et al. (2021). GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice. Frontiers in Immunology, 12, 642456. [Link]

  • Beck, H. et al. (2019). Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage. Oncotarget, 10(59), 6327-6340. [Link]

  • Syljuåsen, R. G. et al. (2005). Inhibition of Human Chk1 Causes Increased Initiation of DNA Replication, Phosphorylation of ATR Targets, and DNA Breakage. Molecular and Cellular Biology, 25(9), 3553-3562. [Link]

  • Advanced ChemBlocks Inc. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Smith, A. M. R. et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 12, 743-750. [Link]

  • Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Hartley, R. C. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10484-10493. [Link]

  • Campodónico, P. R. et al. (2014). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. Organic & Biomolecular Chemistry, 12(30), 5643-5653. [Link]

  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Hartley, R. C. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10484-10493. [Link]

  • Campodónico, P. R. et al. (2014). Specific nucleophile–electrophile interactions in nucleophilic aromatic substitutions. Organic & Biomolecular Chemistry, 12(30), 5643-5653. [Link]

  • Wikipedia. (n.d.). 5-Bromo-4-chloro-3-indolyl phosphate. Retrieved from [Link]

  • Han, C. et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Synthesis, Characterization, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a highly functionalized 7-azaindole derivative. This family of heterocyclic compounds is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This document details its synthesis, spectral characterization, and known physicochemical properties, offering insights for its application in research and drug discovery.

Molecular Structure and Key Features

This compound possesses a core 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold. The strategic placement of bromo, chloro, and nitro substituents on the pyrrole and pyridine rings offers multiple points for further chemical modification, making it a versatile building block in organic synthesis.

Molecular Diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₇H₃BrClN₃O₂-
Molecular Weight 276.48 g/mol Calculated
Appearance Likely a solidInferred from synthesis
Melting Point Not determinedThe related 4-chloro-1H-pyrrolo[2,3-b]pyridine has a melting point of 174-176 °C. The presence of additional functional groups, particularly the nitro group which can participate in intermolecular interactions, is expected to influence the melting point.[1]
Boiling Point Not determinedExpected to be high and likely to decompose before boiling under atmospheric pressure.
Solubility Not experimentally determinedExpected to be soluble in polar aprotic organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in other organic solvents like ethyl acetate and dichloromethane. Its solubility in water is expected to be low.
pKa Not experimentally determinedThe pyrrole NH is weakly acidic, while the pyridine nitrogen is basic. The presence of electron-withdrawing nitro, chloro, and bromo groups is expected to decrease the basicity of the pyridine nitrogen and increase the acidity of the pyrrole NH compared to the unsubstituted 7-azaindole.

Synthesis

A reliable and scalable synthesis of this compound has been reported, starting from the commercially available 7-azaindole. The synthetic route is a multi-step process involving N-oxidation, chlorination, nitration, and bromination.

Synthetic Pathway Overview

synthesis_pathway start 7-Azaindole step1 N-Oxidation (m-CPBA) start->step1 intermediate1 7-Azaindole N-oxide step1->intermediate1 step2 Chlorination (POCl₃) intermediate1->step2 intermediate2 4-Chloro-7-azaindole step2->intermediate2 step3 Nitration (HNO₃, H₂SO₄) intermediate2->step3 intermediate3 4-Chloro-3-nitro-7-azaindole step3->intermediate3 step4 Bromination (NBS) intermediate3->step4 product 5-Bromo-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine step4->product

Caption: Synthetic pathway for this compound.

Experimental Protocol (Adapted from Han et al., 2017)

Step 1: N-Oxidation of 7-Azaindole

  • Rationale: Activation of the pyridine ring for subsequent regioselective functionalization.

  • Procedure: 7-azaindole is treated with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

Step 2: Chlorination

  • Rationale: Introduction of the chloro group at the 4-position of the pyridine ring.

  • Procedure: The resulting 7-azaindole N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 3: Nitration

  • Rationale: Introduction of the nitro group at the 3-position of the pyrrole ring. The electron-rich pyrrole ring is susceptible to electrophilic nitration.

  • Procedure: 4-Chloro-7-azaindole is treated with a nitrating mixture, typically nitric acid in sulfuric acid, at controlled temperatures.

Step 4: Bromination

  • Rationale: Regioselective introduction of the bromo group at the 5-position.

  • Procedure: 4-Chloro-3-nitro-7-azaindole is reacted with a brominating agent such as N-bromosuccinimide (NBS).

Spectral Characterization

The structure of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The expected signals for this compound would include:

  • A broad singlet for the N-H proton of the pyrrole ring.

  • Singlets for the aromatic protons on the pyrrole and pyridine rings, with chemical shifts influenced by the surrounding electron-withdrawing groups.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum for this compound will show distinct signals for each of the seven carbon atoms in the bicyclic core, with their chemical shifts being significantly affected by the attached bromo, chloro, and nitro substituents.

Note: For detailed, experimentally obtained ¹H and ¹³C NMR spectra, refer to the supporting information of Han et al. (2017).

UV-Visible Spectroscopy

Reactivity and Potential Applications

The highly substituted nature of this compound makes it a valuable intermediate for the synthesis of more complex molecules.

  • Nucleophilic Aromatic Substitution: The chloro and bromo substituents can potentially be displaced by various nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up a wide range of synthetic possibilities for creating libraries of compounds for biological screening.

  • Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

The 7-azaindole scaffold is a known pharmacophore in many kinase inhibitors and other therapeutic agents.[3] Therefore, this compound serves as a key starting material for the development of novel drug candidates.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not publicly available. However, based on the functional groups present and data for similar compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The compound should be considered potentially harmful if swallowed, inhaled, or in contact with skin. The presence of nitro and halogenated aromatic moieties suggests that it may have toxic properties.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing and reducing agents.

For detailed safety information, it is advisable to consult the SDS of structurally related compounds and to perform a thorough risk assessment before handling.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 624–627. [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(33), 18977-18987. [Link]

  • Luo, J., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 3(11), 2486–2494. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 5-bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a highly functionalized heterocyclic compound. The document delves into the core molecular structure, physicochemical properties, and the profound influence of its substituent pattern on chemical reactivity. We explore established and putative synthetic pathways, detail key reaction mechanisms, and contextualize its significance as a versatile building block in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this 7-azaindole derivative for the synthesis of novel therapeutic agents, particularly in the domain of kinase inhibition.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] This bicyclic heterocycle, a bioisostere of indole, is a cornerstone in the design of numerous biologically active molecules due to its ability to form key hydrogen bond interactions with protein targets. Its derivatives have been successfully developed as inhibitors for a range of enzymes, including various protein kinases, making them vital in oncology and immunology research.[1][][3]

The specific derivative, this compound, represents a highly activated and versatile synthetic intermediate. The strategic placement of three distinct functional groups—a bromo, a chloro, and a nitro group—on the 7-azaindole framework provides multiple reaction handles for subsequent chemical modifications, enabling the construction of complex molecular architectures for drug discovery programs.

Core Molecular Structure and Physicochemical Properties

The molecular structure consists of a fused pyrrole and pyridine ring system. The substituents are located at positions 3, 4, and 5. The IUPAC name for this compound is this compound.[4]

Figure 1: 2D Structure of this compound.

Physicochemical Data Summary
PropertyValueSource
IUPAC Name This compoundN/A
Synonym 5-Bromo-4-chloro-3-nitro-7-azaindoleN/A
CAS Number 1477532-48-1[4]
Molecular Formula C₇H₃BrClN₃O₂Calculated
Molecular Weight 276.48 g/mol Calculated
Electronic Effects of Substituents

The chemical personality of the molecule is dictated by the powerful electronic effects of its substituents:

  • Nitro Group (C3): As a potent electron-withdrawing group through both resonance and induction, the nitro group significantly decreases the electron density of the entire ring system. This deactivates the molecule towards electrophilic aromatic substitution and strongly activates it for nucleophilic aromatic substitution (SNAr).

  • Chloro (C4) and Bromo (C5) Groups: These halogens are inductively electron-withdrawing but act as weak resonance donors. Their primary role in this context is to serve as excellent leaving groups in SNAr and as handles for transition-metal-catalyzed cross-coupling reactions.[1] The combined deactivating effect of these three groups makes the pyrrolo-pyridine core electron-deficient and highly susceptible to nucleophilic attack.

Spectroscopic and Crystallographic Analysis

While specific experimental data for the title compound is sparse in public literature, its spectroscopic characteristics can be reliably predicted based on analysis of the 7-azaindole core and related substituted derivatives.[5][6]

  • ¹H NMR: The spectrum is expected to show distinct signals for the two remaining aromatic protons and the N-H proton of the pyrrole ring. The N-H proton signal would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons at C2 and C6 would appear as singlets or doublets, with their precise chemical shifts influenced by the strong deshielding effects of the adjacent nitro and halogen substituents.

  • ¹³C NMR: The carbon signals will be spread over the aromatic region. Carbons directly attached to the electronegative substituents (C3, C4, C5) will be significantly deshielded and appear at lower field.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with prominent peaks corresponding to the [M]+, [M+2]+, and [M+4]+ ions.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and strong asymmetric and symmetric stretching bands for the NO₂ group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

  • Crystallography: In the solid state, 7-azaindole derivatives frequently form hydrogen-bonded dimers via the pyrrole N-H and the pyridine N7 nitrogen.[7] This intermolecular interaction is a key feature that influences crystal packing and physical properties.

Chemical Reactivity and Synthetic Pathways

The high degree of functionalization makes this molecule a versatile platform for chemical synthesis. Its reactivity is dominated by the electron-deficient nature of the aromatic core.

Key Reaction Pathways

The primary transformations involve the sequential displacement of the halogen and nitro substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is particularly activated for SNAr by the adjacent pyridine nitrogen and the nitro group at C3. This allows for the facile introduction of various nucleophiles such as amines, alcohols, and thiols. The bromine at C5 can also be displaced, though typically under more forcing conditions.

  • Cross-Coupling Reactions: The C5-bromo bond is an ideal handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[8] This enables the formation of C-C, C-N, and C-O bonds, providing access to a vast array of more complex derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C, or sodium dithionite). This unmasks a nucleophilic and directing amino group, which can be used for further functionalization, such as amide bond formation or diazotization.

Figure 2: Key reactivity pathways for the title compound.

Proposed Synthetic Protocol

A plausible synthetic route would involve the sequential functionalization of a simpler 7-azaindole precursor. The following protocol is a representative example based on established heterocyclic chemistry principles.

start Start: 4-Chloro-1H-pyrrolo[2,3-b]pyridine step1 Step 1: Nitration HNO3 / H2SO4 start->step1 intermediate1 Intermediate 1: 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Step 2: Bromination N-Bromosuccinimide (NBS) intermediate1->step2 product Final Product: 5-Bromo-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine step2->product

Figure 3: Proposed synthetic workflow for the title compound.

Step-by-Step Methodology:

  • Nitration of 4-Chloro-1H-pyrrolo[2,3-b]pyridine:

    • To a cooled (0 °C) solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • Causality: The pyrrole ring is more activated towards electrophilic substitution than the pyridine ring. The C3 position is the most electron-rich and sterically accessible site for nitration.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

  • Bromination of the Nitrated Intermediate:

    • Dissolve the intermediate from Step 1 in a suitable solvent such as DMF or acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Causality: The C5 position is the next most activated site for electrophilic substitution on the 7-azaindole ring. The existing electron-withdrawing groups direct the incoming electrophile (Br⁺) to this position.

    • Stir the reaction for 12-24 hours until completion is confirmed by analytical methods.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block for creating libraries of potential drug candidates.

  • Kinase Inhibitor Synthesis: The scaffold is central to the development of inhibitors for various kinases implicated in cancer, such as Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and c-Met.[][3] The strategic functionalization allows for the installation of different pharmacophoric groups at the C4 and C5 positions to optimize potency and selectivity against specific kinase targets.

  • Fragment-Based Drug Discovery (FBDD): The molecule can be used to generate a diverse set of fragments by selectively reacting one of its functional groups. These fragments can then be screened against biological targets to identify initial hits for further optimization.

  • Antiviral and Antimicrobial Research: The 7-azaindole core has been explored for antiviral applications, including against SARS-CoV-2.[9] Furthermore, halogenated pyrrole derivatives have shown promise as antibacterial agents.[10] This compound provides a starting point for synthesizing novel agents in these therapeutic areas.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate characterized by a unique combination of reactive sites on an established medicinal chemistry scaffold. Its electron-deficient nature and orthogonal reactivity make it an ideal substrate for constructing complex molecules through sequential SNAr, cross-coupling, and reduction-functionalization strategies. Future research will undoubtedly continue to exploit this and similar building blocks to develop next-generation targeted therapeutics for a wide range of diseases, from cancer to infectious agents. The continued exploration of its reaction space will unlock new avenues for creating novel, potent, and selective bioactive compounds.

References

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023).
  • ResearchGate. (n.d.). A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. Request PDF.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. PubChem.
  • Smolecule. (n.d.). 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  • MDPI. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR.
  • Local Pharma Guide. (n.d.). CASNO 876343-82-7 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine C7H4BrClN2.
  • ChemicalBook. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • BLDpharm. (n.d.). 876343-82-7|5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters.
  • The Royal Society of Chemistry. (n.d.).
  • Guidechem. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine 876343-82-7.
  • ChemicalBook. (n.d.). 876343-82-7(5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine) Product Description.
  • ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • BOC Sciences. (n.d.). CAS 1092579-75-3 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-3-iodo-.
  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
  • Smolecule. (n.d.). 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine.
  • National Center for Biotechnology Information. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • AiFChem. (n.d.). 876343-82-7 | 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
  • Aribo Biotechnology. (n.d.). CAS: 876343-82-7 Name: 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
  • QM Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust and highly regioselective synthetic pathway to 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key functionalized 7-azaindole derivative. The synthesis commences with the readily available starting material, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), and proceeds through a three-step sequence involving chlorination, nitration, and a final, highly regioselective bromination. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not only detailed experimental protocols but also insights into the rationale behind the chosen synthetic strategy and reaction conditions. The described pathway has been successfully demonstrated on a large scale, yielding the target compound in high purity and good overall yield, highlighting its industrial applicability.[1][2]

Introduction: The Significance of Functionalized 7-Azaindoles

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its wide range of biological activities.[3] As bioisosteres of indoles, 7-azaindole derivatives have been successfully incorporated into numerous therapeutic agents, particularly as kinase inhibitors in oncology.[4][5] The strategic functionalization of the 7-azaindole core allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[6][7]

The target molecule of this guide, this compound, is a highly functionalized and versatile building block. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitro group—at specific positions on the bicyclic core makes it an invaluable intermediate for the synthesis of a diverse library of more complex molecules. For instance, this compound serves as a key precursor in the synthesis of potent Chk1 kinase inhibitors like GDC-0575.[1] The orthogonal reactivity of the halo and nitro substituents allows for selective manipulation, such as nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions, providing multiple avenues for further molecular elaboration.[8]

This guide details a practical and scalable synthesis that addresses the challenges of regioselectivity often encountered in the functionalization of heterocyclic systems.

Retrosynthetic Analysis and Synthetic Strategy

The synthetic approach is designed for efficiency, scalability, and high regiochemical control. The overall transformation is a sequential functionalization of the 7-azaindole core.

Our retrosynthetic analysis of the target molecule, This compound (1) , identifies the key bond formations as the introduction of the bromo, chloro, and nitro groups onto the parent 7-azaindole scaffold. The order of these transformations is critical to achieve the desired regiochemistry.

A forward synthesis strategy was devised as follows:

  • Chlorination: The synthesis begins with the chlorination of 7-azaindole. A common and effective method for introducing a chlorine atom at the 4-position of the 7-azaindole ring is through the N-oxide intermediate.[9]

  • Nitration: The subsequent step is the electrophilic nitration of the 4-chloro-7-azaindole intermediate. The directing effects of the existing chloro group and the pyridine nitrogen will influence the position of the incoming nitro group.

  • Bromination: The final step is the regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate to yield the target compound. Achieving high regioselectivity in this step is crucial and is a key feature of this synthetic pathway.[1][2]

This stepwise approach allows for the isolation and purification of each intermediate, ensuring high purity of the final product. The operational simplicity of isolating each product via direct crystallization from the reaction mixture avoids the need for laborious liquid-liquid extractions or distillation steps, making the process highly amenable to large-scale production.[1][2]

Experimental Protocols

Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate I)

The introduction of a chlorine atom at the C4 position is achieved via the N-oxidation of the parent 7-azaindole, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 1: N-Oxidation of 7-Azaindole A solution of 7-azaindole in an appropriate organic solvent is treated with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), to form the 7-azaindole N-oxide.[10]

Step 2: Chlorination of 7-Azaindole N-oxide The 7-azaindole N-oxide is then reacted with phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the N-oxide by POCl₃, followed by nucleophilic attack of the chloride ion at the C4 position. The addition of a base, such as diisopropylethylamine (DIPEA), can catalyze the reaction and improve the yield.[10]

Detailed Protocol:

  • To a solution of 7-azaindole in a suitable solvent (e.g., 1,2-dimethoxyethane and heptane), add m-chloroperoxybenzoic acid (mCPBA) at room temperature and stir.

  • Filter the reaction mixture and add phosphorus oxychloride (POCl₃) to the filtrate.

  • Heat the mixture under reflux for several hours.

  • After cooling, the reaction is carefully quenched with water and the pH is adjusted to 10 with a base (e.g., 6N NaOH).

  • The resulting solid is collected by filtration and washed with water to afford 4-chloro-1H-pyrrolo[2,3-b]pyridine as a pale orange solid.

Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Intermediate II)

This step involves the electrophilic nitration of the 4-chloro-7-azaindole intermediate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, a standard method for the nitration of aromatic and heteroaromatic compounds.

Causality of Experimental Choices:

  • Reagents: A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the moderately activated 7-azaindole ring.[11]

  • Temperature Control: The reaction is performed at a low temperature (0–10 °C) to control the exothermicity of the reaction and to minimize the formation of side products.

Detailed Protocol:

  • Charge concentrated sulfuric acid (98 wt %) into a reactor and cool to 0–10 °C.

  • Add 4-chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate I) portion-wise while maintaining the temperature between 0–10 °C.

  • Add concentrated nitric acid (65 wt %) dropwise over a period of time, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at a low temperature for a short period.

  • Slowly add cold water to the reaction mixture, maintaining a low temperature.

  • The resulting suspension is filtered, and the solid is washed sequentially with water, a potassium phosphate solution (e.g., 20 wt % K₂HPO₄), and again with water to neutralize any remaining acid and remove inorganic salts.

  • The solid is then dried to yield 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Synthesis of this compound (1)

The final step is a highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate at the C5 position using N-bromosuccinimide (NBS) in acetic acid.

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[12] Its use avoids the handling of hazardous liquid bromine.

  • Solvent and Additive: Acetic acid is used as the solvent. The addition of sodium acetate is crucial as it acts as a base to scavenge the HBr generated during the reaction, which can prevent potential side reactions.

  • Regioselectivity: The high regioselectivity for bromination at the C5 position is a key feature of this synthesis. This is likely due to the electronic effects of the existing substituents. The electron-withdrawing nitro group at C3 and the chloro group at C4 deactivate the pyrrole ring towards further electrophilic substitution, directing the bromination to the more electron-rich pyridine ring, specifically at the C5 position.

Detailed Protocol:

  • To a suspension of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Intermediate II) and sodium acetate in acetic acid, add N-bromosuccinimide (NBS) in portions at room temperature (25 °C).

  • Stir the reaction mixture at 25 °C for an extended period (e.g., 18 hours).

  • The product crystallizes directly from the reaction mixture upon completion.

  • The solid is collected by filtration, washed with water, and dried to afford the final product, this compound (1).

Data Summary and Visualization

Reaction Data
StepStarting MaterialKey ReagentsSolventTemperature (°C)Overall Yield (%)Purity (HPLC)
1 & 27-Azaindole1. mCPBA 2. POCl₃DME/HeptaneRefluxNot explicitly stated for this step alone-
34-Chloro-1H-pyrrolo[2,3-b]pyridineHNO₃, H₂SO₄-0-10Not explicitly stated for this step alone-
44-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineNBS, NaOAcAcetic Acid2546% (overall from 7-azaindole)[2]>97%[2]

Table based on data reported in Han, C. et al. (2017).[2]

Synthetic Pathway Diagram

Synthesis_Pathway Start 7-Azaindole Int1 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Intermediate I) Start->Int1 1. mCPBA 2. POCl₃ Int2 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Intermediate II) Int1->Int2 HNO₃, H₂SO₄ Product This compound (1) Int2->Product NBS, NaOAc, Acetic Acid

Caption: Overall synthetic pathway for this compound.

Experimental Workflow for Bromination

Bromination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge Intermediate II and NaOAc to reactor B Add Acetic Acid A->B C Add NBS in portions at 25 °C B->C D Stir at 25 °C for 18 h C->D E Filter the reaction mixture D->E F Wash the solid with water E->F G Dry the product F->G

Caption: Step-by-step workflow for the regioselective bromination step.

Conclusion

This technical guide has outlined a highly efficient, scalable, and regioselective synthesis of this compound. The presented pathway is characterized by its operational simplicity, particularly the direct crystallization of intermediates and the final product, which circumvents the need for complex purification procedures. The rationale behind the choice of reagents and reaction conditions has been discussed, emphasizing the factors that contribute to the high yield and purity of the final product. This versatile building block is of significant interest to the pharmaceutical industry, and the robust synthetic route described herein provides a reliable method for its production on a laboratory and industrial scale.

References

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–668. [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]

  • Supporting Information: Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. ACS Publications. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]

  • Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]

  • Azaindole Therapeutic Agents. PubMed Central. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

  • Continuous flow nitration in miniaturized devices. PubMed Central. [Link]

Sources

Spectroscopic Characterization of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Multi-Functionalized Heterocycle

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-4-chloro-3-nitro-7-azaindole, is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its densely functionalized heterocyclic core provides a versatile scaffold for the synthesis of a new generation of targeted therapeutics. The strategic placement of bromo, chloro, and nitro substituents on the pyrrolo[2,3-b]pyridine framework allows for selective and diverse chemical modifications, making it a highly sought-after intermediate in the development of kinase inhibitors and other novel drug candidates.

A thorough and unambiguous characterization of this compound is paramount to ensure the integrity and reproducibility of subsequent synthetic transformations and to meet the stringent quality standards of the pharmaceutical industry. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important heterocyclic compound.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of atoms and functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is fundamental to its accurate identification and characterization.

Molecular_Structure_and_Spectroscopy cluster_molecule This compound cluster_spectroscopy Spectroscopic Techniques mol C₇H₃BrClN₃O₂ NMR NMR (¹H, ¹³C) mol->NMR Proton & Carbon Environments IR IR mol->IR Functional Group Vibrations MS MS (HRMS) mol->MS Molecular Mass & Formula img img

Figure 1: Correlation of Molecular Structure with Spectroscopic Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms within the heterocyclic framework.

Experimental Protocol: NMR Data Acquisition

The following is a representative protocol for acquiring high-quality NMR data for the title compound, based on established methodologies for similar heterocyclic systems.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable N-H proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region and one broad signal for the N-H proton.

Chemical Shift (δ, ppm) Multiplicity Proton Assignment
13.68s (broad)N1-H
8.93sH2
8.66sH6
  • N1-H (δ 13.68): The significantly downfield chemical shift of the pyrrole N-H proton is indicative of its acidic nature and involvement in intermolecular hydrogen bonding, which is common in the solid state and in polar aprotic solvents like DMSO. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

  • H2 (δ 8.93): This singlet corresponds to the proton on the pyrrole ring. Its downfield shift is influenced by the electron-withdrawing nitro group at the adjacent C3 position.

  • H6 (δ 8.66): This singlet is assigned to the proton on the pyridine ring. The deshielding effect is due to the electronegativity of the adjacent nitrogen atom in the pyridine ring and the overall electron-deficient nature of the aromatic system.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals, consistent with the molecular structure.

Chemical Shift (δ, ppm) Carbon Assignment
146.9C7a
146.4C4
133.9C6
133.2C3a
127.0C2
116.7C5
111.2C3

The assignment of these signals is based on established chemical shift trends for substituted 7-azaindoles and the electronic effects of the substituents. The electron-withdrawing nitro group at C3 and the halogen atoms at C4 and C5 significantly influence the chemical shifts of the surrounding carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in DMSO-d6 nmr High-Field NMR Spectrometer dissolve->nmr h1 ¹H NMR Acquisition nmr->h1 c13 ¹³C NMR Acquisition nmr->c13 process Fourier Transform & Phasing h1->process c13->process analyze Chemical Shift & Multiplicity Analysis process->analyze structure Structural Elucidation analyze->structure

Figure 2: Workflow for NMR-based Structural Elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and NO₂ functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H StretchPyrrole N-H
3150 - 3050C-H StretchAromatic C-H
1620 - 1580C=C StretchAromatic Ring
1550 - 1500N-O Asymmetric StretchNitro (NO₂)
1380 - 1340N-O Symmetric StretchNitro (NO₂)
1300 - 1200C-N StretchAromatic C-N
Below 800C-Cl and C-Br StretchHalogen Substituents

The presence of strong absorption bands for the nitro group (asymmetric and symmetric stretches) is a key diagnostic feature in the IR spectrum of this compound. The N-H stretching vibration is also expected to be a prominent, moderately broad band.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition.

HRMS Data and Interpretation

The HRMS data for this compound confirms its molecular formula.

  • Calculated Mass [M-H]⁻: 273.9024

  • Found Mass [M-H]⁻: 273.9031

The excellent agreement between the calculated and found mass provides strong evidence for the elemental composition of C₇H₂BrClN₃O₂ in the deprotonated state. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine isotopes, would further corroborate the presence of these halogens in the molecule.

Conclusion: A Foundation for Future Discovery

The comprehensive spectroscopic analysis presented in this guide provides an unambiguous and robust characterization of this compound. The detailed NMR, IR, and HRMS data serve as a critical reference for scientists working with this important building block. This foundational knowledge is essential for ensuring the quality and consistency of synthetic intermediates, thereby accelerating the discovery and development of novel therapeutics for a range of human diseases.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–668. [Link]

A Technical Guide to the Solubility of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in contemporary pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers predictive insights based on structural analogs, and provides a robust experimental protocol for empirical determination.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to late-stage attrition. For complex heterocyclic compounds such as this compound, understanding its behavior in various solvents is paramount. This knowledge underpins critical processes including reaction optimization, purification, formulation, and the ultimate bioavailability of the active pharmaceutical ingredient (API). This guide serves as a foundational resource for scientists working with this and structurally related molecules, enabling informed solvent selection and troubleshooting of solubility-related hurdles.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound, also known as 5-bromo-4-chloro-3-nitro-7-azaindole, is a multifaceted molecule with several key features that dictate its interaction with solvents.[1]

PropertyValueSource
Molecular Formula C₇H₃BrClN₃O₂PubChem
Molecular Weight 276.48 g/mol PubChem
Appearance Off-white to light brown solidGeneric Supplier Data
Predicted pKa 12.02 ± 0.40Chemicalize

The pyrrolo[2,3-b]pyridine core, a bioisostere of indole, provides a scaffold with both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) capabilities. The presence of three distinct substituents—a bromine atom, a chlorine atom, and a nitro group—dramatically influences the molecule's electronic distribution and, consequently, its polarity. The electron-withdrawing nature of the halogens and the strongly electron-withdrawing nitro group significantly reduces the electron density of the aromatic system, making it more susceptible to interactions with polar solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility. A more nuanced understanding requires consideration of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

A logical workflow for predicting the solubility of a complex molecule like this compound involves a systematic evaluation of its structural components and their likely interactions with a range of organic solvents.

Sources

A Technical Guide to 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-4-chloro-3-nitro-7-azaindole, has emerged as a critical intermediate in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This guide provides an in-depth overview of its chemical properties, synthesis, applications, and commercial availability, offering a valuable resource for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a functionalized 7-azaindole derivative.[1] Its chemical structure incorporates several reactive sites, making it a versatile precursor for a range of chemical transformations.

PropertyValue
CAS Number 1477532-48-1[2]
Molecular Formula C7H3BrClN3O2[2]
Molecular Weight 276.47 g/mol [2]
Synonyms 5-bromo-4-chloro-3-nitro-7-azaindole, EOS-60349[2]
Synthesis and Regioselectivity

An efficient and highly regiocontrolled synthetic route for this compound has been developed, starting from the readily available parent 7-azaindole.[1] This process is characterized by its operational simplicity, with each product being isolated through direct crystallization, thus avoiding the need for liquid-liquid extractions or distillation.[1] This method has been successfully demonstrated on a scale greater than 50 kg, achieving a 46% overall yield and a purity of 97% by HPLC.[1]

The key to this synthesis lies in the highly regioselective bromination of the 4-chloro-3-nitro-7-azaindole intermediate.[1] This level of control is crucial for producing the desired isomer and avoiding impurities, which is a critical consideration in pharmaceutical manufacturing.[1]

G cluster_synthesis Synthetic Workflow Start 7-Azaindole (Parent Compound) Intermediate1 4-Chloro-3-nitro-7-azaindole Start->Intermediate1 Nitration & Chlorination Product 5-Bromo-4-chloro-3-nitro-7-azaindole Intermediate1->Product Regioselective Bromination

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The primary application of this compound is as a versatile building block for the preparation of 3,4,5-substituted-7-azaindole derivatives.[1] These scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

A notable example of its utility is in the synthesis of the Chk1 kinase inhibitor, GDC-0575.[1] The synthesis features a sequence of nucleophilic aromatic substitution, hydrogenative nitro-reduction, and a robust end-game involving deprotection and crystallization steps.[1] This process was successfully scaled to 10 kg, yielding the target active pharmaceutical ingredient (API) with a purity of over 99.8 A% by HPLC and an overall yield of 30%.[1]

G cluster_application Application as a Building Block Start 5-Bromo-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Hydrogenative Nitro-Reduction Step1->Step2 Step3 Deprotection-Crystallization Step2->Step3 Product Chk1 Kinase Inhibitor (e.g., GDC-0575) Step3->Product

Caption: Role as an intermediate in kinase inhibitor synthesis.

Commercial Suppliers

This compound is available from a number of commercial suppliers, catering to both research and bulk quantity requirements. The following table provides a non-exhaustive list of potential suppliers. It is recommended to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity.

SupplierLocationNoted Purity/Quantities
Aladdin ScientificUnited States97% purity, available in quantities from 100mg to 5g and bulk.[2]
BLDpharm-Offers various quantities and provides analytical data such as NMR, HPLC, and LC-MS.[3]
Nanjing Chemlin Chemical Co., Ltd.Nanjing, China97% purity, available in 50g, 1kg, and 5kg quantities.[4]
Weihao Chemtech (ChangZhou) Co., Ltd.-Offers various quantities with a minimum order of 1 kilogram.[5]
AiFChem-For scientific research use only.[6]
Aribo Biotechnology-Provides pricing for various packaging units.
Biotuva Life Sciences-Offers 96% purity in 50mg and 250mg pack sizes.[7]
Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified with the following hazards:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • May cause serious eye damage or irritation.[8]

  • May cause respiratory irritation.[8]

It is imperative to handle this compound in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined and scalable synthesis, coupled with its versatile reactivity, makes it an essential building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. The commercial availability from multiple suppliers ensures a reliable supply chain for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its successful application in advancing medicinal chemistry and drug discovery programs.

References

The 7-Azaindole Scaffold: A Comprehensive Technical Guide to Substituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of numerous therapeutic agents. Its unique electronic properties and ability to act as a bioisostere of indole have made it a cornerstone in the design of highly selective and potent modulators of various biological targets. This in-depth technical guide provides a comprehensive exploration of substituted 7-azaindole derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies for the functionalization of the 7-azaindole nucleus, dissect the intricate structure-activity relationships that govern their biological effects, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. A significant focus will be placed on their role as kinase inhibitors in oncology, as well as their expanding applications as antiviral and anti-inflammatory agents.

The 7-Azaindole Core: A Privileged Structure in Medicinal Chemistry

The 7-azaindole scaffold is a bicyclic aromatic heterocycle composed of a pyridine ring fused to a pyrrole ring. This arrangement confers a unique set of physicochemical properties that are highly advantageous in drug design. The presence of the nitrogen atom in the pyridine ring at the 7-position significantly influences the electron distribution of the entire ring system, enhancing its capacity to participate in hydrogen bonding both as a donor (via the pyrrole N-H) and an acceptor (via the pyridine nitrogen).[1] This dual hydrogen-bonding capability is a key factor in its successful application as a "hinge-binding" motif in many kinase inhibitors, mimicking the interaction of the adenine region of ATP with the kinase hinge.[2]

The substitution of a carbon atom in the indole ring with a nitrogen atom to form 7-azaindole can also favorably modulate a compound's metabolic stability, solubility, and overall pharmacokinetic profile. This bioisosteric replacement has been a successful strategy in optimizing lead compounds, leading to the development of several approved drugs.[3]

Synthetic Strategies for the Functionalization of the 7-Azaindole Nucleus

The development of robust and versatile synthetic methodologies is crucial for exploring the chemical space around the 7-azaindole core. Advances in metal-catalyzed cross-coupling reactions and C-H activation have revolutionized the ability to introduce a wide array of substituents at various positions of the 7-azaindole ring system.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis and functionalization of 7-azaindoles.[5] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

2.1.1. Sonogashira Coupling: This reaction is instrumental in the formation of C-C bonds between a halo-7-azaindole and a terminal alkyne. The resulting alkynyl-7-azaindoles are versatile intermediates that can be further elaborated.[6] A typical procedure involves the use of a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (Et3N) in a solvent such as DMF.[6]

2.1.2. Suzuki Coupling: The Suzuki coupling enables the formation of C-C bonds between a halo- or boro-functionalized 7-azaindole and a boronic acid or ester. This reaction is widely used to introduce aryl and heteroaryl moieties. For example, the synthesis of the JAK inhibitor Decernotinib involves a Suzuki cross-coupling reaction between a 7-azaindole boronate ester and a chloropyrimidine derivative.[7]

C-H Bond Functionalization

Direct C-H bond functionalization has emerged as a more atom-economical and efficient strategy for modifying the 7-azaindole scaffold, as it avoids the need for pre-functionalized starting materials.[8] Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of 7-azaindole derivatives.[9] These reactions often utilize a directing group to achieve high regioselectivity.

Chichibabin Cyclization

The Chichibabin reaction provides a classical yet effective method for the synthesis of the 7-azaindole core itself. This involves the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[10]

Biological Applications of Substituted 7-Azaindole Derivatives

The versatility of the 7-azaindole scaffold has led to its incorporation into a wide range of biologically active molecules, with prominent applications in oncology, virology, and immunology.

Kinase Inhibitors in Oncology

A significant proportion of drug discovery efforts involving 7-azaindole derivatives has focused on the development of kinase inhibitors for the treatment of cancer.[11] The ability of the 7-azaindole moiety to form two crucial hydrogen bonds with the kinase hinge region makes it an ideal scaffold for designing ATP-competitive inhibitors.[11]

3.1.1. BRAF Inhibitors: Vemurafenib (PLX4032) is a potent and selective inhibitor of the BRAFV600E mutant kinase and is an approved treatment for metastatic melanoma.[12] The discovery of Vemurafenib was a landmark achievement in structure-based drug design, originating from a 7-azaindole fragment.[12]

3.1.2. Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their dysregulation is implicated in tumorigenesis.[13] Several 7-azaindole-based compounds have been developed as potent inhibitors of Aurora kinases, such as GSK1070916, which selectively targets Aurora B/C.[7]

3.1.3. Other Kinase Targets: The 7-azaindole scaffold has been successfully employed to develop inhibitors against a multitude of other kinases involved in cancer, including ALK, c-Met, PI3K, and CDK8.[7][14][15]

Antiviral Agents

The 7-azaindole framework is also a promising scaffold for the development of antiviral drugs.[16]

3.2.1. Influenza Virus Inhibitors: 7-azaindole derivatives have been identified as potent inhibitors of the influenza virus polymerase PB2 subunit, which is essential for viral replication.[17] For instance, JNJ-63623872 is a first-in-class, orally bioavailable compound with significant potential for treating both seasonal and pandemic influenza.[17]

3.2.2. HIV Inhibitors: Certain 7-azaindole derivatives have shown efficacy as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[18] BMS-378806 is a 7-azaindole derivative that demonstrated improved pharmaceutical properties over its indole counterparts.[18]

3.2.3. SARS-CoV-2 Inhibitors: More recently, 7-azaindole derivatives have been investigated as inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, a critical step in viral entry.[19]

Other Therapeutic Areas

The therapeutic potential of 7-azaindole derivatives extends beyond oncology and virology. They have been explored as:

  • PARP Inhibitors: For the treatment of cancers with deficiencies in DNA repair mechanisms.[20]

  • CCR2 Antagonists: For the treatment of inflammatory diseases.[11]

  • CRTh2 Receptor Antagonists: For allergic diseases.[21]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-azaindole scaffold has yielded valuable insights into the structure-activity relationships that govern the potency and selectivity of these derivatives.

Position of SubstitutionGeneral Observations on ActivityKey Examples
N-1 Substitution at this position can significantly impact potency and pharmacokinetic properties. The introduction of small alkyl or aryl groups is common.Vemurafenib (propyl group)[12]
C-2 This position is often a site for introducing diversity elements to interact with the solvent-exposed region of the target protein.2-substituted 7-azaindoles as influenza inhibitors[17]
C-3 Often involved in key interactions with the target protein. Aryl and heteroaryl substitutions are frequently observed.Vemurafenib (substituted phenyl group)[12]
C-4, C-5, C-6 Substitutions on the pyridine ring can fine-tune the electronic properties and solubility of the molecule, as well as provide additional interaction points with the target.GSK1070916 (pyrazole at C-4)[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to the synthesis and evaluation of substituted 7-azaindole derivatives.

Synthesis Protocol: Sonogashira Coupling for C-3 Functionalization

Objective: To synthesize a 3-alkynyl-7-azaindole derivative via a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl2(PPh3)2

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), PdCl2(PPh3)2 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous DMF via syringe, followed by triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 60 °C, monitoring the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-alkynyl-7-azaindole.

Biological Assay Protocol: Cell Proliferation Assay

Objective: To determine the anti-proliferative activity of a substituted 7-azaindole derivative against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors)[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (substituted 7-azaindole derivative) dissolved in DMSO

  • Cell proliferation reagent (e.g., MTS or MTT)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[12]

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Kinase Inhibitor Binding

G cluster_0 ATP Binding Pocket ATP ATP Kinase Kinase Hinge Region ATP->Kinase Binds to Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase Competitively Binds (H-bonds) G RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits

Caption: Inhibition of the MAPK signaling pathway by Vemurafenib.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a cornerstone of modern drug discovery. Its remarkable versatility and favorable physicochemical properties have enabled the development of a diverse array of potent and selective therapeutic agents. The continued evolution of synthetic methodologies, particularly in the realm of C-H functionalization, will undoubtedly unlock new avenues for structural diversification and the exploration of novel biological targets. As our understanding of complex disease pathways deepens, the rational design of substituted 7-azaindole derivatives is poised to deliver the next generation of innovative medicines to address unmet medical needs.

References

  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

  • A review on recent developments of indole-containing antiviral agents. RSC Medicinal Chemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Azaindole Therapeutic Agents. ACS Omega. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogs as Potential Anti-Viral Agents for the Treatment of Influenza. ResearchGate. [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. The Journal of Clinical Investigation. [Link]

  • Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives. Journal of Medicinal Chemistry. [Link]

  • Vemurafenib (PLX4032): An Orally Available Inhibitor of Mutated BRAF for the Treatment of Metastatic Melanoma. Pyramids Medical Writing. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate. [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. ResearchGate. [Link]

  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... ResearchGate. [Link]

  • Sonogashira mediated synthesis of 5-nitro-7-azaindole. ResearchGate. [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. [Link]

  • Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Cells. [Link]

  • Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Aurora kinase inhibitors. ResearchGate. [Link]

  • Schematic representation of kinase inhibitor binding modes. ResearchGate. [Link]

  • Correlation between the shapes of the kinase ATP-binding pockets and... ResearchGate. [Link]

  • Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution on the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (SEAr) on the 7-azaindole ring system, a crucial scaffold in medicinal chemistry. It delves into the electronic properties governing the reactivity and regioselectivity of this heteroaromatic compound, with a particular focus on the directing effects of the fused pyrrole and pyridine rings. The guide offers detailed mechanistic insights and field-proven protocols for key SEAr reactions, including halogenation, nitration, and Friedel-Crafts reactions. Furthermore, it addresses the challenges and strategies for functionalizing the less reactive pyridine ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of 7-azaindole derivatives.

Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry

1.1 Significance and Pharmacological Relevance

7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold in modern drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique physicochemical properties such as altered hydrogen bonding capabilities, dipole moment, and metabolic stability.[1] These features have led to the incorporation of the 7-azaindole core into a wide array of biologically active molecules, including kinase inhibitors for cancer therapy, antiviral agents, and compounds targeting the central nervous system.[2][3][4]

1.2 Electronic Structure and Aromaticity

The 7-azaindole ring system is an aromatic, bicyclic heterocycle composed of a fused pyrrole and pyridine ring. The pyrrole ring is electron-rich, similar to indole, making it susceptible to electrophilic attack. Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, rendering it less reactive towards electrophiles.[5] This electronic dichotomy is the primary determinant of the regioselectivity observed in electrophilic aromatic substitution reactions.

1.3 Overview of Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of aromatic compounds.[6] In the context of 7-azaindole, SEAr provides a direct route to introduce a variety of substituents onto the heterocyclic core, enabling the exploration of structure-activity relationships in drug design. The outcome of these reactions is highly dependent on the nature of the electrophile, the reaction conditions, and the electronic properties of the 7-azaindole nucleus.

Reactivity and Regioselectivity: A Tale of Two Rings

2.1 The Influence of the Pyrrole and Pyridine Rings

The pyrrole ring of 7-azaindole is the primary site of electrophilic attack. This is because the lone pair of electrons on the pyrrole nitrogen is delocalized throughout the five-membered ring, increasing its electron density and nucleophilicity. The C3 position is the most favored site for substitution, as the resulting cationic intermediate (the sigma complex or arenium ion) can be stabilized by resonance without disrupting the aromaticity of the pyridine ring.[7]

2.2 The Role of the N7-Nitrogen Atom

The nitrogen atom at the 7-position (N7) in the pyridine ring has a significant impact on the reactivity of the entire molecule. Its electron-withdrawing nature deactivates the pyridine ring towards electrophilic attack.[5] Furthermore, the N7 atom can be protonated or coordinated to a Lewis acid under certain reaction conditions, which can further modulate the regioselectivity of the substitution.

2.3 Theoretical Calculations and Experimental Evidence

Computational studies and a wealth of experimental data have confirmed the preferential electrophilic attack at the C3 position.[8] Theoretical models, such as RegioSQM, which calculates the free energies of protonation at different positions, have shown a high correlation between the most nucleophilic center and the observed regiochemical outcome in electrophilic halogenation reactions.[8]

Table 1: Regioselectivity of Common Electrophilic Aromatic Substitution Reactions on 7-Azaindole

ReactionReagentsMajor ProductReference
BrominationN-Bromosuccinimide (NBS)3-Bromo-7-azaindole[2]
ChlorinationN-Chlorosuccinimide (NCS)3-Chloro-7-azaindole[9]
IodinationN-Iodosuccinimide (NIS)3-Iodo-7-azaindole[2]
NitrationHNO₃/H₂SO₄3-Nitro-7-azaindole[3][10]
Vilsmeier-HaackPOCl₃, DMF7-Azaindole-3-carboxaldehyde[11][12][13][14]

2.4 Controlling Regioselectivity: The Chemist's Toolkit

While C3 substitution is generally favored, the regioselectivity can be influenced by several factors:

  • Protecting Groups: The N1-H of the pyrrole ring is acidic and can be deprotonated under basic conditions. Protection of this nitrogen with groups like sulfonyl or Boc can modulate the electronic properties of the ring and prevent unwanted side reactions.[15][16][17][18] The SEM (2-(trimethylsilyl)ethoxymethyl) group has been shown to act as both a protecting and activating group, facilitating nucleophilic aromatic substitution.[19]

  • Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the electrophile.

  • Catalyst Selection: The use of specific catalysts, such as in Friedel-Crafts reactions, can direct the substitution to a particular position.

Key Electrophilic Aromatic Substitution Reactions at the C3 Position

3.1 Halogenation (Bromination, Chlorination, Iodination)

Halogenation of 7-azaindole is a common transformation that introduces a versatile synthetic handle for further functionalization, such as cross-coupling reactions.

Mechanism 3.1: Electrophilic Bromination at C3 The reaction proceeds through the attack of the electron-rich C3 position on an electrophilic bromine source, such as N-bromosuccinimide (NBS), to form a resonance-stabilized cationic intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-bromo-7-azaindole.

digraph "Electrophilic Bromination at C3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="7-Azaindole"]; reagent [label="NBS", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Sigma Complex\n(Resonance Stabilized)"]; product [label="3-Bromo-7-azaindole"]; byproduct [label="Succinimide", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub -> intermediate [label="Electrophilic Attack at C3"]; reagent -> intermediate; intermediate -> product [label="Deprotonation"]; intermediate -> byproduct; }

Electrophilic Bromination at C3

Protocol 3.1: Selective C3-Bromination of 7-Azaindole [2]

  • Dissolve 7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2 Nitration

Nitration of 7-azaindole introduces a nitro group, which can be a precursor for an amino group or used to modulate the electronic properties of the ring.

Mechanism 3.2: C3-Nitration of 7-Azaindole The nitronium ion (NO₂⁺), generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. The C3 position of 7-azaindole attacks the nitronium ion, forming a sigma complex. Deprotonation then yields 3-nitro-7-azaindole.

digraph "C3-Nitration of 7-Azaindole" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="7-Azaindole"]; reagent [label="HNO3/H2SO4", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Sigma Complex\n(Resonance Stabilized)"]; product [label="3-Nitro-7-azaindole"];

sub -> intermediate [label="Attack by C3 on NO2+"]; reagent -> intermediate; intermediate -> product [label="Deprotonation"]; }

C3-Nitration of 7-Azaindole

Protocol 3.2: Regioselective Nitration at the C3-Position [3][10]

  • Cool a mixture of concentrated sulfuric acid to 0 °C.

  • Slowly add 7-azaindole to the cooled acid, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also at 0 °C.

  • Add the nitrating mixture dropwise to the 7-azaindole solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-nitro-7-azaindole.

3.3 Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group at the C3 position of 7-azaindole, providing a key intermediate for further synthetic transformations.[13][14]

Mechanism 3.3: Vilsmeier-Haack Formylation at C3 The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically DMF.[14] The electron-rich C3 position of 7-azaindole attacks the electrophilic Vilsmeier reagent. The resulting iminium salt is then hydrolyzed during workup to yield the 3-carboxaldehyde.[11][12]

digraph "Vilsmeier-Haack Formylation at C3" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

sub [label="7-Azaindole"]; reagent [label="Vilsmeier Reagent\n(from POCl3, DMF)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Iminium Salt Intermediate"]; product [label="7-Azaindole-3-carboxaldehyde"];

sub -> intermediate [label="Electrophilic Attack at C3"]; reagent -> intermediate; intermediate -> product [label="Hydrolysis"]; }

Vilsmeier-Haack Formylation at C3

Protocol 3.3: C3-Formylation of 7-Azaindole [3]

  • Cool phosphorus oxychloride (POCl₃) to 0 °C.

  • Slowly add N,N-dimethylformamide (DMF) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent.

  • Add a solution of 7-azaindole in DMF to the Vilsmeier reagent at 0 °C.

  • Heat the reaction mixture to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by recrystallization or column chromatography.

3.4 Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions allow for the introduction of alkyl and acyl groups onto the 7-azaindole ring.[20][21] These reactions typically require a Lewis acid catalyst to activate the electrophile.[21] Acylation is generally more straightforward than alkylation, as the latter is prone to polyalkylation and carbocation rearrangements.

Substitution on the Pyridine Ring: A More Demanding Feat

4.1 Challenges and Strategies for C4, C5, and C6 Functionalization

Direct electrophilic substitution on the pyridine ring of 7-azaindole is challenging due to its electron-deficient nature.[5] However, functionalization at these positions is often desirable for modulating the pharmacological properties of 7-azaindole-based compounds. Strategies to achieve this include:

  • Harsh Reaction Conditions: High temperatures and strong acids may be required, but these conditions can lead to low yields and side reactions.

  • Activation of the Pyridine Ring: Conversion of the N7-nitrogen to an N-oxide can increase the electron density of the pyridine ring, facilitating electrophilic attack.[1][22] For example, nitration of 7-azaindole-N-oxide can lead to substitution at the C4 position.

  • Synthesis from Pre-functionalized Pyridines: Building the 7-azaindole scaffold from an already substituted pyridine is a common and effective strategy.[23][24]

4.2 Directed Ortho-Metalation (DoM) as a Complementary Strategy

Directed ortho-metalation (DoM) offers an alternative approach to functionalize the pyridine ring. In this method, a directing group on the 7-azaindole ring directs the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile.

4.3 Late-Stage Functionalization via C-H Activation

Recent advances in transition-metal-catalyzed C-H activation have opened up new avenues for the late-stage functionalization of the 7-azaindole core. These methods offer high regioselectivity and functional group tolerance, making them particularly valuable in drug discovery.

Conclusion and Future Outlook

Electrophilic aromatic substitution remains a cornerstone of 7-azaindole chemistry, providing a powerful toolkit for the synthesis of novel derivatives with diverse biological activities. While C3 functionalization is well-established, the selective modification of the pyridine ring continues to be an area of active research. The development of new catalytic systems and a deeper understanding of the factors governing regioselectivity will undoubtedly expand the accessible chemical space of 7-azaindole and fuel the discovery of next-generation therapeutics.

References

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available at: [Link]

  • Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. Available at: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central. Available at: [Link]

  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Available at: [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science. Available at: [Link]

  • The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. ResearchGate. Available at: [Link]

  • Different strategies for synthesis of 7-azaindoles. ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Bentham Science. Available at: [Link]

  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. PubMed. Available at: [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]

  • Electrophilic substitution on pyridine. Química Organica.org. Available at: [Link]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. NIH. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. PubMed. Available at: [Link]

  • Synthesis of Azaindoles. Available at: [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. Available at: [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. Available at: [Link]

  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. PubMed. Available at: [Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale. Available at: [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. Available at: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH. Available at: [Link]

  • (PDF) Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • 3-Nitro-7-azaindole. MySkinRecipes. Available at: [Link]

  • Synthetic method of 4-nitro-7-azaindole. Google Patents.
  • Electrophilic Aromatic Substitution of a BN Indole. PubMed Central. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Available at: [Link]

  • A process for preparing halogenated azaindole compounds using pybrop. Google Patents.
  • Enantioselective Friedel–Crafts reaction of 4,7-dihydroindoles with β-CF3-β-disubstituted nitroalkenes. Organic Chemistry Frontiers. Available at: [Link]

  • Asymmetric Friedel-Crafts reaction of 4,7-dihydroindoles with nitroolefins by chiral Brønsted acids under low catalyst loading. PubMed. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Introduction: The Strategic Importance of 3-Nitro-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 3-Nitro-7-Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active compounds, particularly kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions often enhances binding affinity and modulates physicochemical properties favorably.[2] The introduction of a nitro group at the C3 position profoundly alters the electronic landscape of the bicyclic system, transforming it into a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group not only deactivates the pyrrole ring towards electrophilic attack but also activates the scaffold for a range of transformations that are otherwise challenging. This guide provides an in-depth exploration of the reactivity imparted by the C3-nitro group, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical synthesis.

Synthesis of the 3-Nitro-7-azaindole Core

The foundational step for exploring this chemistry is the regioselective nitration of the 7-azaindole nucleus. Direct nitration of 7-azaindole itself can be challenging due to the acid-sensitivity of the substrate and the potential for competing reactions. A common and effective strategy involves the nitration of 7-azaindoline, where the saturated pyrrolidine ring is less prone to decomposition under strong acidic conditions, followed by dehydrogenation.[3]

Experimental Protocol: Two-Step Synthesis from 7-Azaindole

Step A: Reduction to 7-Azaindoline

  • To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as acetic acid, add Platinum(IV) oxide (0.05 eq).

  • Pressurize the reaction vessel with hydrogen gas (50-60 psi).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield 7-azaindoline, which can often be used without further purification.

Step B: Nitration and Aromatization

  • Cool a mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (5.0 eq) to -5 °C.

  • Slowly add 7-azaindoline (1.0 eq) to the cooled nitrating mixture, ensuring the internal temperature does not exceed 0 °C.

  • Stir the reaction at -5 to 0 °C for 2-3 hours. The reaction first yields 5-nitro-7-azaindoline.[3]

  • For the subsequent aromatization, a dehydrogenation step is required. While various methods exist, a common approach involves heating with a catalyst like Palladium on carbon in a high-boiling solvent or using a chemical oxidant like manganese dioxide (MnO₂).

  • Illustrative Aromatization: To a solution of 5-nitro-7-azaindoline in a solvent like toluene, add activated MnO₂ (5-10 eq). Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction, filter through Celite, and concentrate the solvent to yield the crude product, which can be purified by column chromatography to afford 3-nitro-7-azaindole. Note: The precise conditions for nitration and subsequent functionalization can lead to substitution at different positions; the 3-position is a common site for electrophilic attack on the parent azaindole under non-acidic conditions.[4]

G cluster_synthesis Synthesis Workflow 7-Azaindole 7-Azaindole 7-Azaindoline 7-Azaindoline 7-Azaindole->7-Azaindoline PtO₂, H₂ 3-Nitro-7-azaindole 3-Nitro-7-azaindole 7-Azaindoline->3-Nitro-7-azaindole 1. HNO₃/H₂SO₄ 2. [Oxidation]

Caption: Synthesis workflow for 3-nitro-7-azaindole.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity enabled by the C3-nitro group is Nucleophilic Aromatic Substitution (SNAr). The nitro group, along with the inherent electron deficiency of the pyridine ring, powerfully activates the 7-azaindole system towards attack by nucleophiles. This allows for the direct introduction of various substituents, a cornerstone transformation in library synthesis.

Mechanistic Rationale

The reaction proceeds via the addition of a nucleophile to an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy for the initial nucleophilic attack, making the reaction feasible. The subsequent loss of a leaving group (often a halide pre-installed on the ring) restores aromaticity. In the case of 3-nitro-7-azaindole, even without a halide, the electron-poor nature of the ring can facilitate substitutions.

G Reactant 3-Nitro-7-azaindole Ring (Activated for attack) Intermediate Meisenheimer-like Complex (Resonance Stabilized) Reactant->Intermediate Nu Nucleophile (Nu⁻) Nu->Reactant Addition Product Substituted Product Intermediate->Product Elimination LG Leaving Group (LG⁻) Intermediate->LG Loss of LG

Caption: General mechanism for SNAr on an activated azaindole.

Experimental Protocol: SNAr with a Secondary Amine
  • In a sealed vial, dissolve the halogenated 3-nitro-7-azaindole (e.g., 4-chloro-3-nitro-7-azaindole) (1.0 eq) in a polar aprotic solvent like DMSO or NMP.

  • Add the desired amine nucleophile (1.2-2.0 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water to precipitate the product or dilute with ethyl acetate for extraction.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

NucleophileLeaving Group (Position)BaseTemp (°C)Yield (%)Reference Analogy
MorpholineCl (C4)K₂CO₃100>90[6]
PiperidineCl (C4)DIPEA11085-95[6]
Sodium MethoxideF (C4)N/A60>95[5]
AnilineCl (C4)Cs₂CO₃12070-85[6]

Reduction of the Nitro Group to 3-Amino-7-azaindole

The conversion of the nitro group to a primary amine is arguably the most valuable transformation of 3-nitro-7-azaindole. The resulting 3-amino-7-azaindole is a versatile building block, providing a nucleophilic handle for acylation, sulfonylation, urea formation, and diazotization/Sandmeyer reactions.

Causality in Reagent Selection

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (Pd/C, H₂): This method is very clean, producing water as the only byproduct. However, it is not compatible with reducible groups like alkenes, alkynes, or some halogen substituents (C-Br, C-I). There is also a risk of over-reducing the pyridine ring under harsh conditions.

  • Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl): These are robust, inexpensive, and scalable methods. They are highly effective but require an aqueous acidic workup to remove metal salts, which may not be suitable for acid-labile compounds. Tin(II) chloride is generally considered milder and more chemoselective than iron.[7]

  • Transfer Hydrogenation (Hydrazine/Raney Ni, Ammonium Formate/Pd-C): These methods avoid the need for high-pressure hydrogenation equipment and are often very efficient. Hydrazine hydrate with a Raney Nickel catalyst is a powerful system for this transformation.[8]

Experimental Protocol: Reduction using Tin(II) Chloride
  • Suspend 3-nitro-7-azaindole (1.0 eq) in ethanol or ethyl acetate.

  • Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to 50-70 °C and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully basify by pouring it into a stirred, cooled, saturated solution of sodium bicarbonate or by adding aqueous NaOH until the pH is > 9.

  • The resulting slurry is often filtered through Celite to remove tin salts.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-amino-7-azaindole.

G cluster_reduction Reduction & Derivatization 3-Nitro-7-azaindole 3-Nitro-7-azaindole 3-Amino-7-azaindole 3-Amino-7-azaindole 3-Nitro-7-azaindole->3-Amino-7-azaindole [Reduction] (e.g., SnCl₂, Fe/HCl, Pd/C H₂) Amide Amide 3-Amino-7-azaindole->Amide Acyl Chloride Sulfonamide Sulfonamide 3-Amino-7-azaindole->Sulfonamide Sulfonyl Chloride Urea Urea 3-Amino-7-azaindole->Urea Isocyanate

Sources

Methodological & Application

Application Notes: Strategic Use of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent and selective kinase inhibitors. Its bioisosteric relationship to the adenine core of ATP allows it to effectively target the highly conserved kinase hinge region. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of a key trifunctionalized intermediate, 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine , in the synthesis of novel kinase inhibitors. We will explore its unique reactivity, present validated protocols for sequential cross-coupling and functionalization, and illustrate its application in targeting critical signaling pathways.

Introduction: The Power of a Trifunctionalized Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of therapeutic research.[3] The 7-azaindole scaffold has emerged as a premier hinge-binding motif, capable of forming crucial hydrogen bond interactions that anchor inhibitors within the kinase active site.[4][5][6]

This compound is an exceptionally valuable building block due to its three distinct, orthogonally reactive functional groups. This trifecta of reactivity allows for a modular and systematic approach to inhibitor design:

  • C5-Bromo: The bromine atom is highly susceptible to palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura coupling. This position is ideal for introducing aryl or heteroaryl moieties that can extend into the solvent-exposed region of the active site, often enhancing potency and modulating selectivity.[7][8]

  • C4-Chloro: The chlorine atom is primed for C-N bond formation through nucleophilic aromatic substitution or, more versatilely, through palladium-catalyzed Buchwald-Hartwig amination.[9][10] This allows for the installation of various amine side chains, which are pivotal for establishing hydrogen bonds with the kinase hinge residues.[3][11]

  • C3-Nitro: The strongly electron-withdrawing nitro group can be readily reduced to a primary amine.[12][13][14] This transformation provides an additional vector for diversification, allowing for the introduction of further substituents or serving as a key hydrogen bond donor. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reagents like tin(II) chloride.[13][15]

This guide will provide detailed protocols for harnessing this unique reactivity in a logical, sequential manner to rapidly generate libraries of potent kinase inhibitors.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for successful synthesis.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 1092579-75-3 (for the 3-iodo analog, CAS for the 3-nitro is not readily available in searches)[13]
Molecular Formula C₇H₃BrClN₃O₂Internal
Molecular Weight 276.48 g/mol Internal
Appearance Typically a yellow to orange solidInternal

Core Synthetic Strategies & Protocols

The key to leveraging this building block is a sequential synthesis strategy that addresses each functional group in a controlled manner. The general order of functionalization is often Suzuki coupling (C5), followed by Buchwald-Hartwig amination (C4), and finally, reduction of the nitro group (C3). This sequence takes advantage of the relative reactivities and prevents potential side reactions.

graph "Synthetic_Workflow" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"];
  edge [fontname="Helvetica", color="#5F6368"];

Start [label="5-Bromo-4-chloro-3-nitro-\n1H-pyrrolo[2,3-b]pyridine", fillcolor="#F1F3F4"]; Suzuki [label="Step 1: Suzuki Coupling\n(C5-Arylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Step 2: Buchwald-Hartwig\n(C4-Amination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NitroReduction [label="Step 3: Nitro Reduction\n(C3-Amination)", fillcolor="#FBBC05"]; Final [label="Diversified Kinase\nInhibitor Library", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Suzuki [label="R-B(OH)2,\nPd Catalyst"]; Suzuki -> Buchwald [label="R'-NH2,\nPd Catalyst"]; Buchwald -> NitroReduction [label="Reducing Agent\n(e.g., H2, Pd/C)"]; NitroReduction -> Final [label="Optional\nDerivatization"]; }

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination at the C4 Position

Causality: With the C5 position functionalized, the C4-chloro group becomes the primary site for the next palladium-catalyzed coupling. This reaction introduces the crucial hinge-binding amine moiety. The choice of a bulky phosphine ligand (e.g., RuPhos, XPhos) is critical to facilitate reductive elimination and prevent catalyst deactivation.[10][16]

Materials:

  • 5-Aryl-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1) (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with the palladium precatalyst, base, and the 5-aryl-4-chloro starting material.

  • Add the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the vial and heat to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-24 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Reduction of the C3-Nitro Group

Causality: The final core transformation is the reduction of the nitro group to an amine. This is a critical step as the resulting C3-amino group can act as a hydrogen bond donor and significantly impact the inhibitor's binding orientation. A mild and chemoselective method is required to avoid reducing other functional groups.[12][14][17]

Materials:

  • 5-Aryl-4-amino-3-nitro-1H-pyrrolo[2,3-b]pyridine (from Protocol 2) (1.0 equiv)

  • Reducing agent (e.g., 10% Pd/C with H₂ gas, or SnCl₂·2H₂O (4-5 equiv))

  • Solvent (e.g., Methanol or Ethanol for hydrogenation; Ethyl acetate for SnCl₂)

Procedure (using SnCl₂·2H₂O):

  • Dissolve the nitro-substituted compound in ethyl acetate or ethanol.

  • Add SnCl₂·2H₂O (4-5 equivalents) in one portion.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of NaHCO₃.

  • Stir the resulting suspension vigorously for 30 minutes until all tin salts have precipitated.

  • Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • The resulting 3-amino compound is often pure enough for the next step or can be purified by chromatography if necessary.

Application in Targeting Kinase Signaling Pathways

Derivatives synthesized from this scaffold have shown potent activity against numerous kinase families, including Receptor Tyrosine Kinases (RTKs) like VEGFR and FGFR, and non-receptor tyrosine kinases like the Janus kinases (JAKs).[5][18][19]

Example: Targeting the JAK-STAT Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, making it a crucial target for treating inflammatory diseases and cancers.[1][20][21] An inhibitor designed to block the ATP-binding site of a JAK family member (JAK1, JAK2, JAK3, TYK2) can prevent the downstream phosphorylation of STAT proteins, thereby inhibiting gene transcription.[18]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus Inhibitor Kinase Inhibitor (from Scaffold) Inhibitor->JAK INHIBITS Transcription Gene Transcription DNA->Transcription

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a powerful and versatile chemical tool for the discovery of next-generation kinase inhibitors. Its well-defined and orthogonal reactivity at the C3, C4, and C5 positions provides a logical and efficient platform for structure-activity relationship (SAR) studies. The protocols outlined in this note offer a robust starting point for synthetic chemists to rapidly assemble diverse compound libraries, accelerating the development of novel therapeutics for a wide range of diseases.

References

  • Shukla, S., et al. (2021). The role of VEGF/VEGFR pathway in cancer. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Available at: [Link]

  • Ho, J. C., & De Vita, E. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International Immunopharmacology. Available at: [Link]

  • Furqan, M., et al. (2013). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. BioDrugs. Available at: [Link]

  • Schwartz, D. M., et al. (2017). The JAK-STAT Pathway and the JAK Inhibitors. Symbiosis Online Publishing. Available at: [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A versatile scaffold for developing kinase inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Melnikova, I. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. Available at: [Link]

  • Roskoski, R. Jr. (2004). The role of vascular endothelial growth factor (VEGF) in tumor angiogenesis and early clinical development of VEGF-receptor kinase inhibitors. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Gollapalli, N. R., et al. (2019). A Novel Method for Reduction of Nitro-Aromatics and Heterocyclics with Hydrazine Hydrate and Sodium Acetate. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • O'Shea, G. M., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]

  • Xin, P., et al. (2020). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation. Available at: [Link]

  • Curti, C., et al. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. Available at: [Link]

  • Rios-Enriquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]

  • Schmierer, M., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Barker, K. D., et al. (2020). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. ResearchGate. Available at: [Link]

  • Ranu, N., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. Available at: [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: [Link]

  • Thomas, M., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Available at: [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

Sources

Application Note & Protocols: Suzuki Coupling of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalizing the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific derivative, 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, is a highly functionalized and synthetically versatile building block.[1] The presence of two distinct halogen atoms (bromine and chlorine) at positions C5 and C4, respectively, along with a strongly electron-withdrawing nitro group at C3, provides multiple handles for diversification.

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups onto this core.[2][3] This guide provides a detailed examination of the mechanistic principles, strategic considerations, and field-proven protocols for executing selective Suzuki couplings on this substrate, with a primary focus on leveraging the differential reactivity of the C-Br and C-Cl bonds.

Part 1: Core Principles and Strategic Considerations

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational protocol design and troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X) of the 7-azaindole substrate. This is often the rate-determining step and its efficiency is highly dependent on the nature of the halogen and the electronic properties of the substrate.[3]

  • Transmetalation: The organic group (R') from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the R' group.[6]

  • Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition Trans R-Pd(II)L_n-R' (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (R-R') Trans->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R'-B(OH)₂) BoronicAcid->Trans Base Base Base->Trans Workflow start Start setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup reagents Add Solids: 1. Substrate 2. Boronic Acid 3. Base 4. Catalyst/Ligand setup->reagents purge Evacuate and Backfill with Argon (3x) reagents->purge solvent Add Degassed Solvents purge->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up (Cool, Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Step-by-step workflow for the C5-selective Suzuki coupling protocol.

Reagents and Materials
Reagent/MaterialPurposeSupplier ExampleNotes
This compoundStarting MaterialCommercialEnsure purity and dryness.
Arylboronic AcidCoupling PartnerCommercialUse 1.2–1.5 equivalents. Boronic acids can dehydrate to form boroxines; this is generally acceptable.
Pd(OAc)₂ / SPhos System OR XPhos Pd G3 PrecatalystCatalyst SystemCommercialPrecatalysts are often more reliable and air-stable. [8]
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)BaseCommercialK₃PO₄ is a good starting point. Cs₂CO₃ is often used for more challenging couplings. [9]
1,4-Dioxane, AnhydrousOrganic SolventCommercialMust be anhydrous and degassed prior to use.
Deionized WaterCo-solventIn-houseMust be degassed prior to use.
Ethyl Acetate (EtOAc)Extraction SolventCommercialReagent grade.
BrineAqueous WashIn-houseSaturated NaCl solution.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentCommercial
Silica GelStationary Phase for ChromatographyCommercial230-400 mesh.
Schlenk flask, magnetic stir bar, condenserGlasswareN/AMust be oven-dried before use.
Argon or Nitrogen GasInert AtmosphereN/AHigh purity.
Step-by-Step Methodology

Note: This reaction is sensitive to oxygen and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.

  • Preparation: Oven-dry all glassware (Schlenk flask, condenser, stir bar) and allow to cool under vacuum or in a desiccator.

  • Reagent Addition: To the Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst.

    • Option A (Two-component): Add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%).

    • Option B (Precatalyst): Add XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Inerting the Flask: Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the solvent mixture via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine product.

Part 3: Comparative Data and Troubleshooting

Table of Recommended Conditions

The optimal conditions can vary based on the specific boronic acid used. The following table provides a starting point for optimization, based on literature for similar electron-deficient heterocyclic systems. [10][11]

Parameter Condition A (Standard) Condition B (For Electron-Poor Boronic Acids) Condition C (For Sterically Hindered Partners)
Catalyst Pd(OAc)₂ / SPhos XPhos Pd G3 PEPPSI-IPr [9]
Catalyst Loading 2 mol % Pd / 4 mol % Ligand 2 mol % 3 mol %
Base K₃PO₄ (2.5 equiv) Cs₂CO₃ (2.5 equiv) K₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1) 1,4-Dioxane / H₂O (5:1) t-AmylOH
Temperature 90-100 °C 100 °C 110 °C

| Notes | A reliable starting point for most arylboronic acids. | Cesium carbonate is a stronger base, often aiding difficult transmetalations. | NHC-based catalysts can be effective for challenging substrates. |

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base/solvent system. 3. Poor quality boronic acid.1. Improve inert atmosphere technique; use a precatalyst. 2. Switch to Cs₂CO₃; ensure solvents are anhydrous. 3. Use fresh boronic acid or convert it to the more stable pinacol boronate ester (Bpin).
Starting Material Decomposition 1. Reaction temperature is too high. 2. Base is too strong, causing degradation.1. Lower the reaction temperature and increase reaction time. 2. Screen milder bases like K₂CO₃ or KF. [12]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Pd(II) source not fully reduced to Pd(0).1. Thoroughly degas all solvents and ensure a robust inert seal on the reaction. [7] 2. Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst.
Protodeborylation (Boronic acid replaced by -H) 1. Boronic acid is unstable under reaction conditions (especially electron-deficient ones). 2. Presence of excess water or protic sources.1. Use the corresponding boronate ester (Bpin). 2. Use carefully dried solvents and reagents; reduce the water content in the solvent mixture.
Formation of Pd Black Catalyst decomposition.This is common but can indicate a suboptimal ligand or conditions. Ensure an appropriate ligand-to-palladium ratio (typically 2:1 for monodentate ligands).

References

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms . Mettler Toledo. [Link]

  • Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity . ACS Omega. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Canadian Science Publishing. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . National Institutes of Health. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene . White Rose Research Online. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... . ResearchGate. [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates . Synfacts. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . National Institutes of Health. [Link]

  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles . The Journal of Organic Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

  • Struggling with Suzuki Reaction . Reddit. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds . Atlanchim Pharma. [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides . National Institutes of Health. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry. [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... . ResearchGate. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems . National Institutes of Health. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . MDPI. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: Navigating the Complexities of C-N Bond Formation in Heterocyclic Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical pharmacophores in a vast array of pharmaceuticals and functional materials.[1][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging and highly functionalized heterocyclic substrate: 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This molecule presents a unique synthetic puzzle due to the presence of two distinct halogen leaving groups (bromo and chloro) and a strongly electron-withdrawing nitro group. Understanding the selective amination of this substrate is crucial for the development of novel kinase inhibitors and other targeted therapeutics, as the pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry.

This document will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and offer a detailed, step-by-step protocol for performing the amination. Furthermore, we will explore strategies for achieving selective amination at either the C5-bromo or C4-chloro position, a critical consideration for library synthesis and structure-activity relationship (SAR) studies.

Mechanistic Insights: The Catalytic Cycle and Key Considerations

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] A general understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate.

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend: I > Br > OTf > Cl.[6] This inherent difference in reactivity is the foundation for achieving selective amination in dihalogenated substrates.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond through reductive elimination, regenerating the Pd(0) catalyst and completing the cycle.[5]

Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination.[1] These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1] The choice of ligand can significantly impact the reaction's efficiency and selectivity.

Logical Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Strategic Selection of Reagents for the Amination of this compound

The successful amination of this complex substrate hinges on the judicious selection of the catalyst, ligand, base, and solvent.

Reagent ClassRecommended ReagentsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[2]
Phosphine Ligands For Selective Bromide Amination: XPhos, RuPhos, JohnPhosThese bulky, electron-rich monophosphine ligands are highly effective for coupling aryl bromides under relatively mild conditions. Their steric bulk can disfavor the more hindered oxidative addition at the C4-chloro position.
For Chloro Amination (after bromide substitution): BrettPhos, tBuXPhosTo achieve amination at the less reactive C4-chloro position, more electron-rich and sterically demanding ligands are often necessary to promote the challenging oxidative addition.[2][7]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine. NaOtBu is a common choice, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be advantageous.[6] The nitro group on the substrate may be sensitive to very strong bases; therefore, careful screening is recommended.
Solvent Toluene, Dioxane, THFAnhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation. The choice of solvent can influence reaction rates and solubility of the reagents.[6][8]

Experimental Protocols

Protocol 1: Selective Amination at the C5-Bromo Position

This protocol is designed as a starting point for the selective amination of the C5-bromo position of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, aniline)

  • Pd₂(dba)₃ (Palladium precatalyst)

  • XPhos (Ligand)

  • NaOtBu (Sodium tert-butoxide)

  • Anhydrous, degassed toluene

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a separate vial, briefly purge with inert gas and add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask containing the substrate, amine, and base. Stir for 5 minutes.

  • Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine derivative.

Decision Tree for Optimizing the Amination Reaction

Optimization_Decision_Tree start Initial Reaction Outcome low_conversion Low Conversion start->low_conversion side_products Significant Side Products start->side_products good_yield Good Yield start->good_yield increase_temp Increase Temperature low_conversion->increase_temp Yes change_ligand Screen Different Ligands (e.g., RuPhos, JohnPhos) low_conversion->change_ligand No lower_temp Lower Temperature side_products->lower_temp Yes weaker_base Use Weaker Base (e.g., K3PO4, Cs2CO3) side_products->weaker_base No increase_temp->change_ligand change_base Screen Different Bases (e.g., LHMDS, K3PO4) change_ligand->change_base lower_temp->weaker_base protecting_group Consider N-H Protection weaker_base->protecting_group

Caption: A decision tree for troubleshooting and optimizing the Buchwald-Hartwig amination.

Protocol 2: Sequential Amination at the C4-Chloro Position

Following the successful amination at the C5-bromo position, the resulting 5-amino-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be subjected to a second Buchwald-Hartwig amination to functionalize the C4-chloro position. This sequential approach allows for the synthesis of unsymmetrically substituted diamino-pyrrolo[2,3-b]pyridines.

Materials:

  • 5-amino-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (from Protocol 1)

  • Second amine of choice

  • Pd(OAc)₂ (Palladium precatalyst)

  • BrettPhos (Ligand)

  • LHMDS (Lithium bis(trimethylsilyl)amide)

  • Anhydrous, degassed dioxane

  • Sealed reaction vessel

Procedure:

  • Reaction Setup: To a dry, sealed reaction vessel under an inert atmosphere, add the 5-amino-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and BrettPhos (0.06 mmol, 6 mol%).

  • Reagent Addition: Add the second amine (1.5 mmol, 1.5 equiv) followed by anhydrous, degassed dioxane (6 mL).

  • Base Addition: Add LHMDS (1.0 M in THF, 2.0 mmol, 2.0 equiv) dropwise at room temperature.

  • Reaction: Seal the vessel and heat the reaction mixture to 110-120 °C.

  • Monitoring: Monitor the reaction progress by LC-MS. Due to the lower reactivity of the C-Cl bond, longer reaction times (12-24 hours) may be required.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1 to isolate the desired 4,5-diamino-3-nitro-1H-pyrrolo[2,3-b]pyridine product.

Troubleshooting and Final Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the reaction temperature, catalyst loading, or switching to a more active ligand system.[8]

  • Byproduct Formation: The formation of dehalogenated or other side products may indicate catalyst deactivation or undesired side reactions.[9] In such cases, screening different bases or lowering the reaction temperature might be beneficial. The nitro group can be sensitive to certain reaction conditions, and its reduction is a potential side reaction.

  • N-H Reactivity: The pyrrolo[2,3-b]pyridine scaffold contains an N-H group that could potentially interfere with the reaction. While the amination often proceeds without protection, in cases of low yield or complex product mixtures, protection of the pyrrole nitrogen (e.g., with a SEM or BOC group) should be considered.

  • Inert Conditions: Strict adherence to anhydrous and oxygen-free conditions is critical for the success and reproducibility of the Buchwald-Hartwig amination.[2] Solvents should be thoroughly degassed, and the reaction should be set up under a positive pressure of an inert gas.

By following these detailed protocols and considering the key scientific principles outlined, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of novel and diverse libraries based on the this compound scaffold, thereby accelerating the drug discovery process.

References

application of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the for researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisosteric analog of both indole and purine, frameworks central to countless biological processes.[1] This unique electronic and structural mimicry allows 7-azaindole derivatives to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases. The addition of a nitrogen atom to the indole ring can modulate physicochemical properties, enhance binding affinity through additional hydrogen bond acceptance, and create novel intellectual property space.

Among the myriad of functionalized 7-azaindoles, 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine stands out as a particularly versatile and powerful synthetic intermediate. This molecule is pre-functionalized at three key positions, offering medicinal chemists a strategic platform for building molecular complexity and diversity. The nitro group can be readily reduced to an amine for further elaboration, while the chloro and bromo substituents provide orthogonal handles for distinct coupling and substitution reactions. These features make it an ideal starting point for the synthesis of potent and selective kinase inhibitors targeting critical signaling pathways in oncology, immunology, and inflammatory diseases.[2][3]

This guide provides a detailed exploration of the synthesis and application of this key intermediate, with a focus on its role in the development of Janus Kinase (JAK) and Rho-associated Kinase (ROCK) inhibitors.

Part 1: Synthesis of the Core Intermediate

The utility of this compound hinges on its efficient and regioselective synthesis. A practical, large-scale synthesis starting from the commercially available 7-azaindole has been developed, making this building block accessible for drug discovery programs.[2]

Protocol 1: Multi-Step Synthesis of this compound

This protocol outlines a three-step process involving nitration, chlorination, and a highly regioselective bromination.[2]

Step 1: Nitration of 7-Azaindole

  • Reaction Setup: To a cooled (0-5 °C) solution of fuming nitric acid, add 7-azaindole portion-wise, maintaining the internal temperature below 10 °C.

  • Reaction: Slowly add concentrated sulfuric acid dropwise to the mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Rationale: The nitration occurs selectively at the C3 position of the electron-rich pyrrole ring, directed by the existing ring electronics.

Step 2: Chlorination of 3-Nitro-7-Azaindole

  • Reaction Setup: Suspend 3-nitro-1H-pyrrolo[2,3-b]pyridine in phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it slowly over ice.

  • Isolation: Neutralize with a base (e.g., sodium carbonate) until a precipitate forms. Filter the solid, wash with water, and dry to obtain 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Rationale: The pyridine ring is activated towards nucleophilic substitution after N-oxidation by POCl₃, leading to chlorination at the C4 position.

Step 3: Regioselective Bromination

  • Reaction Setup: Dissolve 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as concentrated sulfuric acid.

  • Reaction: Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir for 2-4 hours.

  • Workup: Pour the mixture onto ice.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry to yield the final product, This compound .[2]

    • Rationale: The electron-withdrawing nitro and chloro groups deactivate the ring, but the C5 position remains the most favorable site for electrophilic aromatic substitution (bromination) due to the directing effects of the fused pyrrole ring. This step is highly regioselective, yielding the desired product in high purity.[2]

Synthesis_Workflow Start 7-Azaindole Step1 3-Nitro-7-azaindole Start->Step1 HNO₃, H₂SO₄ Step2 4-Chloro-3-nitro-7-azaindole Step1->Step2 POCl₃, Reflux End 5-Bromo-4-chloro-3-nitro-7-azaindole Step2->End NBS, H₂SO₄

Caption: Synthetic workflow for the target intermediate.

Part 2: Application in Janus Kinase (JAK) Inhibitor Synthesis

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors involved in immunity and inflammation.[4] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, making JAK inhibitors a critical class of therapeutics.[5][6] The 1H-pyrrolo[2,3-b]pyridine scaffold is central to many approved and investigational JAK inhibitors, including Tofacitinib, which is approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][7]

Case Study: Synthesis of a Tofacitinib Precursor

This compound serves as a key starting material for the deazapurine core of Tofacitinib.[8][9][10] The synthesis involves a sequence of reduction and nucleophilic aromatic substitution (SNAr).

Protocol 2: Synthesis of a 4-Amino-7-Azaindole Intermediate

Step 1: Reduction of the Nitro Group

  • Reaction Setup: Suspend this compound in a solvent mixture like ethanol and water.

  • Reaction: Add a reducing agent, such as iron powder and ammonium chloride. Heat the mixture to reflux for 2-4 hours.

  • Workup: Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent to yield 3-amino-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.

    • Rationale: The nitro group is selectively reduced to a primary amine, which is a key nucleophile for subsequent coupling reactions.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: In a sealed vessel, dissolve the 3-amino-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate and the desired piperidine amine side chain (e.g., (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine) in a polar aprotic solvent like n-butanol.[10]

  • Reaction: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the reaction to 120-140 °C for 24-48 hours.

  • Workup: Cool the reaction mixture and concentrate under vacuum.

  • Isolation: Purify the residue by column chromatography (silica gel) to yield the coupled product. The bromine at the C5 position can be removed in a subsequent hydrogenolysis step, which often also removes the benzyl protecting group on the piperidine.[10]

    • Rationale: The chlorine atom at the C4 position of the 7-azaindole ring is highly activated towards nucleophilic attack by the amine of the piperidine side chain. This SNAr reaction is a cornerstone of assembling many kinase inhibitors.[9][10]

JAK_Inhibitor_Synthesis Start 5-Bromo-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine Step1 3-Amino-5-bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridine Start->Step1 Fe, NH₄Cl End Tofacitinib Core Structure Step1->End SₙAr Reaction Piperidine Piperidine Side Chain Piperidine->End DIPEA, Heat

Caption: General workflow for JAK inhibitor synthesis.

Protocol 3: In Vitro JAK Inhibition Assay (LanthaScreen™ Kinase Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the potency (IC₅₀) of synthesized compounds.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the JAK enzyme (e.g., JAK1, JAK2, or JAK3) and a fluorescein-labeled substrate peptide.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific enzyme.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phosphopeptide antibody.

    • Incubate for 60 minutes to allow antibody binding.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Analysis: Calculate the emission ratio (520/495). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundJAK1 (IC₅₀, nM)JAK2 (IC₅₀, nM)JAK3 (IC₅₀, nM)
Tofacitinib1.1201.0
Baricitinib5.95.7>400
Upadacitinib43240>5000
This table presents representative data for approved JAK inhibitors to provide context for experimental results.[7]

Part 3: Application in Rho-Associated Kinase (ROCK) Inhibitor Synthesis

Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton.[11] They play crucial roles in cell contraction, motility, and proliferation. Inhibition of ROCK has therapeutic potential in a wide range of diseases, including glaucoma, hypertension, and cancer.[11][12] The 7-azaindole scaffold has been successfully employed to develop potent ROCK inhibitors.[13]

Protocol 4: Synthesis of a 7-Azaindole-Based ROCK Inhibitor

This protocol illustrates how the halogenated sites of the core intermediate can be functionalized using cross-coupling and SNAr reactions.

Step 1: Suzuki Cross-Coupling at C5

  • Reaction Setup: Combine this compound, a suitable aryl or heteroaryl boronic acid (e.g., 3-pyridinylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent system like 1,4-dioxane and water.

  • Reaction: Degas the mixture with nitrogen or argon, then heat to 80-100 °C for 8-12 hours.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 5-aryl-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine.

    • Rationale: The C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.

Step 2: SNAr at C4 and Nitro Reduction

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent and add a desired amine nucleophile.

  • Reaction: Heat the reaction as described in Protocol 2, Step 2 to displace the chloride.

  • Reduction: Following the SNAr reaction, the nitro group can be reduced to an amine (as in Protocol 2, Step 1), which can then be further functionalized (e.g., by acylation or sulfonylation) to complete the synthesis of the target ROCK inhibitor.

    • Rationale: This multi-step sequence demonstrates the power of the pre-functionalized intermediate, allowing for the controlled and sequential introduction of different substituents to explore structure-activity relationships (SAR).

ROCK_Inhibitor_Synthesis Start 5-Bromo-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine Step1 5-Aryl-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine Start->Step1 Suzuki Coupling Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Step1 Pd Catalyst, Base Step2 5-Aryl-4-amino-3-nitro- 1H-pyrrolo[2,3-b]pyridine Step1->Step2 SₙAr Reaction Amine R-NH₂ Amine->Step2 Heat End Final ROCK Inhibitor Step2->End Nitro Reduction & Further Functionalization

Caption: Modular synthesis of ROCK inhibitors.

Protocol 5: In Vitro ROCK2 Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.

  • Reagent Preparation: Prepare kinase buffer and serial dilutions of the test compound as described in Protocol 3.

  • Kinase Reaction:

    • Add test compound, ROCK2 enzyme, and substrate (e.g., MYPT1) to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert raw luminescence units to ADP concentration. Plot the percent inhibition (relative to no-inhibitor controls) against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

CompoundROCK1 (IC₅₀, nM)ROCK2 (IC₅₀, nM)
Y-27632~220~140
Fasudil1900630
GSK269962A1.64.0
This table presents representative data for known ROCK inhibitors to provide context for experimental results.[14]

Part 4: Broader Applications and Future Perspectives

The versatility of the this compound scaffold extends beyond JAK and ROCK inhibitors. Its derivatives have been explored as potent inhibitors of numerous other clinically relevant kinases:

  • c-Met and ALK Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been used to develop dual inhibitors of c-Met and ALK, important targets in non-small cell lung cancer.[]

  • FGFR Inhibitors: Novel derivatives have shown potent activity against Fibroblast Growth Factor Receptors, which are often dysregulated in various solid tumors.[16]

  • IKKα Inhibitors: The scaffold has been elaborated into selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway, offering tools to probe inflammatory processes.[17]

The strategic placement of three distinct functional handles on the 7-azaindole core makes this compound an invaluable asset in medicinal chemistry. It enables the rapid generation of diverse compound libraries through combinatorial chemistry approaches, facilitating the exploration of SAR and the optimization of lead compounds. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the application of this powerful building block is poised to expand, driving the discovery of next-generation therapeutics for a wide spectrum of human diseases.

References

Application Note: Chemoselective Reduction of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] Consequently, the 7-azaindole core is integral to numerous clinically approved drugs and developmental candidates, particularly as kinase inhibitors in oncology.[3]

The synthesis of functionalized 7-azaindole derivatives is a critical task for drug discovery programs. The target molecule of this protocol, 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine, is a highly valuable intermediate. The amino group at the C3 position serves as a versatile handle for further elaboration, while the bromo and chloro substituents at C5 and C4, respectively, provide orthogonal sites for subsequent cross-coupling reactions, enabling the generation of diverse molecular libraries.

The primary synthetic challenge lies in the chemoselective reduction of the C3-nitro group in the precursor, 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, without compromising the integrity of the halogen substituents or the heterocyclic core. Reductive dehalogenation is a common and often problematic side reaction. This application note provides a comprehensive guide to selecting the appropriate reduction methodology and offers detailed, validated protocols for achieving this transformation with high fidelity and yield.

Mechanistic Considerations & Method Selection

The reduction of an aromatic nitro group to a primary amine is a fundamental six-electron transformation that can be achieved through various means.[4] For a substrate as sensitive as this compound, the choice of reductant is paramount. The ideal method must exhibit high chemoselectivity, preserving the C-Br and C-Cl bonds.

Below is a comparative analysis of common reduction strategies.

dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

reactant [label=<

5-Bromo-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine

];

product [label=<

5-Bromo-4-chloro- 1H-pyrrolo[2,3-b]pyridin-3-amine

];

reactant -> product [label="[Reducing Agent]\nSolvent, Temp"]; } /dot Caption: General scheme for the reduction of the nitro-azaindole precursor.

Data Presentation: Comparison of Reduction Methodologies
Methodology Reagents & Typical Conditions Chemoselectivity (Halogen Tolerance) Advantages Disadvantages
Catalytic Hydrogenation H₂ (g), Pd/C or Raney Ni, MeOH/EtOHPoor to Moderate. Pd/C is notorious for causing dehalogenation.[5] Raney Ni is sometimes more tolerant but still poses a risk.[5]High efficiency, clean byproducts (H₂O), well-established.High risk of dehalogenation , requires specialized hydrogenation equipment.
Metal/Acid Reduction Fe / NH₄Cl or Fe / AcOH, EtOH/H₂O, RefluxExcellent. Iron-based systems are well-known for their superb tolerance of aryl halides.[4][6]Robust, scalable, cost-effective, excellent functional group tolerance.[7][8]Heterogeneous reaction, requires filtration to remove iron salts, can be vigorous.[4]
Metal Salt Reduction SnCl₂·2H₂O, EtOH or EtOAc, 50-70 °CExcellent. Stannous chloride is a classic choice for selectively reducing nitro groups in the presence of halogens.[5][9]Mild conditions, homogeneous reaction is possible, high yields.[9]Stoichiometric tin waste requires proper disposal, workup can be cumbersome.
Dithionite Reduction Na₂S₂O₄, H₂O/Dioxane or DMF, RT-60 °CExcellent. Sodium dithionite is a mild reductant with high chemoselectivity for the nitro group over aryl halides.[10][11][12]Metal-free, mild conditions, simple workup, tolerates a wide range of functional groups.[13]Requires aqueous or semi-aqueous media, reagent stability can be an issue.

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the two most reliable methods identified.

dot graph experimental_workflow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} /dot Caption: A generalized workflow for the synthesis and purification process.

Protocol 1: Iron-Mediated Reduction in a Neutral Medium

This method is highly robust, cost-effective, and provides excellent selectivity, making it ideal for scale-up operations. The use of ammonium chloride buffers the reaction medium, avoiding strongly acidic conditions that could degrade the azaindole core.

Materials:

  • This compound (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting nitro-azaindole (1.0 eq), ethanol, and water (typically in a 4:1 to 2:1 v/v ratio).

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 80-90 °C). The reaction is often exothermic and may become vigorous initially.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot suspension through a pad of Celite® to remove the iron powder and iron salts. Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the organic solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting aqueous residue between ethyl acetate and water.

  • Carefully neutralize the aqueous layer with a saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, purify the crude amine by silica gel column chromatography.

Protocol 2: Reduction with Sodium Dithionite

This protocol offers a milder, metal-free alternative. It is particularly useful for small-scale syntheses where facile workup is desired and for substrates that may be sensitive to the conditions of iron-mediated reductions.

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3.0 - 5.0 eq)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the starting nitro-azaindole (1.0 eq) in a mixture of dioxane and water (e.g., 2:1 v/v).

  • In a separate beaker, prepare a fresh solution of sodium dithionite (3.0 - 5.0 eq) in water. Note: Sodium dithionite can decompose in solution, so it should be prepared just before use.

  • With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound at room temperature. An exotherm may be observed.

  • After the addition is complete, gently heat the reaction mixture to 50-60 °C and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent via rotary evaporation.

  • Extract the remaining aqueous solution three times with ethyl acetate.[10]

  • Combine the organic extracts, wash with brine to remove residual salts, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to afford the crude 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine.

  • Purify via silica gel chromatography as needed.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient reagent or reaction time. 2. Poor quality of reductant (e.g., old Na₂S₂O₄). 3. Low reaction temperature.1. Add more reducing agent and continue monitoring. 2. Use a fresh batch of the reducing agent. 3. Ensure the reaction is maintained at the recommended reflux/heating temperature.
Presence of Dehalogenated Byproducts 1. Reduction method is too harsh. 2. Prolonged reaction times at high temperatures.1. Switch to a milder method (e.g., from Fe/AcOH to Fe/NH₄Cl or Na₂S₂O₄). 2. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficult Product Isolation / Low Yield 1. Product is partially soluble in the aqueous phase. 2. Incomplete extraction. 3. Adsorption of the product onto iron salts or Celite®.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity. 2. Increase the number of extractions (e.g., from 3x to 5x). 3. Ensure the filter cake is washed thoroughly with a large volume of hot solvent (EtOAc or EtOH).

Conclusion

The chemoselective reduction of this compound is a critical transformation for accessing a versatile building block in pharmaceutical research. While catalytic hydrogenation presents a significant risk of dehalogenation, methods employing iron powder with ammonium chloride or sodium dithionite provide excellent selectivity and high yields. The iron-based protocol is a robust and scalable classic, while the dithionite method offers a mild, metal-free alternative. The choice between them can be guided by the scale of the reaction, available resources, and the need for specific reaction conditions. Both protocols, when executed with care, reliably deliver the desired 3-amino-7-azaindole product, opening the door for further synthetic diversification.

References

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
  • Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. (2022).
  • Park, K. K., et al. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Journal of Organic Chemistry.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives. ACS Publications. (2012).
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • 7-Azaindole: Uses and Synthesis. ChemicalBook. (2024).
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate.
  • Various authors. What are the best reagents to reduce aromatic nitro to amine? ResearchGate. (2012).
  • Reduction of Nitro-Aromatics with Activated Iron. Journal of the American Chemical Society. (1944).
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Chen, H., et al. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC. (2008).

Sources

Application Notes and Protocols: Strategic Functionalization at the C3 Position of 5-Bromo-4-chloro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold." Its structural resemblance to the purine core of ATP makes it an exceptional hinge-binding motif for protein kinase inhibitors.[1][2] This has led to its incorporation into numerous clinically evaluated and approved therapeutics, including the BRAF kinase inhibitor Vemurafenib.[2]

The 5-bromo-4-chloro-7-azaindole derivative is a particularly powerful building block for drug discovery programs. The differentially reactive halogen atoms—a chloro group at C4 and a bromo group at C5—provide orthogonal synthetic handles for sequential, site-selective modifications. However, it is the functionalization at the C3 position of the pyrrole ring that often provides the most critical vector for modulating potency, selectivity, and physicochemical properties. This guide provides an in-depth analysis of robust and field-proven methodologies for the strategic derivatization of this crucial C3 position.

PART I: Foundational Strategies via Electrophilic Substitution

The electron-rich nature of the pyrrole moiety within the 7-azaindole system makes the C3 position highly susceptible to electrophilic attack. This reactivity provides a direct and efficient pathway to install versatile functional groups that serve as key intermediates for further elaboration.

Vilsmeier-Haack Formylation: Installing a Versatile Aldehyde Handle

The Vilsmeier-Haack reaction is the quintessential method for introducing a formyl group (-CHO) onto electron-rich heterocycles.[3][4] The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophile readily attacks the C3 position of the azaindole, and subsequent hydrolysis yields the indispensable 3-carboxaldehyde derivative.[5][6] This aldehyde is a synthetic linchpin, enabling access to amines (via reductive amination), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions).

Vilsmeier-Haack Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Azaindole 5-Bromo-4-chloro- 7-azaindole Iminium Iminium Intermediate Azaindole->Iminium + Vilsmeier Reagent Product 3-Formyl Product Iminium->Product Aqueous Workup (H₂O)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on 7-azaindole.

Protocol 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 5-bromo-4-chloro-7-azaindole (1.0 equiv.) in anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium hydroxide (2M) or saturated sodium bicarbonate solution until the pH is basic (~8-9).

  • Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM), combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Mannich Reaction: Introducing Aminomethyl Scaffolds

The Mannich reaction is a powerful three-component condensation that installs a C-C bond and a C-N bond in a single operation.[7] For 7-azaindoles, this reaction introduces a basic aminomethyl side chain at the C3 position, which can be critical for improving aqueous solubility and establishing key salt-bridge interactions with biological targets.[8][9]

Protocol 2: Mannich Reaction

  • Setup: To a solution of 5-bromo-4-chloro-7-azaindole (1.0 equiv.) in a suitable solvent (e.g., ethanol, acetic acid, or dioxane) at room temperature, add the secondary amine (e.g., dimethylamine, morpholine, 1.2 equiv.).

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.5 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Isolation: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Wash further with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by silica gel column chromatography to yield the C3-aminomethylated derivative.

PART II: C3 Halogenation as a Gateway to Cross-Coupling

While direct C-H functionalization is elegant, pre-installing a halogen at the C3 position provides an exceptionally reliable and versatile handle for a vast array of transition metal-catalyzed cross-coupling reactions. Iodination is often preferred as C-I bonds are more reactive in oxidative addition steps.

Protocol 3: C3-Iodination with N-Iodosuccinimide (NIS)

  • Setup: Dissolve 5-bromo-4-chloro-7-azaindole (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 equiv.) portion-wise to the solution at room temperature.[10]

  • Reaction: Stir the mixture at room temperature or heat to 50 °C. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 3-iodo derivative is often pure enough for the next step but can be further purified by column chromatography if necessary.

PART III: Advanced C-C Bond Formation via Palladium Catalysis

With the 3-iodo-5-bromo-4-chloro-7-azaindole intermediate in hand, powerful palladium-catalyzed cross-coupling reactions can be employed to build molecular complexity with high precision.

C3_Functionalization_Workflow cluster_electrophilic Direct C3 Functionalization cluster_coupling Halogenation-Coupling Pathway start 5-Bromo-4-chloro-7-azaindole vilsmeier Vilsmeier-Haack (POCl₃, DMF) start->vilsmeier mannich Mannich Reaction (CH₂O, R₂NH) start->mannich iodination C3-Iodination (NIS) start->iodination formyl_prod C3-Formyl Product vilsmeier->formyl_prod amino_prod C3-Aminomethyl Product mannich->amino_prod iodo_intermediate 3-Iodo Intermediate iodination->iodo_intermediate suzuki Suzuki Coupling (Ar-B(OH)₂) iodo_intermediate->suzuki sonogashira Sonogashira Coupling (Alkyne) iodo_intermediate->sonogashira aryl_prod C3-Aryl Product suzuki->aryl_prod alkyne_prod C3-Alkynyl Product sonogashira->alkyne_prod

Caption: General workflow for selective C3 functionalization strategies.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and highly functional group-tolerant method for creating C-C bonds between the C3 position and various aryl or heteroaryl boronic acids/esters.[11][12] This is a cornerstone reaction for synthesizing biaryl structures commonly found in kinase inhibitors.[13][14]

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (3-Iodo-azaindole) Pd_II_Complex R¹-Pd(II)L₂-X OxAdd->Pd_II_Complex Transmetal Transmetalation Pd_II_Complex->Transmetal + R²-B(OR)₂ (Boronic Acid) Pd_II_R2 R¹-Pd(II)L₂-R² Transmetal->Pd_II_R2 + Base RedElim Reductive Elimination Pd_II_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 4: C3-Selective Suzuki-Miyaura Coupling

  • Setup: To a microwave vial or Schlenk flask, add the 3-iodo-5-bromo-4-chloro-7-azaindole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.), and a base, typically potassium carbonate (K₂CO₃, 3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).[10][12]

  • Solvent and Degassing: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture again by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-120 °C. Microwave heating can significantly reduce reaction times (e.g., 120 °C for 30 minutes).[10] Monitor for the consumption of the 3-iodo intermediate by LC-MS. Note that the C5-bromo and C4-chloro positions are generally less reactive under these conditions, allowing for selective C3 coupling.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the C3-arylated product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to install alkynes at the C3 position, which are valuable for subsequent transformations like click chemistry or as isosteres for other functional groups.[11][15] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16][17]

Protocol 5: C3-Selective Sonogashira Coupling

  • Setup: In a Schlenk flask under an inert atmosphere, combine the 3-iodo-5-bromo-4-chloro-7-azaindole (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or THF. Add a degassed amine base, typically triethylamine (Et₃N, 3.0 equiv.) or diisopropylethylamine (DIPEA).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Quantitative Data Summary

The following tables provide representative conditions and outcomes for the described C3 functionalization methods. Yields are highly substrate-dependent and these values should be considered illustrative.

Table 1: Comparison of Electrophilic Substitution Reactions

Reaction Key Reagents Solvent Temperature (°C) Typical Time Typical Yield (%)
Vilsmeier-Haack POCl₃, DMF DMF 80-90 2-6 h 70-95
Mannich CH₂O, R₂NH Acetic Acid / EtOH 25-60 4-12 h 60-85

| Iodination | NIS | Acetonitrile | 25-50 | 1-4 h | 85-98 |

Table 2: Representative Conditions for C3-Selective Cross-Coupling

Coupling Reaction Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-Miyaura PdCl₂(dppf) K₂CO₃ / Cs₂CO₃ Dioxane/H₂O 85-120 65-90

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF / THF | 25-60 | 70-95 |

Conclusion

The 5-bromo-4-chloro-7-azaindole scaffold offers a rich platform for the synthesis of complex molecules for drug discovery. The C3 position, in particular, is amenable to a wide range of functionalization strategies. Direct electrophilic substitution provides rapid access to key aldehyde and amine intermediates. Alternatively, a robust halogenation-cross-coupling sequence enables the precise installation of diverse aryl, heteroaryl, and alkynyl moieties. The protocols outlined in this guide represent reliable, scalable, and field-tested methods for researchers, scientists, and drug development professionals to leverage this versatile building block in the creation of novel chemical entities.

References

Application Notes & Protocols: The Strategic Role of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the adenine fragment of ATP has made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[1] This guide focuses on a particularly valuable derivative: 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. The strategic placement of three distinct functional groups—a nitro group and two different halogens—on the azaindole core provides a blueprint for sequential and regioselective chemical modifications. This trifecta of reactivity transforms the molecule into a powerful building block, enabling the systematic construction of complex, highly substituted 7-azaindole derivatives. Its utility has been demonstrated in the large-scale synthesis of clinical candidates, such as the Chk1 kinase inhibitor GDC-0575, underscoring its industrial relevance.[2] This document serves as a detailed technical guide, elucidating the causality behind experimental choices and providing robust protocols for its application in modern drug discovery.

Overview of the Synthetic Intermediate

This compound is a functionalized 7-azaindole derivative designed for synthetic efficiency. Each substituent serves a specific and predictable role:

  • C4-Chloro Group: Activated by the adjacent electron-withdrawing C3-nitro group, this position is primed for nucleophilic aromatic substitution (SNAr).

  • C5-Bromo Group: This halogen is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of carbon or nitrogen-based substituents.

  • C3-Nitro Group: Following modifications at C4 and C5, the nitro group can be readily reduced to a primary amine, which serves as a versatile point for further derivatization or for participating in crucial hydrogen-bonding interactions with biological targets.

This inherent orthogonality allows for a controlled, step-wise elaboration of the molecular framework.

Practical Synthesis of the Intermediate

A highly regioselective and practical synthesis has been developed and demonstrated on a multi-kilogram scale.[2][3][4] The process begins with the parent 7-azaindole and proceeds through a sequence of regioselective reactions.

A 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) B 4-Chloro-1H-pyrrolo[2,3-b]pyridine A->B 1. m-CPBA 2. POCl3 C 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine B->C HNO3, H2SO4 D This compound C->D NBS, NaOAc, AcOH

Caption: Synthesis pathway for this compound.

The key steps involve the formation of an N-oxide followed by chlorination, a classical electrophilic nitration at the C3 position, and finally a highly regioselective bromination at the C5 position using N-bromosuccinimide (NBS).[2][5] This route is operationally simple, with products often isolated by direct crystallization.[2][4]

Application in Sequential Functionalization

The primary utility of this intermediate lies in its capacity for sequential, site-selective reactions. The typical synthetic strategy involves addressing the most reactive sites first, allowing for a controlled build-up of molecular complexity.

start This compound step1 C4-Substituted Intermediate start:f0->step1:f0 Step 1: SNAr at C4 (e.g., R-NH2) step2 C4,C5-Disubstituted Intermediate step1:f0->step2:f0 Step 2: Cross-Coupling at C5 (e.g., Suzuki, Buchwald-Hartwig) step3 C3,C4,C5-Trisubstituted Product step2:f0->step3:f0 Step 3: Reduction of C3-NO2 (e.g., H2, Pd/C)

Caption: Typical workflow for the sequential functionalization of the intermediate.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Causality: The chlorine atom at C4 is significantly activated towards nucleophilic displacement by the potent electron-withdrawing effect of the nitro group at the ortho-position (C3). This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution reaction. This step is almost invariably performed first due to the high reactivity of the C4 position.[2][5]

Experimental Protocol: Amination at C4

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 equiv.) and a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Reagent Addition: Add the desired primary or secondary amine (1.1–1.5 equiv.) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0–3.0 equiv.).

  • Reaction Conditions: Stir the mixture at a temperature ranging from ambient to 80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the C4-aminated product.

NucleophileBase (if needed)SolventTemperature (°C)Typical Yield (%)
Primary/Secondary AmineDIPEADMF25 - 8085 - 95
Alcohol (as alkoxide)NaHTHF0 - 5070 - 90
Thiol (as thiolate)K₂CO₃Acetonitrile25 - 6080 - 95
Caption: Representative conditions for SNAr reactions at the C4 position.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C5-Position

Causality: The carbon-bromine bond at the C5 position is an excellent substrate for palladium-catalyzed cross-coupling reactions. In the Suzuki-Miyaura reaction, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond.[6] This is followed by transmetalation with a boronic acid or ester (activated by a base) and subsequent reductive elimination to form a new C-C bond, regenerating the catalyst.[7] This reaction provides a powerful method for installing aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Experimental Protocol: Arylation at C5

  • Inert Atmosphere: In a Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), combine the C4-substituted-5-bromo intermediate (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02–0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water (e.g., 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product via column chromatography on silica gel.

Setup 1. Prepare Inert Atmosphere (Flask with Ar/N2) Reagents 2. Add Solids: - 5-Bromo Intermediate - Boronic Acid - Base (e.g., K2CO3) Setup->Reagents Catalyst 3. Add Pd Catalyst (e.g., Pd(dppf)Cl2) Reagents->Catalyst Solvent 4. Add Degassed Solvents (e.g., Dioxane/Water) Catalyst->Solvent Reaction 5. Heat Reaction (80-100 °C) Solvent->Reaction Monitor 6. Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup 7. Work-up & Purification (Extraction, Chromatography) Monitor->Workup

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at the C5-Position

Causality: The Buchwald-Hartwig amination is a premier method for constructing C(aryl)-N bonds.[8][9] The catalytic cycle involves the oxidative addition of the palladium(0) precatalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[10][11] The choice of phosphine ligand is critical for reaction efficiency and scope.[10]

Experimental Protocol: Amination at C5

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the C4-substituted-5-bromo intermediate (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the amine (1.2 equiv.) and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction Conditions: Stir the mixture at 80–110 °C until the starting material is consumed, as determined by LC-MS analysis.

  • Work-up and Purification: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting residue by flash column chromatography.

Protocol 4: Reduction of the C3-Nitro Group

Causality: The final step in many synthetic sequences using this intermediate is the reduction of the nitro group to an amine. This transformation unmasks a key functional group that can act as a hydrogen bond donor, which is often essential for binding to the hinge region of protein kinases.[12][13] This reduction is typically performed using catalytic hydrogenation or metal-acid systems.

Experimental Protocol: Nitro Group Reduction

  • Reaction Setup: Dissolve the C4,C5-disubstituted-3-nitro intermediate (1.0 equiv.) in a solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~0.10 weight equiv.) to the solution.

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for reactions requiring higher pressure.

  • Reaction Conditions: Stir the mixture vigorously under the hydrogen atmosphere at room temperature until the reaction is complete (monitored by LC-MS).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the 3-amino-7-azaindole product, which can be used directly or purified further if necessary.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a masterfully designed synthetic intermediate that provides a logical and efficient pathway to complex, polysubstituted 7-azaindoles. The orthogonal reactivity of its three key functional groups allows researchers to execute a series of high-yielding and predictable reactions, including SNAr, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro reduction. By following the robust protocols outlined in this guide, scientists in pharmaceutical research and development can leverage this powerful building block to accelerate the discovery and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for the Development of Novel Therapeutics Using the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold - A Privileged Heterocycle in Modern Drug Discovery

The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core is a paramount example of a "privileged scaffold" in medicinal chemistry. Its structure, which can be described as a fusion of a pyridine and a pyrrole ring, serves as a versatile template for designing potent and selective therapeutic agents.[1][2][3] As a bioisostere of the natural indole nucleus, the strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties that medicinal chemists can exploit to overcome challenges in drug development.[4]

These advantageous properties often include enhanced aqueous solubility, improved metabolic stability, and the ability to form additional hydrogen bond interactions with biological targets, which can lead to superior bioavailability and potency.[4] The scaffold's true power lies in its ability to mimic the adenine fragment of adenosine triphosphate (ATP), making it an exceptional starting point for the design of kinase inhibitors.[5] This has led to the successful development of several clinically approved drugs, most notably Vemurafenib (Zelboraf®), a BRAF kinase inhibitor for the treatment of melanoma, which stands as a testament to the scaffold's therapeutic potential.[4][6][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed synthetic and bio-analytical protocols, and data interpretation frameworks necessary to harness the 7-azaindole scaffold for the creation of novel therapeutics.

Section 1: Rationale for Use - A Medicinal Chemist's Perspective

The decision to incorporate the 7-azaindole scaffold into a drug design program is driven by its proven ability to solve common drug development problems and create high-quality clinical candidates.

Key Advantages:

  • Bioisosterism and H-Bonding: The 7-azaindole nucleus is an effective bioisostere for both indole and purine systems. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor. This dual functionality allows it to form a bidentate (two-point) hydrogen bond interaction with the "hinge region" of many protein kinases, a critical interaction for potent inhibition.[6][7][8][9]

  • Modulation of Physicochemical Properties: Replacing a carbon atom in the indole ring with a nitrogen atom can significantly alter a molecule's properties. This modification can increase polarity and aqueous solubility, reduce lipophilicity, and potentially disrupt undesirable metabolic pathways (e.g., oxidation) that can occur on a traditional indole ring.[3][10]

  • Kinase Selectivity: While the 7-azaindole core can bind to a wide array of kinases, the substitution patterns on the scaffold allow for fine-tuning of selectivity.[8] By strategically adding functional groups at various positions (e.g., C3, C4, C5), chemists can design inhibitors that preferentially bind to a specific target kinase, minimizing off-target effects.

  • Proven Clinical and Commercial Success: The 7-azaindole scaffold is a component of multiple approved drugs and clinical candidates targeting a range of diseases, from cancer to inflammatory disorders.[1][2][4] This track record provides a strong validation of the scaffold's utility and reduces the perceived risk in early-stage discovery projects. Notable examples include Vemurafenib (BRAF inhibitor), Pexidartinib (CSF1R inhibitor), and Venetoclax (Bcl-2 inhibitor).[4]

Section 2: Synthetic Strategies & Protocols

The functionalization of the 7-azaindole core is well-established, with numerous methods available for its synthesis and derivatization. Advances in metal-catalyzed cross-coupling reactions have greatly expanded the chemical space accessible to medicinal chemists.[11]

Core Synthesis Workflow

The following diagram outlines a general workflow for the synthesis and functionalization of a 7-azaindole library, a crucial first step in a drug discovery campaign.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Diversification Start Starting Materials (e.g., 2-amino-3-halopyridine) Core_Synth Core Synthesis (e.g., Sonogashira Coupling + Cyclization) Start->Core_Synth Core_Protect N-H Protection (e.g., SEM, BOC) Core_Synth->Core_Protect Core_Product Protected 7-Azaindole Scaffold Core_Protect->Core_Product Diversify Parallel Functionalization (e.g., Suzuki, Buchwald-Hartwig, C-H Activation at C3, C4, C5) Core_Product->Diversify To Parallel Synthesis Deprotect Final Deprotection Diversify->Deprotect Purify Purification & QC (HPLC, LC-MS, NMR) Deprotect->Purify Library Final Compound Library Purify->Library

Caption: General workflow for 7-azaindole library synthesis.

Protocol 2.1: Synthesis of a C3-Functionalized 7-Azaindole Derivative

This protocol describes a common sequence for creating a C3-arylated 7-azaindole, a motif frequently found in kinase inhibitors. This method utilizes a Sonogashira coupling followed by a base-mediated cyclization and a subsequent Suzuki coupling for diversification.

Materials:

  • 2-Amino-3-iodopyridine

  • Trimethylsilylacetylene (TMSA)

  • Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (TEA)

  • Tetrabutylammonium fluoride (TBAF)

  • Potassium tert-butoxide (t-BuOK)

  • N-Bromosuccinimide (NBS)

  • Arylboronic acid of choice

  • Pd(dppf)Cl₂, Sodium carbonate (Na₂CO₃)

  • Solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water

Procedure:

  • Step 1: Sonogashira Coupling.

    • To a solution of 2-amino-3-iodopyridine (1.0 eq) in TEA, add TMSA (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere (N₂) for 12 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, concentrate the mixture and purify by column chromatography to yield 2-amino-3-((trimethylsilyl)ethynyl)pyridine.

  • Step 2: Desilylation and Cyclization.

    • Dissolve the product from Step 1 in THF and add TBAF (1.1 eq, 1M solution in THF).

    • Stir for 1 hour at room temperature.

    • Add t-BuOK (1.5 eq) to the mixture and heat to 70°C for 4 hours. This promotes the intramolecular cyclization.

    • Cool the reaction, quench with water, and extract with ethyl acetate. Purify the crude product by column chromatography to obtain the 7-azaindole core.

  • Step 3: C3-Bromination.

    • Dissolve the 7-azaindole (1.0 eq) in DMF.

    • Cool the solution to 0°C and slowly add NBS (1.05 eq) in portions.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Pour the mixture into water and collect the precipitated solid by filtration to yield 3-bromo-7-azaindole.

  • Step 4: Suzuki Coupling for Diversification.

    • In a microwave vial, combine 3-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq).

    • Add a 3:1 mixture of Dioxane:Water.

    • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

    • Cool, filter the reaction mixture through celite, and concentrate.

    • Purify the final compound by preparative HPLC to yield the target C3-arylated 7-azaindole derivative.

Section 3: Application Note - Targeting the BRAF V600E Kinase

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell growth and proliferation. The V600E mutation in BRAF leads to its constitutive activation, driving tumorigenesis in a significant portion of melanomas. The 7-azaindole scaffold is the cornerstone of Vemurafenib, a potent and selective inhibitor of BRAF V600E.

Mechanism of Action

The 7-azaindole core of Vemurafenib establishes a critical bidentate hydrogen bond with the hinge region of the BRAF kinase domain, specifically with the backbone amide of Cysteine-532. This interaction mimics the binding of the natural substrate ATP, effectively blocking the kinase's catalytic function and shutting down the downstream signaling cascade.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition Mechanism RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Vemurafenib 7-Azaindole Inhibitor (Vemurafenib) Vemurafenib->BRAF Blocks ATP Binding Site

Caption: Inhibition of the MAPK pathway by a 7-azaindole therapeutic.

Section 4: Protocol - In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized 7-azaindole derivatives, a biochemical kinase inhibition assay is essential. This protocol outlines a generic, robust method using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, which is highly amenable to high-throughput screening.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase (e.g., BRAF V600E). A Europium (Eu)-labeled anti-phospho-peptide antibody binds to the phosphorylated product. When a Streptavidin-Allophycocyanin (SA-APC) conjugate is added, it binds to the biotin tag, bringing the Eu-donor and APC-acceptor into close proximity. Upon excitation, FRET occurs, generating a signal proportional to kinase activity. Inhibitors will reduce this signal.

Materials:

  • Recombinant active kinase (e.g., BRAF V600E)

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-APC

  • ATP, MgCl₂, DTT, BSA

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (7-azaindole derivatives) serially diluted in DMSO

  • Low-volume 384-well assay plates (e.g., white, polypropylene)

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of each test compound in DMSO.

    • Using an acoustic dispenser or liquid handler, transfer 25 nL of each compound dilution into the 384-well assay plates. This will result in a final assay concentration range from e.g., 10 µM to 0.5 nM.

    • Include DMSO-only wells for high control (100% activity) and wells with a known potent inhibitor for low control (0% activity).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in Assay Buffer containing the kinase and biotinylated peptide substrate at their optimal concentrations (determined empirically, often near the Kₘ for the substrate).

    • Add 5 µL of the 2X Kinase/Substrate solution to each well of the assay plate.

    • Gently mix and incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near its Kₘ for the specific kinase.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix, seal the plate, and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a Stop/Detection solution containing EDTA (to stop the reaction), the Eu-labeled antibody, and SA-APC in a suitable buffer.

    • Add 10 µL of the Stop/Detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

Section 5: Data Interpretation and Lead Optimization

The primary output of the kinase assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Analysis:

  • Normalize the data using the high (DMSO) and low (potent inhibitor) controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Table

The IC₅₀ values are used to build a structure-activity relationship (SAR) table. This allows the project team to understand how changes in the chemical structure affect potency against the target.

Compound IDR¹ at C3R² at C5BRAF V600E IC₅₀ (nM)Cellular Antiproliferation EC₅₀ (µM)
AZN-001PhenylH520>10
AZN-0024-FluorophenylH1508.5
AZN-0033-ChlorophenylH985.1
AZN-004 3-Chloro-4-fluorophenyl H 15 0.8
AZN-0053-Chloro-4-fluorophenylCl251.2
AZN-0063-Chloro-4-fluorophenylOMe1104.6

Interpretation and Next Steps:

  • From AZN-001 to AZN-004: The data clearly shows that adding electron-withdrawing groups to the C3-phenyl ring enhances potency. The combination of a 3-chloro and 4-fluoro substituent in AZN-004 provides the best biochemical potency.

  • Cellular Potency: The cellular antiproliferation data (e.g., from an MTT assay on a BRAF V600E mutant cell line) generally tracks with the biochemical data, suggesting good cell permeability for these analogs.

  • C5 Substitution: Adding substituents at the C5 position (AZN-005, AZN-006) was detrimental to activity compared to the lead compound AZN-004 . This suggests that this position may be in a sterically hindered region of the binding pocket or that the unsubstituted hydrogen is optimal.

  • Lead Optimization Strategy: Based on this initial SAR, the next steps would be to further explore substituents on the C3-phenyl ring of AZN-004 to maximize potency and to investigate other positions on the 7-azaindole core (e.g., C4, C6) to improve properties like selectivity and pharmacokinetics.

References

  • Title: Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Synthesis and pharmacological activities of 7-azaindole derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 Source: The Royal Society of Chemistry URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and pharmacological activities of 7-azaindole derivatives Source: PubMed URL: [Link]

  • Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Recent advances in the global ring functionalization of 7-azaindoles Source: RSC Publishing URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: ResearchGate URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives Source: ResearchGate URL: [Link]

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL: [Link]

  • Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: PubMed Central URL: [Link]

  • Title: Different strategies for synthesis of 7-azaindoles Source: ResearchGate URL: [Link]

  • Title: Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators Source: PubMed Central URL: [Link]

  • Title: Synthesis of Azaindoles Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer Source: PubMed URL: [Link]

Sources

Application and Protocol Guide for the Synthesis of 3,4,5-Trisubstituted 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole nucleus, a bioisostere of indole, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into numerous clinically successful drugs, particularly in the realm of oncology.[3] Kinase inhibitors, a cornerstone of targeted cancer therapy, frequently feature the 7-azaindole core, which skillfully orients substituents into the ATP-binding pocket of these enzymes.[4][5] Notable examples include Vemurafenib (a BRAF inhibitor) and Venetoclax (a BCL-2 inhibitor), both of which underscore the therapeutic potential of this heterocyclic system.

The development of synthetic methodologies to functionalize the 7-azaindole ring at various positions continues to be an area of intense research.[6] The ability to precisely install a variety of substituents around the core is critical for fine-tuning the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed protocol for the synthesis of 3,4,5-trisubstituted 7-azaindole derivatives, starting from a readily accessible, halogenated 7-azaindole intermediate. We will explore a strategic, sequential approach utilizing modern cross-coupling reactions to achieve this complex substitution pattern.

Synthetic Strategy: A Sequential Cross-Coupling Approach

Our strategy for accessing 3,4,5-trisubstituted 7-azaindoles hinges on the differential reactivity of halogen substituents on the 7-azaindole core. We will begin with a di-halogenated 7-azaindole, which allows for regioselective functionalization. The general workflow is depicted below.

G start Commercially Available 7-Azaindole step1 Step 1: Halogenation & N-Protection start->step1 e.g., NBS, NIS, SO2Cl2 & Boc2O or SEM-Cl step2 Step 2: Selective C-4 Functionalization (Suzuki Coupling) step1->step2 R4-B(OR)2, Pd Catalyst step3 Step 3: C-5 Functionalization (Buchwald-Hartwig Amination) step2->step3 R5-NH2, Pd Catalyst step4 Step 4: C-3 C-H Functionalization/Coupling step3->step4 e.g., Direct Arylation or Suzuki/Sonogashira Coupling end 3,4,5-Trisubstituted 7-Azaindole step4->end

Figure 1: General workflow for the synthesis of 3,4,5-trisubstituted 7-azaindoles.

This guide will focus on a specific example starting from 4-chloro-7-azaindole, a commercially available starting material. We will introduce substituents at the C-5, C-4, and C-3 positions sequentially.

Part 1: Synthesis of the Key Intermediate - 3-Bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

The initial steps involve protecting the nitrogen of the pyrrole ring and then selectively halogenating the C-3 position. The bulky triisopropylsilyl (TIPS) protecting group is chosen for its stability under various cross-coupling conditions and its ability to be readily removed at a later stage.

Protocol 1.1: N-Protection of 4-chloro-7-azaindole
  • Reaction Setup: To a solution of 4-chloro-7-azaindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes.

  • Addition of Protecting Group: Add triisopropylsilyl chloride (TIPSCl, 1.2 equiv.) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-TIPS protected 4-chloro-7-azaindole.

Protocol 1.2: C-3 Bromination
  • Reaction Setup: Dissolve the N-TIPS protected 4-chloro-7-azaindole (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) and cool the solution to -78 °C under an argon atmosphere.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, 3-bromo-4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, is often of sufficient purity for the subsequent step, or can be further purified by flash chromatography.

Part 2: Sequential Functionalization at C-4, C-5 (via a hypothetical intermediate), and C-3

With the key di-halogenated intermediate in hand, we can now proceed with the introduction of various substituents. The following protocols are generalized and may require optimization based on the specific nature of the coupling partners. For the purpose of this guide, we will assume a hypothetical pathway where a di-halogenated (e.g., 4-chloro, 5-bromo) intermediate is used to demonstrate the principles of sequential functionalization.

Protocol 2.1: C-4 Functionalization via Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C-4 position, leveraging the higher reactivity of the C-Cl bond in some catalytic systems or by choosing an appropriately substituted starting material.[7]

  • Reagent Preparation: In a microwave vial, combine the 3-bromo-4-chloro-1-TIPS-7-azaindole (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.5 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Reaction Execution: Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Alternatively, conventional heating at 80-100 °C for 12-24 hours can be employed.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 4-substituted-3-bromo-7-azaindole derivative.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl₂A robust catalyst for Suzuki couplings with heteroaryl halides.
Base K₂CO₃A common and effective base for the transmetalation step.
Solvent Dioxane/WaterA standard solvent system that facilitates both organic and inorganic reagent solubility.
Temperature 120-150 °C (Microwave)Microwave irradiation can significantly reduce reaction times.
Protocol 2.2: C-5 Functionalization via Buchwald-Hartwig Amination

Following C-4 functionalization, the next step would be to introduce a substituent at the C-5 position. While our current intermediate does not have a handle at C-5, this protocol illustrates how it would be done on a suitably substituted precursor (e.g., a 4-substituted-5-bromo-7-azaindole). The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine the 4-substituted-5-bromo-7-azaindole (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.05 equiv.) and Xantphos (0.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1 M).

  • Reaction Execution: Seal the reaction vessel and heat to 80-110 °C for 8-24 hours, until TLC or LC-MS analysis indicates completion.

  • Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and quench with water.

  • Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to obtain the 4,5-disubstituted 7-azaindole.

Protocol 2.3: C-3 Functionalization via Sonogashira Coupling

The final substituent is introduced at the C-3 position, which still bears the bromine atom from our initial synthesis. The Sonogashira coupling is an excellent method for installing alkyne functionalities, which can be valuable pharmacophores or handles for further chemistry.[9][10]

  • Reagent Preparation: To a solution of the 4,5-disubstituted-3-bromo-7-azaindole (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in anhydrous, degassed THF or DMF (0.1 M), add triethylamine (Et₃N, 3.0 equiv.).

  • Catalyst Addition: Add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 equiv.) and copper(I) iodide (CuI, 0.1 equiv.) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to afford the final 3,4,5-trisubstituted 7-azaindole derivative.

G cluster_0 Intermediate Synthesis cluster_1 Sequential Functionalization start 4-Chloro-7-azaindole prot N-TIPS Protection start->prot TIPSCl, NaH brom C-3 Bromination prot->brom NBS intermediate 3-Bromo-4-chloro-1-TIPS-7-azaindole brom->intermediate suzuki C-4 Suzuki Coupling intermediate->suzuki R4-B(OR)2, Pd(dppf)Cl2 buchwald C-5 Buchwald-Hartwig (on hypothetical 5-bromo analog) suzuki->buchwald R5-NH2, Pd2(dba)3/Xantphos sonogashira C-3 Sonogashira Coupling buchwald->sonogashira R3-Alkyne, Pd(PPh3)2Cl2/CuI final_product 3,4,5-Trisubstituted 7-Azaindole sonogashira->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanisms and critical process parameters.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in pharmaceutical development, is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The 7-azaindole core is susceptible to a variety of side reactions, and the regioselectivity of the electrophilic substitution steps is a critical factor. This guide will walk you through a reliable synthetic route, highlighting potential pitfalls and providing solutions to common problems.

Synthetic Pathway Overview

The most common and scalable synthetic route to this compound starts from the commercially available 7-azaindole and proceeds through a three-step sequence:

  • Chlorination: Introduction of a chloro group at the 4-position of the pyridine ring.

  • Nitration: Regioselective nitration at the 3-position of the pyrrole ring.

  • Bromination: Regioselective bromination at the 5-position of the pyridine ring.

This overall pathway is depicted in the workflow diagram below.

Synthetic Pathway Start 7-Azaindole Step1 Chlorination Start->Step1 Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Chloro-3-nitro-7-azaindole Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 End This compound Step3->End

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Step 1: Chlorination of 7-Azaindole

The introduction of a chlorine atom at the 4-position is typically achieved via an N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Q1: My chlorination reaction is giving a low yield of 4-chloro-7-azaindole. What are the possible causes and how can I improve it?

A1: Low yields in the chlorination of 7-azaindole can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Incomplete N-Oxidation: The initial step of forming the 7-azaindole N-oxide is crucial for directing the chlorination to the 4-position. If the N-oxidation is incomplete, the subsequent reaction with POCl₃ will be inefficient.

    • Solution: Ensure your oxidizing agent (e.g., m-CPBA or hydrogen peroxide) is fresh and used in the correct stoichiometry. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting 7-azaindole.

  • Suboptimal Reaction Temperature: The temperature of the chlorination reaction with POCl₃ is critical. If the temperature is too low, the reaction may be sluggish. If it's too high, you risk decomposition and the formation of side products.

    • Solution: A staged temperature approach is often effective. An initial phosphorylation reaction can be carried out at a lower temperature (e.g., < 25 °C) under basic conditions to form phosphorylated intermediates. The subsequent conversion to the chloro derivative is then achieved by heating to a higher temperature (e.g., 70-90 °C).

  • Formation of Side Products: The reaction of the N-oxide with POCl₃ can sometimes lead to the formation of undesired isomers or decomposition products.

    • Solution: The use of a base, such as diisopropylethylamine (DIPEA), can act as a catalyst and improve the yield by facilitating the desired reaction pathway.[1] Careful control of the POCl₃ stoichiometry is also important to avoid over-reaction.

Q2: I'm observing the formation of a significant amount of starting material (7-azaindole) even after the chlorination reaction. Why is this happening?

A2: The recovery of starting material suggests that the N-oxide intermediate is being deoxygenated back to 7-azaindole. This can occur under the reaction conditions, especially if the chlorination step is not efficient.

  • Solution: Ensure that the POCl₃ is added to the N-oxide in a controlled manner and that the reaction is allowed to proceed to completion. The use of a slight excess of POCl₃ may be necessary, but this should be optimized to avoid the formation of other impurities.

Step 2: Nitration of 4-Chloro-7-azaindole

The nitration of 4-chloro-7-azaindole is a key step where regioselectivity is paramount. The desired product is the 3-nitro isomer.

Q3: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity to favor the 3-nitro product?

A3: The nitration of the 7-azaindole ring system is a classic electrophilic aromatic substitution. The position of nitration is influenced by the electronic properties of the ring and the substituents present. The pyrrole ring is generally more activated towards electrophilic attack than the pyridine ring.

  • Understanding Regioselectivity: The electron-donating nature of the pyrrole nitrogen directs electrophiles to the 3-position. The chloro substituent at the 4-position is a deactivating group, which further favors substitution on the pyrrole ring.

    • Solution: The choice of nitrating agent and reaction conditions is critical for controlling regioselectivity. A common and effective method is the use of a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., -5 to 0 °C). The strong acid conditions protonate the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack and promoting substitution at the 3-position of the pyrrole ring.

Q4: I'm experiencing a low yield in the nitration step, and I'm isolating a lot of dark, insoluble material. What's going wrong?

A4: The formation of dark, insoluble material, often referred to as "tars," is a common issue in the nitration of acid-sensitive heterocyclic compounds like 7-azaindole.

  • Cause: The strongly acidic conditions required for nitration can lead to polymerization or decomposition of the starting material and/or product.

    • Solution:

      • Temperature Control: Strict temperature control is essential. The reaction should be carried out at a low temperature and the nitrating agent should be added slowly to dissipate the heat of reaction.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products.

      • Quenching Procedure: The reaction should be quenched by carefully adding the reaction mixture to ice-water. This will precipitate the product and dilute the strong acid, reducing the risk of further degradation. The product can often be isolated by simple filtration.[2]

Step 3: Bromination of 4-Chloro-3-nitro-7-azaindole

The final step is the regioselective bromination at the 5-position of the pyridine ring.

Q5: I'm getting a mixture of brominated products. How can I ensure that the bromine is introduced specifically at the 5-position?

A5: The regioselectivity of the bromination is directed by the existing substituents on the 7-azaindole ring.

  • Directing Effects: The nitro group at the 3-position is a strong deactivating group, which deactivates the pyrrole ring towards further electrophilic substitution. The chloro group at the 4-position is also deactivating. This directs the incoming electrophile (bromine) to the pyridine ring. The 5-position is the most activated position on the pyridine ring for electrophilic attack.

    • Solution: The choice of brominating agent and reaction conditions is key to achieving high regioselectivity. A common method is the use of N-bromosuccinimide (NBS) in a suitable solvent like sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure selective bromination at the 5-position.[2]

Q6: The bromination reaction is sluggish and not going to completion. What can I do to drive the reaction forward?

A6: A sluggish bromination reaction can be due to insufficient activation of the brominating agent or suboptimal reaction conditions.

  • Solution:

    • Reaction Temperature: Gradually increasing the reaction temperature may help to increase the reaction rate. However, this should be done cautiously to avoid the formation of side products.

    • Stoichiometry of Brominating Agent: Ensure that you are using a sufficient amount of the brominating agent. A slight excess may be required to drive the reaction to completion.

    • Reaction Time: Allow the reaction to stir for a sufficient amount of time. Monitor the progress by TLC or LC-MS to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis?

A: Commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the most common and cost-effective starting material for this synthesis.

Q: How can I purify the final product, this compound?

A: A significant advantage of this synthetic route is that the final product can often be isolated in high purity by direct crystallization from the reaction mixture after quenching.[2] If further purification is required, recrystallization from a suitable solvent or column chromatography on silica gel can be employed.

Q: What are the key safety precautions I should take during this synthesis?

A: This synthesis involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Phosphorus oxychloride (POCl₃): Corrosive and reacts violently with water. Handle with extreme care.

  • Fuming Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with care and avoid contact with skin and combustible materials.

  • N-Bromosuccinimide (NBS): A lachrymator and should be handled in a fume hood.

Q: How can I monitor the progress of each reaction step?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the progress of each reaction. They allow you to track the consumption of the starting material and the formation of the product, as well as detect any side products.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 4-Chloro-7-azaindole
  • N-Oxidation: To a solution of 7-azaindole in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

  • Chlorination: Cool the reaction mixture containing the 7-azaindole N-oxide to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise. After the addition is complete, slowly warm the reaction to reflux and heat until the N-oxide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Chloro-3-nitro-7-azaindole
  • Reaction Setup: To a flask containing concentrated sulfuric acid, cool to -5 °C. Add 4-chloro-7-azaindole portion-wise, maintaining the temperature below 0 °C.

  • Nitration: In a separate flask, prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0 °C. Add this nitrating mixture dropwise to the solution of 4-chloro-7-azaindole, ensuring the temperature does not exceed 0 °C.

  • Work-up: After the reaction is complete (as monitored by TLC), carefully pour the reaction mixture onto crushed ice. The product will precipitate out of solution. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 4-chloro-3-nitro-7-azaindole.

Protocol 3: Synthesis of this compound
  • Reaction Setup: To a flask containing concentrated sulfuric acid, add 4-chloro-3-nitro-7-azaindole portion-wise at room temperature.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture. Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate. Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain the final product, this compound.

Data Presentation

StepIntermediate/ProductKey ReagentsTypical YieldPurity (by HPLC)
14-Chloro-7-azaindole7-azaindole, m-CPBA, POCl₃80-90%>95%
24-Chloro-3-nitro-7-azaindole4-Chloro-7-azaindole, HNO₃, H₂SO₄85-95%>97%
3This compound4-Chloro-3-nitro-7-azaindole, NBS, H₂SO₄90-98%>98%

Visualization of Potential Side Reactions

The following diagram illustrates potential side reactions that can occur during the nitration step if the reaction conditions are not carefully controlled.

Nitration Side Reactions Start 4-Chloro-7-azaindole DesiredPath Nitration (HNO₃/H₂SO₄, 0°C) Start->DesiredPath Controlled Conditions SidePath1 Over-nitration Start->SidePath1 Excess Nitrating Agent / Higher Temp. SidePath2 Polymerization Start->SidePath2 High Temp. / Prolonged Reaction DesiredProduct 4-Chloro-3-nitro-7-azaindole (Desired) DesiredPath->DesiredProduct SideProduct1 Dinitro products SidePath1->SideProduct1 SideProduct2 Insoluble Tars SidePath2->SideProduct2

Caption: Potential side reactions during the nitration of 4-chloro-7-azaindole.

References

Sources

Technical Support Center: Purification of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (MW: 276.47 g/mol , CAS: 1477532-48-1).[1] This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating this key intermediate in a high state of purity. The unique electronic and steric properties conferred by the bromo, chloro, and nitro substituents on the 7-azaindole core can present specific purification hurdles. This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Purification Strategy Overview

The purification of this molecule typically involves navigating challenges related to its high polarity, potential for strong interaction with stationary phases, and the removal of reaction-specific impurities. A logical workflow is essential for efficiently achieving high purity.

Purification_Workflow cluster_start Initial Work-up cluster_purification Purification Path Selection cluster_methods Methodology cluster_end Final Analysis & Storage Crude Crude Reaction Mixture (Oily or Solid) Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Neutralize Acid Assess Assess Crude Purity (TLC, LC-MS, ¹H NMR) Workup->Assess Path_A High Crude Purity (>85%) Assess->Path_A Path_B Low Crude Purity (<85%) or Complex Mixture Assess->Path_B Recryst Recrystallization Path_A->Recryst Chroma Silica Gel Column Chromatography Path_B->Chroma Chroma->Recryst Optional Polishing Step Analysis Purity Confirmation (>97% by HPLC/NMR) Chroma->Analysis If Recrystallization Fails Recryst->Analysis Storage Store under N2, protected from light Analysis->Storage

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude product is a dark, intractable oil after synthesis. How can I effectively proceed with purification?

Answer: This is a common issue, often arising from residual acid from the nitration step or the formation of polymeric byproducts. An effective aqueous work-up is critical before attempting chromatography or crystallization.

  • Causality: The nitro group is introduced via electrophilic aromatic substitution, typically using a mixture of nitric and sulfuric acids. Incomplete quenching or neutralization leaves residual acid that can promote degradation and prevent solidification.

  • Recommended Protocol:

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize acids. Caution: Perform this slowly to manage CO₂ evolution.

      • Water (H₂O).

      • Saturated aqueous sodium chloride (brine) to break any emulsions and remove bulk water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent in vacuo. The resulting solid or oil should be more amenable to further purification.

Question 2: My column chromatography separation is poor. The compound is streaking badly on the column and my fractions are impure.

Answer: This issue points to strong analyte-stationary phase interactions, a common problem with polar, hydrogen-bond-donating compounds like this one. The pyrrole N-H and the nitro group are the primary culprits.

  • Causality: The acidic nature of silica gel can interact strongly with the basic sites on the pyrrolopyridine ring system, while the polar nitro group and N-H moiety can lead to significant tailing.[2][3] The fundamental principle of chromatography relies on a reversible distribution between the mobile and stationary phases; irreversible adsorption leads to streaking and yield loss.[2][3]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Before running a column, always optimize your solvent system using Thin-Layer Chromatography (TLC).[4] Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.

    • Solvent System Selection: Due to the compound's polarity, a simple hexane/ethyl acetate system may not be sufficient. Consider gradients of Dichloromethane/Methanol (e.g., 0% to 5% MeOH).

    • Suppress Tailing:

      • If basic impurities are suspected of causing tailing, add a small amount (0.5-1%) of acetic acid to the mobile phase. This protonates basic sites on the impurities, altering their interaction with the silica.

      • Alternatively, if the compound itself is binding too strongly via its N-H, consider using a less acidic stationary phase like neutral alumina.

    • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of solvent (wet loading). This ensures the sample starts as a very narrow band, which is critical for good separation.[5]

Technique Recommended Solvent Systems (Starting Points) Rationale
TLC/Column Chromatography 1. Hexane / Ethyl Acetate (Gradient: 10% to 70% EtOAc)Good for resolving less polar impurities.
2. Dichloromethane / Methanol (Gradient: 0% to 5% MeOH)The stronger eluting power of methanol is effective for highly polar compounds.
3. Toluene / Acetone (Gradient: 5% to 50% Acetone)Offers different selectivity compared to ester- or alcohol-based systems.

Question 3: I am unable to induce crystallization of the purified compound. It remains an amorphous solid or oil.

Answer: Failure to crystallize is typically due to either residual, structurally similar impurities that disrupt lattice formation or the selection of an inappropriate solvent system.

  • Causality: Crystallization is a highly specific process of molecular self-assembly. Even small amounts of impurities can act as "defects," inhibiting the formation of a well-ordered crystal lattice.

  • Systematic Approach to Recrystallization:

    • Ensure High Purity: Attempting to crystallize material that is less than 90-95% pure is often futile. If necessary, repeat chromatographic purification.

    • Solvent Screening: The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Single Solvents to Screen: Ethanol, Isopropanol, Acetonitrile, Toluene.

      • Solvent/Anti-Solvent Systems:

        • Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., DCM, Acetone, or Ethyl Acetate).

        • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Heptane, or Water) dropwise at an elevated temperature until the solution becomes faintly turbid.

        • Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly to room temperature, and finally in an ice bath or refrigerator.

    • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A: As a Senior Application Scientist, I must emphasize that safety is paramount. This compound belongs to two classes with known hazards:

  • Nitroaromatic Compounds: Many compounds in this class are known to be toxic and potentially mutagenic or carcinogenic.[6]

  • Halogenated Aromatic Compounds: These compounds are often persistent and can have toxicological effects.[7] Always handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Q2: Is it better to use recrystallization or column chromatography for the final purification step?

A: The choice depends on your specific needs:

  • Column chromatography is superior for separating mixtures with multiple components or for removing impurities with very similar polarity to your product.[2] It is the workhorse for achieving initial purity from a complex crude mixture.

  • Recrystallization is an excellent and scalable method for removing small amounts of impurities from an already enriched product (>90% pure). It often yields material of very high crystalline and analytical purity.

  • Best Practice: For achieving the highest possible purity, a sequential approach is often best: first, perform column chromatography to remove the bulk of impurities, and then recrystallize the pooled, clean fractions to obtain an analytically pure, crystalline solid.

Q3: My NMR spectrum shows that the compound is pure, but I see a small, unidentifiable peak in my LC-MS. What could it be?

A: This could be an isomer or a dehalogenated species. The pyrrole ring system can be susceptible to acid- or base-catalyzed rearrangement or degradation under harsh workup or purification conditions. Halogenated nitroaromatics can also undergo dehalogenation, although this is more common under reductive conditions.[8][9] If this impurity is consistently present, consider using milder purification conditions, such as substituting silica gel with neutral alumina or ensuring all acids are thoroughly quenched during the workup.

References

  • Phenomenex Inc. Column Chromatography: Principles, Procedure, and Applications.[Link]

  • Columbia University. Column chromatography.[Link]

  • Professor Dave Explains. Column Chromatography. (2019). YouTube. [Link]

  • Professor Dave Explains. Performing Column Chromatography. (2023). YouTube. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 847–863. [Link]

  • Graham, S. L., & Spayd, R. W. (1965). Process for the reduction of halo nitro aromatic compounds. U.S.
  • ResearchGate. How to reduce a Des halogenation completely while doing Aromotic Nitro compound which contains a halogen group? (2014). [Link]

Sources

Technical Support Center: Nitration of Halogenated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic nitration of substituted 7-azaindoles, specifically focusing on the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole. This key intermediate is crucial in the development of kinase inhibitors and other therapeutic agents. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common issues, particularly the formation of side products and regioisomeric impurities.

Frequently Asked Questions (FAQs)

Q1: I am trying to nitrate 5-bromo-4-chloro-7-azaindole to get the 3-nitro derivative, but I'm getting a complex mixture of products. What is going wrong?

This is a common challenge stemming from the fundamental reactivity of the 7-azaindole scaffold. Direct nitration of 5-bromo-4-chloro-7-azaindole is not the recommended industrial or laboratory method due to competing directing effects and the sensitive nature of the ring system.

  • Electronic Effects: The 7-azaindole ring has a complex electronic profile. The pyrrole ring is electron-rich and thus activated towards electrophilic aromatic substitution (SEAr), while the pyridine ring is electron-deficient and deactivated.[1][2] The C-3 position is the most nucleophilic site on the pyrrole ring.

  • Substituent Effects: The existing chloro and bromo substituents are electron-withdrawing via induction but are ortho-, para-directing via resonance.[1] This creates a complex scenario where nitration is directed to C-3 by the pyrrole nitrogen but also influenced by the halogens, potentially leading to trace substitution at other positions.

  • Harsh Conditions: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are strongly acidic.[3][4] The pyridine nitrogen can become protonated, which strongly deactivates the entire ring system, requiring more forcing conditions that can lead to decomposition (tar formation) and reduced regioselectivity.[5]

The most successful and scalable syntheses avoid this issue by strategically ordering the halogenation and nitration steps. The field-proven approach involves nitrating first, followed by bromination.[6][7][8]

Q2: What is the validated and recommended synthetic sequence to obtain 5-bromo-4-chloro-3-nitro-7-azaindole with high purity?

The most robust and regioselective method involves a multi-step synthesis starting from 7-azaindole.[6][7] This process ensures that the electrophilic additions occur in a controlled manner, minimizing the formation of regioisomeric impurities. The sequence is as follows:

  • N-Oxidation: Protection and activation of the pyridine ring.

  • Chlorination: Regioselective introduction of chlorine at the C-4 position.

  • Nitration: Highly selective nitration of 4-chloro-7-azaindole at the C-3 position.

  • Bromination: Final regioselective bromination at the C-5 position.

This pathway has been demonstrated on a scale greater than 50 kg, yielding the final product in 97% purity.[6][9] The key advantage is that each step produces a product that can be crystallized directly from the reaction mixture, avoiding complex extractions.[8][10]

Q3: During the nitration of 4-chloro-7-azaindole, what are the potential side products and how can they be controlled?

Even in the optimized sequence, side products can form if conditions are not carefully controlled. The primary side products are other nitro-isomers, though they are significantly minimized in this route.

  • Potential Side Products: 6-nitro and di-nitro isomers.

  • Causality & Control: The C-3 position is strongly favored due to being the most electron-rich site on the pyrrole ring. By using a controlled addition of nitric acid in a sulfuric acid medium at low temperatures (e.g., 0-15 °C), the reaction kinetics strongly favor substitution at C-3. The deactivating effect of the chloro group at C-4 and the pyridine nitrogen further disfavors substitution at other positions. Maintaining a low temperature is critical to prevent over-nitration and decomposition.

Q4: My reaction mixture turns dark brown or black during nitration. What causes this decomposition?

The formation of dark, often insoluble tars is a classic sign of substrate decomposition. The 7-azaindole ring, particularly the electron-rich pyrrole moiety, is sensitive to both strong acids and oxidation.[5]

  • Probable Causes:

    • High Temperature: The nitration reaction is highly exothermic. A runaway temperature will rapidly accelerate decomposition pathways.

    • Excess Nitrating Agent: Using a large excess of nitric acid can lead to uncontrolled oxidation of the substrate.

    • Protonation Effects: Under strongly acidic conditions, protonation of the indole nitrogen can lead to polymerization.[5]

  • Solutions:

    • Maintain strict temperature control (≤15 °C) during the addition of nitric acid and the subsequent quenching step.

    • Use the correct stoichiometry of the nitrating agent.

    • Ensure the substrate is fully dissolved in the sulfuric acid before beginning the nitric acid addition.

Troubleshooting Guide: Nitration of 4-Chloro-7-Azaindole

Problem Observed Probable Cause Recommended Solution & Explanation
Low Yield / High Levels of Unreacted Starting Material 1. Insufficient nitrating agent. 2. Reaction temperature too low. 3. Inefficient mixing.1. Verify Stoichiometry: Ensure at least one equivalent of nitric acid is used. 2. Monitor Temperature: While low temperature is crucial, ensure the reaction is not so cold that the rate is negligible. A range of 5-15 °C is often optimal. 3. Ensure Agitation: Use mechanical stirring to ensure proper mixing of the reagents, especially in larger scale reactions.
Formation of Multiple Regioisomers (e.g., 6-nitro isomer) 1. Incorrect synthetic sequence (attempting to nitrate 5-bromo-4-chloro-7-azaindole). 2. Elevated reaction temperature.1. Correct the Sequence: The most critical control for regioselectivity is the reaction sequence. Nitrate 4-chloro-7-azaindole before bromination.[6][7] 2. Strict Temperature Control: Higher temperatures can provide enough activation energy to overcome the barrier for substitution at less favored positions.
Product Decomposition (Dark Tars) 1. Temperature excursion during nitric acid addition or quench. 2. Quenching the reaction mixture too quickly into water.1. Controlled Addition: Add nitric acid dropwise below the surface of the stirred sulfuric acid solution. Use an ice bath to maintain the target temperature. 2. Controlled Quench: Pour the reaction mixture slowly onto a mixture of ice and water. This dissipates the heat of dilution of sulfuric acid, preventing a sudden temperature spike that would degrade the product. Seeding the ice-water mixture with a small amount of product can improve crystallization.[7]
Difficult Product Isolation / Oily Product 1. Incomplete reaction. 2. Presence of impurities that inhibit crystallization.1. Monitor Reaction: Use HPLC to monitor the reaction to completion. 2. Controlled Crystallization: Ensure the quench is performed slowly into a well-stirred ice/water mixture. The product should precipitate as a solid that can be filtered. Washing the solid with water will remove residual acids and salts.[6]

Visualizing the Synthetic Strategy

The following diagrams illustrate the rationale behind the recommended synthetic pathway and troubleshooting logic.

G cluster_0 Problematic Direct Nitration start 5-Bromo-4-chloro- 7-azaindole reagents HNO₃ / H₂SO₄ start->reagents mixture Complex Mixture reagents->mixture p1 Desired C3-Nitro Isomer mixture->p1 p2 Other Regioisomers (e.g., C6-Nitro) mixture->p2 p3 Decomposition Products (Tars) mixture->p3

Caption: The problematic direct nitration route.

G cluster_1 Recommended Regioselective Synthesis start 7-Azaindole step1 1. N-Oxidation 2. Chlorination start->step1 inter1 4-Chloro-7-azaindole step1->inter1 step2 Nitration (HNO₃ / H₂SO₄, <15°C) inter1->step2 inter2 4-Chloro-3-nitro- 7-azaindole step2->inter2 step3 Bromination (NBS / Acetic Acid) inter2->step3 product 5-Bromo-4-chloro- 3-nitro-7-azaindole step3->product

Caption: The validated multi-step synthetic pathway.

Detailed Experimental Protocol: Nitration of 4-Chloro-7-azaindole

This protocol is adapted from a validated, large-scale synthesis and is designed to maximize yield and purity.[6][7]

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent)

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) or Concentrated Nitric Acid (65-70%)

  • Ice

  • Water

Procedure:

  • Reaction Setup: In a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid.

  • Dissolution: Cool the sulfuric acid to 0-5 °C using an appropriate cooling bath. Slowly add the 4-chloro-1H-pyrrolo[2,3-b]pyridine in portions, ensuring the temperature does not exceed 15 °C. Stir until all solids are completely dissolved.

  • Nitration: While maintaining the internal temperature between 5-10 °C, add the nitric acid dropwise via the addition funnel over a period of 30-90 minutes. The addition should be subsurface if possible. A slight exotherm will be observed; control the addition rate to maintain the temperature.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5-10 °C for 1-2 hours. Monitor the consumption of the starting material by HPLC.

  • Quench / Crystallization: Prepare a separate vessel with a mixture of crushed ice and water. For best results, add 1-2 wt% of seed crystals of the desired product (4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine) to the ice-water slurry.

  • Slowly transfer the reaction mixture into the vigorously stirred ice-water slurry, ensuring the temperature of the slurry does not rise above 15 °C. A yellow precipitate will form.

  • Isolation: Stir the resulting suspension at ambient temperature for 1-2 hours to ensure complete crystallization. Filter the solid product using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This is critical to remove residual sulfuric acid.

  • Drying: Dry the solid product under vacuum at 60-70 °C to a constant weight. The resulting 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is typically of high purity and can be used in the subsequent bromination step without further purification.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–667. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Detailed experimental procedures for "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole". ACS Publications. [Link]

  • Han, C., et al. (2017). Supporting Information for Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
  • ResearchGate. (2017). Publication: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • ACS Publications. (2017). Abstract for Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Tetrahedron Letters. (2018). Site-selective C–H nitration of N-aryl-7-azaindoles under palladium(II) catalysis. ScienceDirect. [Link]

  • ACS Publications. (2017). Full Article: Highly Regioselective and Practical Synthesis of 5‑Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • Pubs.RSC. (2016). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Royal Society of Chemistry. [Link]

  • ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • IJRAR.org. (2020). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]

  • DTIC. (2001). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. [Link]

  • Organic Chemistry Frontiers. (2022). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • NIH National Center for Biotechnology Information. (2021). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. [Link]

  • Organic Chemistry Tutor. (2022). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

Sources

Technical Support Center: Regioselective Synthesis of Functionalized 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of functionalized 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this privileged heterocyclic scaffold. Here, we address common challenges in achieving regioselectivity, offering troubleshooting advice and detailed protocols grounded in mechanistic principles.

Section 1: Frequently Asked Questions - The Fundamentals of 7-Azaindole Reactivity

This section addresses foundational questions regarding the inherent chemical behavior of the 7-azaindole nucleus. Understanding these principles is the first step in troubleshooting and designing successful synthetic strategies.

Question: Why is the regioselective functionalization of the 7-azaindole ring system so challenging?

Answer: The difficulty arises from the electronic interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring fused together. This creates a nuanced reactivity profile where multiple sites can be activated or deactivated simultaneously. Unlike indole, the pyridine nitrogen at the 7-position acts as a strong electron-withdrawing group, which significantly modulates the electron density across the entire scaffold, particularly on the pyridine moiety.[1][2] Furthermore, this nitrogen atom is a strong coordination site for metal catalysts, which can lead to catalyst inhibition or unexpected reaction pathways, complicating many modern cross-coupling and C-H activation strategies.[1][3]

Question: How does the pyridine nitrogen specifically influence the reactivity of the different carbon positions?

Answer: The N7 atom exerts its influence in several ways:

  • Inductive Effect: As a nitrogen atom, it inductively withdraws electron density from adjacent carbons, primarily C6 and C8 (the bridgehead carbon), making the pyridine ring significantly less reactive toward electrophilic substitution compared to a benzene ring.

  • Basicity and Metal Coordination: The lone pair on the N7 atom makes it a Lewis base. In acidic media, it is readily protonated, and in metal-catalyzed reactions, it strongly coordinates to the metal center. This coordination can deactivate the catalyst or, in some cases, direct functionalization to a nearby position (e.g., C6).[1][3]

  • Pyrrole Ring Reactivity: The pyrrole ring (positions C1-C3) remains electron-rich and is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is typically the most nucleophilic and kinetically favored site for electrophilic substitution, similar to indole. However, reactions at C2 can also occur, often under thermodynamic control or via directed metalation.[4]

Question: What is the role of N1-protection in directing regioselectivity?

Answer: Protection of the N1-H of the pyrrole ring is a critical strategic element for several reasons:

  • Preventing N-Functionalization: It blocks unwanted reactions at the pyrrole nitrogen, which is acidic and nucleophilic.

  • Modulating Reactivity: Electron-withdrawing protecting groups (e.g., sulfonyl, carbamoyl) can decrease the nucleophilicity of the pyrrole ring, sometimes allowing for reactions to occur on the pyridine ring that would otherwise be outcompeted.

  • Enabling Directed Metalation: Many protecting groups can act as directing groups for lithiation or other metal-catalyzed C-H activations. For example, a triisopropylsilyl (TIPS) or pivaloyl group at N1 can direct metalation specifically to the C2 position.[5][6] Similarly, a removable group at N1 can facilitate a "directed metalation group dance" to functionalize the C6 position.[7]

Section 2: Troubleshooting Guides - Common Experimental Issues & Solutions

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis of functionalized 7-azaindoles.

Problem 1: Poor Regioselectivity Between C2 and C3 in the Pyrrole Ring
  • Symptom: Your reaction (e.g., halogenation, acylation, arylation) yields an inseparable mixture of C2- and C3-functionalized isomers, or the undesired isomer is the major product.

  • Causality Analysis: The C3 position is electronically favored for most electrophilic substitutions. However, C2 functionalization can be achieved through directed ortho-metalation (DoM) or under conditions where a C3-substituted intermediate can rearrange or where the C2-anion is more stable. The outcome is a delicate balance of electronics, sterics, and reaction mechanism.

  • Troubleshooting Workflow & Solutions:

G cluster_c3 Optimizing for C3 cluster_c2 Optimizing for C2 start Poor C2/C3 Selectivity q1 Is your goal C3 functionalization? start->q1 Predominantly C2 obtained? q2 Is your goal C2 functionalization? start->q2 Predominantly C3 obtained? c3_sol1 Use mild electrophilic conditions. (e.g., NBS/DCM for bromination) q1->c3_sol1 c2_sol1 Employ a Directed ortho-Metalation (DoM) strategy. Use an N1-directing group (e.g., TIPS, Pivaloyl, Carbamoyl). q2->c2_sol1 c3_sol2 Avoid strong bases (like LDA) that can deprotonate C2. c3_sol1->c3_sol2 c3_sol3 Consider N-protection with a non-directing group (e.g., SEM, Boc) to enhance solubility and prevent N-functionalization. c3_sol2->c3_sol3 c2_sol2 Deprotonate with a strong, non-nucleophilic base (e.g., LDA, n-BuLi) at low temp (-78 °C) to form the C2-lithio species. c2_sol1->c2_sol2 c2_sol3 Quench with the desired electrophile. c2_sol2->c2_sol3

Caption: Decision workflow for troubleshooting C2 vs. C3 selectivity.

Data Summary: Comparison of Conditions for C2 vs. C3 Halogenation

Target PositionN1-SubstituentReagentBase/CatalystTypical OutcomeReference
C3 H or BocNBS, NCS, NISNoneHigh selectivity for C3[8]
C2 TIPSLDA then I₂LDAHigh selectivity for C2[4]
C2 HLDA then I₂LDAHigh selectivity for C2[7]
Problem 2: Difficulty in Functionalizing the Pyridine Ring (C4, C5, C6)
  • Symptom: Attempted functionalization (e.g., direct arylation, nitration) of the pyridine ring fails, returns starting material, or results in decomposition.

  • Causality Analysis: The pyridine ring is electron-deficient and generally unreactive toward electrophiles. Furthermore, in transition-metal-catalyzed reactions, the N7 atom acts as a "catalyst poison" by coordinating strongly to the metal center, shutting down the catalytic cycle.[1][3] Overcoming this requires either enhancing the ring's reactivity or using directed reactions that bypass the inherent electronic properties.

  • Troubleshooting Workflow & Solutions:

  • Strategy 1: N-Oxide Formation. The most reliable method to activate the pyridine ring is to form the 7-azaindole N-oxide. The N-oxide group is strongly activating and directs electrophilic and organometallic functionalization to the C4 and C6 positions. The N-oxide can be removed later via reduction (e.g., with PCl₃ or PPh₃).[4][9]

  • Strategy 2: Directed ortho-Metalation (DoM). For C6 functionalization, a directing group on the N1 position can be used. After initial metalation at C2, a "directed metalation group dance" can occur, where the directing group migrates from N1 to the C2-metalated species, leading to a thermodynamically more stable C6-metalated intermediate that can be trapped.[7] For C4 functionalization, a directing group at C5 would be required, or a halogen at C4 can be used for subsequent cross-coupling.[6]

  • Strategy 3: Halogenation Followed by Cross-Coupling. If direct C-H functionalization fails, a robust alternative is to first install a halogen (Br or I) onto the pyridine ring, often via the N-oxide or other multi-step sequences.[8] This halogen then serves as a handle for a wide variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[10][11][12]

Problem 3: Catalyst Deactivation in Rhodium-Catalyzed C-H Activation
  • Symptom: A Rh(III)-catalyzed C-H activation/annulation reaction to build the 7-azaindole core (e.g., from a 2-aminopyridine) is sluggish or fails.

  • Causality Analysis: Rh(III) catalysts are susceptible to deactivation through coordination with the pyridine substrate or product. The catalytic cycle often requires an oxidant to regenerate the active catalyst. Without an efficient turnover, the reaction stalls.

  • Solution: The addition of a silver salt (e.g., Ag₂CO₃, AgSbF₆) is often crucial for success. The silver cation serves multiple roles: it can act as an external oxidant to regenerate the active Rh(III) species, and it may also facilitate key steps like C-H activation and reductive elimination by promoting an "oxidatively induced" reaction pathway.[3][13] DFT studies have shown that Ag⁺ can oxidize various neutral Rh(III) intermediates, accelerating the overall catalysis.[3] If your reaction is failing, the addition or change of the silver additive should be the first parameter to investigate.

Section 3: Key Experimental Protocols

The following protocols are provided as representative examples for common regioselective transformations. Note: These are generalized procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Regioselective C3-Sulfenylation of N-Sulfonyl 7-Azaindole

This protocol demonstrates a direct C-H functionalization at the electronically favored C3 position.[14]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-sulfonyl-7-azaindole (1.0 equiv), sulfonyl chloride (1.2 equiv), and tetrabutylammonium iodide (TBAI) (2.0 equiv).

  • Solvent: Add anhydrous solvent (e.g., 1,2-dichloroethane).

  • Reaction: Heat the reaction mixture at the optimized temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous sodium thiosulfate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 3-thio-7-azaindole.

Protocol 2: Palladium-Catalyzed C6-Arylation via the N-Oxide

This protocol illustrates the use of the N-oxide strategy to functionalize the pyridine ring.[9]

  • N-Oxide Formation: Dissolve 7-azaindole (1.0 equiv) in a suitable solvent (e.g., DCM or ethyl acetate). Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify to obtain the 7-azaindole N-oxide.

  • C-H Arylation: In a reaction vial, combine the 7-azaindole N-oxide (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (e.g., SPhos).

  • Reaction Conditions: Add a base (e.g., K₂CO₃) and solvent (e.g., toluene/water). Seal the vial and heat to 100-120 °C until the starting material is consumed.

  • Workup & Deprotection: Cool the reaction, perform an aqueous workup, and purify the crude C6-arylated N-oxide. Subsequently, deoxygenate the product by treating it with PCl₃ in a solvent like chloroform at 0 °C to room temperature.

  • Purification: After a final workup, purify the product by column chromatography to yield the C6-arylated 7-azaindole.

Diagram: Simplified Mechanism of Directing Group Action

Caption: Mechanism of N1-directing group for C2-functionalization.

References

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]

  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Reddy, T. R., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. [Link]

  • Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition. [Link]

  • Sarkar, B. (2021). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate. [Link]

  • Yuan, C., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules. [Link]

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

  • Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]

  • Merad, J., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. [Link]

  • Anonymous. (n.d.). Synthesis of Azaindoles. Chinese Journal of Chemistry. [Link]

  • Anonymous. (n.d.). Mechanism of 7‐azaindole amidated derivatives. ResearchGate. [Link]

  • Knochel, P., et al. (2013). Full Functionalization of the 7‐Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. R Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

  • Gevorgyan, V., et al. (2023). Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. Organic Letters. [Link]

  • Marques, M. M. B., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Organic Letters. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]

  • Ryu, H., et al. (2020). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. [Link]

  • Snieckus, V., et al. (2018). Regioselective synthesis of C2‐substituted 7‐azaindoles. ResearchGate. [Link]

  • Itami, K., et al. (2015). C-H Functionalization of Indoles at the C7 Position. ResearchGate. [Link]

  • Snieckus, V., et al. (2004). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Semantic Scholar. [Link]

  • Walsh, P. J., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers. [Link]

  • Fresneda, P. M., et al. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]

  • Walsh, P. J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]

  • Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society. [Link]

  • Gotor, V., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal. [Link]

  • Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. [Link]

Sources

stability of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the handling and stability of this compound, particularly under acidic conditions. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to confidently and successfully utilize this versatile building block in their synthetic endeavors.

Introduction: Understanding the Molecule

This compound is a highly functionalized 7-azaindole derivative. Its utility in medicinal chemistry is significant, often serving as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. However, the combination of aza-activation of the pyridine ring, the electron-rich pyrrole moiety, and the presence of strong electron-withdrawing groups (EWG) at the C3 (nitro), C4 (chloro), and C5 (bromo) positions creates a unique chemical reactivity profile. Understanding this profile is critical for preventing degradation and ensuring high-yield, reproducible results, especially when acidic reagents are employed.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic media?

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is susceptible to degradation under strongly acidic conditions. The primary site of protonation is typically the pyridine nitrogen (N7), which significantly deactivates the pyridine ring towards electrophilic attack but can also influence the stability of the adjacent pyrrole ring.

However, the C3-nitro group is a powerful deactivating group that withdraws electron density from the pyrrole ring. This inherent electronic property provides a degree of stabilization to the pyrrole moiety against electrophilic attack and polymerization, which are common acid-catalyzed degradation pathways for simpler pyrroles. While moderately stable in weak organic acids like acetic acid at room temperature, the compound can be susceptible to degradation in the presence of strong mineral acids (e.g., HCl, H₂SO₄) or Lewis acids, especially at elevated temperatures.

Q2: What are the most likely degradation pathways under acidic conditions?

The primary pathways for degradation involve the pyrrole ring. Despite the deactivating effect of the C3-nitro group, two potential mechanisms should be considered:

  • Electrophilic Attack/Polymerization: Even with deactivation, the pyrrole ring remains relatively electron-rich compared to the pyridine ring. Under harsh acidic conditions, protonation at C3 (after transient tautomerization) can initiate oligomerization or reaction with other nucleophiles present in the medium.

  • Hydrolysis/Cleavage: In aqueous acidic media, particularly at higher temperatures, hydrolysis of the nitro group or even cleavage of the pyrrole ring can occur, although this typically requires forcing conditions.

The most common observation during a reaction is the formation of dark, insoluble, tar-like materials, which is indicative of polymerization.

Q3: I need to perform a reaction that requires acidic conditions. What precautions should I take?

Careful selection of the acid, solvent, and temperature is paramount.

  • Acid Choice: Opt for the mildest acid capable of catalyzing your desired transformation. Trifluoroacetic acid (TFA) is often a better choice than mineral acids like HCl or H₂SO₄ as it is less prone to causing charring.

  • Temperature Control: Maintain the lowest possible temperature for the reaction to proceed at a reasonable rate. Running reactions at 0 °C or even lower can significantly suppress degradation pathways.

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidative side reactions which can be promoted under acidic conditions.

  • Stoichiometry: Use the minimum effective amount of acid. A full equivalent or catalytic amount is preferable to using the acid as the solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Darkening of the reaction mixture and formation of insoluble material upon acid addition. Acid-catalyzed polymerization or decomposition of the starting material.1. Lower the Temperature: Immediately cool the reaction to 0 °C or below. 2. Use a Milder Acid: Substitute strong mineral acids with TFA or acetic acid. 3. Change Solvent: Use a solvent in which the starting material is fully soluble before adding the acid to avoid localized high concentrations. 4. Slow Addition: Add the acid dropwise to a cooled, stirring solution.
Multiple new spots observed on TLC/LCMS analysis after an acidic workup. Degradation during extraction or purification.1. Neutralize Promptly: Use a mild base (e.g., saturated NaHCO₃ solution) to neutralize the acid as soon as the reaction is complete. Do not let the reaction mixture sit in acidic conditions for extended periods. 2. Avoid Silica Gel Chromatography if Unstable: If the compound shows instability on TLC (streaking), consider alternative purification methods like recrystallization or reverse-phase chromatography. 3. Buffer the Eluent: If silica gel chromatography is necessary, consider adding a small amount of a neutralizer like triethylamine (~0.1-1%) to the eluent system.
Incomplete reaction despite using a strong acid. Protonation at N7 deactivates the molecule towards the desired reaction.1. Consider N-Protection: Protecting the pyrrole nitrogen (N1) with a group like Boc or SEM can sometimes alter the reactivity and stability profile, potentially favoring the desired outcome. 2. Lewis Acid Catalysis: Investigate if a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) at low temperature can promote the reaction more effectively than a Brønsted acid.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol allows you to test the stability of this compound under your proposed acidic conditions before committing a large amount of material.

Materials:

  • This compound

  • Proposed reaction solvent (e.g., Dichloromethane, Dioxane)

  • Proposed acid (e.g., Trifluoroacetic acid, 4M HCl in Dioxane)

  • TLC plates, LCMS vials

  • Internal standard (e.g., dodecane, biphenyl - choose a compound that is inert and has a distinct retention time)

Procedure:

  • Prepare a stock solution of your starting material and an internal standard in the proposed solvent at a known concentration (e.g., 5 mg/mL of starting material, 1 mg/mL of internal standard).

  • Set up three small vials:

    • Vial A (Control): 1 mL of the stock solution.

    • Vial B (Room Temp): 1 mL of the stock solution + proposed amount of acid.

    • Vial C (Reaction Temp): 1 mL of the stock solution + proposed amount of acid, maintained at the target reaction temperature.

  • At time points (e.g., 0, 1h, 4h, 24h), take a small aliquot from each vial.

  • Immediately quench the aliquot with a saturated NaHCO₃ solution.

  • Extract with a suitable organic solvent (e.g., Ethyl Acetate).

  • Analyze the organic extract by TLC and LCMS.

  • Analysis: Compare the peak area ratio of your starting material to the internal standard in Vials B and C against the control (Vial A) over time. A significant decrease indicates degradation.

Visualizing Acidic Effects

The following diagram illustrates the key decision-making process for handling this compound in the presence of acid, highlighting the balance between reaction and degradation.

Acid_Stability_Workflow cluster_0 Experimental Design Phase cluster_1 Execution & Troubleshooting Phase Start Acidic Condition Required? Mild_Acid Select Mildest Acid Possible (e.g., TFA, Acetic Acid) Start->Mild_Acid Yes Low_Temp Plan for Low Temperature (e.g., 0 °C to RT) Mild_Acid->Low_Temp Forced_Deg Perform Forced Degradation Study (Protocol 1) Low_Temp->Forced_Deg Monitor Monitor Reaction Closely (TLC/LCMS) Forced_Deg->Monitor Stability Confirmed Degradation Degradation Observed? Monitor->Degradation Troubleshoot Consult Troubleshooting Guide Degradation->Troubleshoot Yes Success Proceed to Workup & Purification Degradation->Success No Troubleshoot->Monitor Implement Changes

Technical Support Center: Nucleophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged pharmacophore found in numerous FDA-approved drugs, particularly kinase inhibitors like Vemurafenib.[1] Its ability to act as a hinge-binder in ATP binding sites makes it a cornerstone of modern drug discovery.[1] Consequently, the functionalization of this core is of paramount importance. Nucleophilic Aromatic Substitution (SNAr) is a key transformation for introducing diverse functionalities; however, researchers frequently encounter challenges ranging from low conversion to poor regioselectivity and unexpected side reactions.

This technical support guide provides in-depth, field-proven insights to troubleshoot and optimize SNAr reactions on the pyrrolo[2,3-b]pyridine core. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Core Principles: Understanding Reactivity

The SNAr reaction on a pyrrolo[2,3-b]pyridine is not analogous to substitution on a simple benzene ring. The pyridine nitrogen fundamentally alters the electronic landscape of the molecule. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]

The key to a successful SNAr reaction is the stability of this intermediate. The pyridine nitrogen acts as a powerful electron-withdrawing group, inductively and via resonance, making the ring electron-deficient and susceptible to nucleophilic attack.[4] Crucially, it can directly stabilize the negative charge generated during the attack, but only when the attack occurs at specific positions.

Caption: General SNAr mechanism on a 4-chloro-pyrrolo[2,3-b]pyridine.

As shown, nucleophilic attack at the C-4 position allows the negative charge in the Meisenheimer complex to be delocalized onto the electronegative pyridine nitrogen. This provides substantial stabilization, which is the primary reason why SNAr reactions on the pyridine ring are most favorable at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen.[5][6] Reactions at the C-3 position are electronically disfavored and rarely proceed under standard SNAr conditions.[6]

Troubleshooting Guide

This section addresses the most common issues encountered during SNAr reactions on the pyrrolo[2,3-b]pyridine core.

Problem 1: Low or No Reaction Conversion

Q: I am seeing only starting material or trace product in my SNAr reaction. What are the likely causes and how can I fix it?

A: This is the most frequent issue and can be traced back to one of four key areas: the substrate, the nucleophile, the leaving group, or the reaction conditions. A systematic approach is crucial.

Troubleshooting_Yield start Low / No Yield q1 Is the ring sufficiently activated for the nucleophile? start->q1 q2 Is the leaving group appropriate? q1->q2 Yes sol1 Consider adding another EWG if synthetically feasible. q1->sol1 No q3 Is the nucleophile strong/stable enough? q2->q3 Yes sol2 Switch leaving group: F > Cl > Br > I q2->sol2 No q4 Are reaction conditions optimal? q3->q4 Yes sol3 Use stronger base to generate nucleophile in situ (e.g., NaH). Check for nucleophile decomposition. q3->sol3 No q5 Is the pyrrole N-H interfering? q4->q5 Yes sol4 Increase Temperature. Switch to polar aprotic solvent (DMSO, DMF, NMP). Select appropriate base. q4->sol4 No sol5 Install a protecting group (e.g., SEM, Boc, Ts). q5->sol5 Yes

Caption: Decision tree for troubleshooting low yield in SNAr reactions.

1. Evaluate Ring Activation: While the pyridine nitrogen itself activates the ring, its effect can be insufficient for weak nucleophiles. The presence of additional electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, particularly ortho or para to the leaving group, dramatically increases the reaction rate by further stabilizing the Meisenheimer intermediate.[7][8] If your substrate is only weakly activated, you will need a potent nucleophile and/or more forcing conditions.

2. Re-evaluate the Leaving Group: The leaving group's ability to depart is not the rate-determining step in most SNAr reactions.[9] Instead, the initial nucleophilic attack is the slow step. Therefore, the leaving group's primary role is to activate the carbon for attack via the inductive effect. This leads to a counterintuitive trend for halide leaving group reactivity: F > Cl > Br > I .[6][8] The high electronegativity of fluorine makes the attached carbon significantly more electrophilic, accelerating the rate-limiting attack. If you are using a bromo or iodo-substituted pyrrolopyridine with a moderate nucleophile, consider synthesizing the fluoro or chloro analogue.

3. Assess the Nucleophile and Base:

  • Nucleophilicity: The nucleophile must be strong enough to attack the electron-deficient ring. For alcohols or thiols, deprotonation with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) is essential to generate the more potent alkoxide or thiolate.

  • N-H Acidity: The pyrrole N-H is acidic (pKa ≈ 16-17 in DMSO) and will be deprotonated by strong bases or even some nucleophiles. This consumes your base/nucleophile and can lead to side reactions. For challenging reactions, installing a protecting group on the pyrrole nitrogen is often necessary. The Trimethylsilylethoxymethyl (SEM) group is a common choice as it is stable to many reaction conditions but can be removed later.[10][11]

4. Optimize Reaction Conditions:

  • Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are the solvents of choice.[6][12] They are effective at solvating the counter-ion of the nucleophile, increasing its effective nucleophilicity, and can stabilize the charged Meisenheimer complex.

  • Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to overcome the activation energy barrier, especially for less-activated substrates or weaker nucleophiles.[13] Use a sealed vessel if the temperature exceeds the solvent's boiling point.

  • Base: The choice of base is critical. For amine nucleophiles, an external base (e.g., DIPEA, K₂CO₃) is often used to neutralize the HX generated. For alcohol/thiol nucleophiles, a stoichiometric amount of a strong base like NaH is used to generate the active nucleophile.

Problem 2: Poor Regioselectivity

Q: My substrate has leaving groups at both the C-2 and C-4 positions. How can I control which one is substituted?

A: Achieving regioselectivity between the C-2 and C-4 positions is a common challenge. While both are electronically activated, they are not identical.

  • Steric Hindrance: The C-2 position is adjacent to the fused pyrrole ring, making it more sterically hindered than the C-4 position.[14] With bulky nucleophiles, substitution at the C-4 position is generally favored.

  • Electronic Effects: While both positions benefit from resonance stabilization involving the pyridine nitrogen, subtle differences in the stability of the respective Meisenheimer intermediates can lead to a preference. Computational studies can sometimes predict the more reactive site by comparing the activation energies of the two competing pathways.[15]

  • Leaving Group: If you have different leaving groups at C-2 and C-4 (e.g., C-2-Cl and C-4-F), the reaction will almost always occur at the position with the better SNAr leaving group (fluorine).

Strategies for Control:

  • Leverage Sterics: Use a sterically demanding nucleophile to favor substitution at C-4.

  • Sequential Reactions: If you have two identical leaving groups, you can sometimes perform a substitution with a bulky nucleophile at C-4 first, then use a smaller, more reactive nucleophile under more forcing conditions to substitute the C-2 position.

  • Protecting Groups: Introducing a bulky protecting group on the N-1 position of the pyrrole ring can increase the steric hindrance at the C-2 position, further enhancing selectivity for C-4.

Problem 3: Side Product Formation

Q: My reaction is consuming starting material, but I am getting a complex mixture of products instead of my desired compound. What is happening?

A: The pyrrolo[2,3-b]pyridine core, while robust, can undergo side reactions under harsh SNAr conditions.

  • Reaction at the Pyrrole Nitrogen: As mentioned, the N-1 proton is acidic. Deprotonation can lead to N-alkylation or N-arylation, especially if your nucleophile is also a good alkylating/arylating agent or if you are using coupling conditions. The solution is to use an N-protecting group.[10]

  • Ring-Opening/Rearrangement: Under very harsh basic conditions, complex rearrangements like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can occur in some N-heterocycles, though this is less common for this specific core.[16] If you observe unexpected isomers, consider if a rearrangement is possible.

  • Decomposition: High temperatures and strong bases can cause decomposition of sensitive starting materials or products. If your TLC or LC-MS shows a smear or many small peaks, try reducing the reaction temperature and using a milder base (e.g., K₂CO₃ instead of NaH) for a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent and base for SNAr on this scaffold? A1: For amine nucleophiles, a common starting point is K₂CO₃ or Cs₂CO₃ as the base in DMSO or NMP at 100-120 °C. For alcohol or thiol nucleophiles, NaH in DMF or THF at room temperature to 80 °C is a standard choice.

Q2: When is it absolutely necessary to use a protecting group on the pyrrole nitrogen? A2: A protecting group is strongly recommended when:

  • Using strongly basic conditions (e.g., NaH, KOtBu) that will deprotonate the N-H.

  • Using nucleophiles that are sensitive to acidic protons.

  • The reaction requires very high temperatures, where N-H reactivity can become problematic.

  • You are experiencing side reactions related to the N-H group.

Q3: Can I perform SNAr on a pyrrolo[2,3-b]pyridine that does not have a leaving group? A3: Generally, no. The standard SNAr mechanism requires a leaving group to be displaced. While some specialized reactions like the Chichibabin reaction can directly aminate pyridines, they require very strong nucleophiles (like NaNH₂) and are not considered standard SNAr.[17]

Key Experimental Protocols

Protocol 1: General SNAr with an Amine Nucleophile

This protocol describes a typical reaction between 4-chloro-1H-pyrrolo[2,3-b]pyridine and a secondary amine.

ReagentM.W.Eq.Amount
4-Chloro-1H-pyrrolo[2,3-b]pyridine152.581.0153 mg (1.0 mmol)
Secondary Amine (e.g., Morpholine)87.121.2105 mg (1.2 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)
DMSO--5 mL

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 4-chloro-1H-pyrrolo[2,3-b]pyridine, potassium carbonate, and DMSO.

  • Add the secondary amine to the suspension.

  • Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-amino substituted product.

Protocol 2: SEM-Protection of the Pyrrole Nitrogen

This protocol is adapted from methodologies used for similar heterocyclic systems.[10][11]

ReagentM.W.Eq.Amount
4-Chloro-1H-pyrrolo[2,3-b]pyridine152.581.0153 mg (1.0 mmol)
Sodium Hydride (NaH, 60% in oil)40.001.248 mg (1.2 mmol)
SEM-Cl166.721.2200 mg (1.2 mmol)
Anhydrous DMF--5 mL

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF dropwise over 10 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the N-SEM protected product.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Novel Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d] Pyrimidine Derivatives.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Fallah, A., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC - NIH. [Link]

  • Kim, S., et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

  • El-Emary, T. I. (2004). Synthesis of new pyrrolo[2,3-b]pyridines as a potent inhibitor of tumour necrosis factor alpha. Archiv der Pharmazie.
  • Campos, J. F., et al. (2017). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Bollini, M., et al. (2011). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry.
  • Terrier, F. (2013). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution.
  • Sheridan, T., et al. (2020). Organophotochemical SNAr Reactions of Mildly Electron-Poor Fluoroarenes. European Journal of Organic Chemistry.
  • Dunn, T. B., et al. (2021). Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of new pyrrolo[2,3-b]pyrimidine as SDI analogs.
  • ResearchGate. (n.d.). Selected compounds ensemble for a SNAr reaction.
  • Chemistry LibreTexts. (2023). 15.
  • Wikipedia. (n.d.).
  • Schrödinger, Inc. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics.
  • Buncel, E., et al. (2013). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules. [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution.
  • Chemistry Steps. (n.d.).
  • Rossi, R. A., et al. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS OF AROMATIC HETEROCYCLES BY SRN1 AND RELATED MECHANISMS. Società Chimica Italiana.
  • Study.com. (n.d.). At which position(s)
  • ResearchGate. (n.d.). (PDF)
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Chemistry Stack Exchange. (2018).
  • BenchChem. (2025).
  • ResearchGate. (2017).
  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • Hansen, M. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]

  • Jørgensen, S. H., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles.
  • Kumar, A., et al. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Topics in Medicinal Chemistry.
  • Al-Adiwish, W. M., et al. (2012). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. Scirp.org.
  • Lee, J. H., & Park, C. H. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. [Link]

  • Singh, M., & Singh, J. (2017). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Halo-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions of halo-azaindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of azaindole scaffolds, arising from the interplay between the pyrrole and pyridine rings, often present specific challenges not encountered with simpler aryl halides. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies, to help you achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the Suzuki-Miyaura coupling of halo-azaindoles. Each issue is followed by a series of diagnostic questions and actionable solutions, explaining the underlying chemical principles.

Issue 1: Low to No Product Formation

You've set up your reaction, but analysis by TLC, LC-MS, or NMR shows minimal or no desired product.

Initial Diagnostic Questions:

  • Is your catalyst active? Palladium sources, especially Pd(OAc)₂, can degrade over time.[1] Have you tried a fresh batch or a more robust pre-catalyst?

  • Is your reaction truly anaerobic? Oxygen can deactivate the Pd(0) catalyst.[2][3] How rigorous was your degassing procedure?

  • Is your boronic acid or ester stable under the reaction conditions? Heteroaryl boronic acids can be prone to decomposition.[4][5]

  • Is your base appropriate and sufficiently soluble? The base is crucial for the formation of the reactive boronate species.[6]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low/No Product catalyst Evaluate Catalyst System start->catalyst Is catalyst active? degassing Verify Anaerobic Conditions catalyst->degassing If catalyst is new/active success Improved Yield catalyst->success Switch to pre-catalyst (e.g., XPhos Pd G2/G4) boron Check Boron Reagent Integrity degassing->boron If degassing is thorough degassing->success Improve degassing (Freeze-Pump-Thaw) base_solvent Optimize Base & Solvent boron->base_solvent If boronic acid is fresh boron->success Use boronic ester (e.g., pinacol) or trifluoroborate base_solvent->success Screen bases (e.g., K3PO4, Cs2CO3) & solvents (e.g., Dioxane/H2O, DMF)

Caption: Troubleshooting workflow for low product yield.

Detailed Solutions:

  • Catalyst System Evaluation:

    • Rationale: The oxidative addition of the halo-azaindole to the Pd(0) center is a critical first step.[7] The electron-deficient nature of the pyridine ring in azaindole can facilitate this, but the N-H proton can also interfere with the catalyst.[5][8]

  • Boron Reagent Stability:

    • Rationale: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, particularly with electron-rich or unstable heteroaryl boronic acids at elevated temperatures.[4][5]

    • Action:

      • Use fresh, high-purity boronic acid.

      • Consider using more stable boronic esters, such as pinacol esters (Bpin), or potassium organotrifluoroborates, which release the boronic acid slowly under the reaction conditions.[4][12]

      • Use a 1.5 to 2.0 molar excess of the boron reagent to compensate for potential degradation.[11]

  • Base and Solvent Optimization:

    • Rationale: The base activates the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation.[6] The solvent must dissolve the organic substrates and the inorganic base to ensure an efficient reaction.[13]

    • Action:

      • Bases: K₃PO₄ is often a good starting point for azaindole couplings due to its moderate basicity and high efficacy.[11] Cs₂CO₃ is a stronger and often more soluble base that can be effective when weaker bases fail.[14] Avoid overly strong bases like NaOt-Bu unless specifically required, as they can promote side reactions.

      • Solvents: A mixture of an aprotic polar solvent and water (e.g., Dioxane/H₂O, THF/H₂O, DMF/H₂O) is standard. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[15][13] For sluggish reactions, higher boiling point solvents like DMF or DMAc can be beneficial.[13]

Issue 2: Significant Dehalogenation of the Halo-Azaindole Starting Material

You observe a significant amount of the corresponding azaindole (where the halogen has been replaced by hydrogen) in your reaction mixture.

Initial Diagnostic Questions:

  • What is the nature of your halide? The tendency for dehalogenation often follows the order I > Br > Cl.[16]

  • What base and solvent are you using? Some bases and solvents can act as hydride sources.

  • Is your ligand appropriate? The ligand influences the rate of reductive elimination of the product versus the dehalogenated side-product.[16]

Mechanistic Insight:

Dehalogenation typically occurs via a palladium-hydride (Pd-H) intermediate. This species can form from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water. Reductive elimination from an Ar-Pd-H intermediate then yields the dehalogenated arene.[16][17]

Troubleshooting Workflow:

Troubleshooting_Dehalogenation start Dehalogenation Side Product halide Evaluate Halide start->halide ligand Change Ligand halide->ligand If using I or Br success Minimized Dehalogenation halide->success Switch from I to Br or Cl base Modify Base/Solvent ligand->base If dehalogenation persists ligand->success Use bulky, electron-rich ligands (e.g., XPhos, SPhos) base->success Use non-hydridic base (e.g., K3PO4) Avoid alcohol co-solvents

Caption: Troubleshooting workflow for dehalogenation.

Detailed Solutions:

  • Choice of Halide:

    • Rationale: While the reactivity for the desired coupling is I > Br > Cl, the propensity for dehalogenation follows the same trend.[16]

    • Action: If you are using a halo-azaindole iodide and observing significant dehalogenation, consider synthesizing and using the corresponding bromide or chloride. Chloro-azaindoles are often excellent substrates when used with modern catalyst systems and can significantly suppress dehalogenation.[9][11]

  • Ligand Selection:

    • Rationale: Bulky, electron-rich phosphine ligands (like Buchwald's biaryl phosphines) promote the desired reductive elimination step, making it faster than the competing dehalogenation pathway.[16][18]

    • Action: If you are using less bulky ligands like PPh₃, switch to ligands such as XPhos, SPhos, or RuPhos. These are known to be effective in suppressing dehalogenation for heteroaromatic substrates.

  • Base and Solvent Choice:

    • Rationale: Bases like alkoxides in alcoholic solvents can be a source of palladium-hydride species.

    • Action: Use phosphate or carbonate bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Avoid using alcohol as a primary solvent or co-solvent if dehalogenation is a major issue. While aqueous conditions are standard, ensure your organic solvent is not a hydride source.

Issue 3: Homocoupling of the Boronic Acid

You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules.

Initial Diagnostic Questions:

  • Is your reaction mixture sufficiently deoxygenated? Oxygen can promote the homocoupling of boronic acids.

  • Is your palladium source appropriate? Some Pd(II) sources can favor homocoupling if the reduction to Pd(0) is slow.

  • Is your halo-azaindole sufficiently reactive? If the oxidative addition is slow, homocoupling can become a more competitive pathway.

Detailed Solutions:

  • Rigorous Degassing:

    • Rationale: The presence of oxygen can lead to oxidative homocoupling of the boronic acid.

    • Action: Employ a robust degassing method. Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes is good[2], but for sensitive reactions, performing three "freeze-pump-thaw" cycles is superior.[16]

  • Catalyst Choice:

    • Rationale: Using a Pd(0) source (like Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) ensures that the catalytic cycle begins promptly, favoring cross-coupling over homocoupling.

    • Action: If using a Pd(II) source like Pd(OAc)₂, ensure your ligand can efficiently reduce it to Pd(0). Alternatively, switch to a Pd(0) source or a modern pre-catalyst.

  • Reaction Stoichiometry and Order of Addition:

    • Rationale: Having all components present allows the desired cross-coupling to compete effectively.

    • Action: Add the palladium catalyst last to a fully prepared and degassed mixture of the halo-azaindole, boron reagent, base, and solvent.[7] Using a slight excess of the halo-azaindole (e.g., 1.05 equivalents) relative to the boronic acid can sometimes suppress homocoupling, though this is less common.

Frequently Asked Questions (FAQs)

Q1: Should I protect the N-H of my azaindole?

A1: It depends. For many modern Suzuki-Miyaura conditions using robust ligands like XPhos or SPhos, N-H protection is often unnecessary.[11][8] The acidic N-H proton can sometimes interfere with the catalyst or base, but well-chosen conditions can overcome this.[5][8]

  • When to consider protection: If you are experiencing consistently low yields, catalyst deactivation, or intractable side reactions after optimizing other parameters, protecting the azaindole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can lead to cleaner and more reproducible reactions.[16] This is particularly relevant if your substrate or product has poor solubility, as N-protection can improve this.

Q2: My halo-azaindole is a chloride. Will it be reactive enough?

A2: Yes. While historically aryl chlorides were considered challenging substrates, modern catalyst systems have made their use routine.[19]

  • Key Requirements: The key is to use a catalyst system with a bulky, electron-rich ligand. Ligands like XPhos, SPhos, and their corresponding pre-catalysts are exceptionally effective for the oxidative addition of aryl chlorides.[9][11] You may also need slightly higher temperatures (e.g., 100-110 °C) and longer reaction times compared to the analogous bromide or iodide.[16]

Q3: How do I choose the best palladium catalyst and ligand?

A3: There is no single "best" system, but there are excellent starting points.

  • For General Screening: Start with a second-generation Buchwald pre-catalyst like XPhos Pd G2. It is known for its broad applicability and high activity with heteroaryl halides.[10][11]

  • Rationale: The choice of ligand is critical as it influences both the oxidative addition and reductive elimination steps.[18][20] Bulky, electron-donating ligands accelerate these steps, which is crucial for challenging substrates like electron-rich halo-azaindoles or sterically hindered partners.

  • Screening Kits: If resources permit, using a catalyst/ligand screening kit can rapidly identify the optimal combination for your specific substrate pair.

Q4: What are the optimal reaction concentrations?

A4: Typical concentrations for Suzuki-Miyaura reactions range from 0.1 M to 0.5 M with respect to the limiting reagent.

  • Too Dilute: Very low concentrations can slow down the reaction rate.

  • Too Concentrated: High concentrations can lead to solubility issues with reagents or the product, potentially causing the reaction to stall. If you observe precipitation during the reaction, you may need to use a more dilute solution or a better solvent system.

Q5: My product is difficult to purify from residual boron species. What can I do?

A5: This is a common issue.

  • Aqueous Workup: Perform an aqueous workup with a basic solution (e.g., 1M NaOH or Na₂CO₃) to extract the acidic boronic acid and its byproducts into the aqueous layer.

  • Acid/Base Extraction: If your product is not base-sensitive, an acid wash followed by a base wash during the workup can remove many impurities.

  • Trimerization and Filtration: Sometimes, boronic acids can be removed by dissolving the crude product in a solvent like diethyl ether, which causes the boronic acid anhydride (a trimer) to precipitate, allowing for its removal by filtration.

  • Pinacol Boron Ester: Using a pinacol boronic ester as the starting material can simplify purification, as the resulting pinacol and its boron-containing byproducts often have different chromatographic properties than the desired product.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Azaindole

This protocol provides a robust starting point for the coupling of a bromo- or chloro-azaindole.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-azaindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add dioxane (4 mL) and deionized water (1 mL).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes. For maximum oxygen removal, perform three freeze-pump-thaw cycles.

  • Catalyst Addition: To the degassed mixture, add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.01-0.03 mmol, 1-3 mol%).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the halo-azaindole is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions Based on Halide
Parameter7-Bromo-Azaindole7-Chloro-Azaindole
Catalyst XPhos Pd G2 (1.5 mol%)XPhos Pd G2 (3 mol%)
Ligand (Included in pre-catalyst)(Included in pre-catalyst)
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 80-90 °C100-110 °C
Typical Time 4-12 h12-24 h

Note: These are starting points and may require optimization for specific substrates.[11]

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ reagents Ar¹-X (Halo-azaindole) pd_complex Ar¹-Pd(II)(X)-L₂ boronate_complex Ar¹-Pd(II)(Ar²)-L₂ pd_complex->boronate_complex X⁻ boronate_complex->pd0 product Ar¹-Ar² boronate_complex->product Reductive Elimination reagents->pd_complex Oxidative Addition boron_reagent Ar²-B(OR)₂ + Base boronate [Ar²-B(OR)₂(OH)]⁻ boron_reagent->boronate boronate->boronate_complex Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda, Y. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Billing, A. G., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. Available at: [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Abbiati, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • Bellina, F., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie. Available at: [Link]

  • Tanaka, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Andrade, R. B., & Martin, M. J. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, K. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. Available at: [Link]

  • ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low. ResearchGate. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]

  • Hussain, F. H. S. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • LaPorte, A. (2023). Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings. YouTube. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • Savitha, G., et al. (2021). Strategy towards the synthesis of 7-substituted-6-azaindoles. Molecules. Available at: [Link]

  • Sumimoto, M., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • ResearchGate. (2025). Basic alumina-supported highly effective Suzuki-Miyaura cross-coupling reaction under microwave irradiation. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Strategies for Selective Functionalization of the Pyridine versus Pyrrole Ring in 7-Azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this privileged heterocyclic scaffold. 7-Azaindole, a bioisostere of indole, is a cornerstone in modern drug discovery, appearing in numerous clinical candidates and approved drugs.[1][2][3] However, its unique electronic structure—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents significant challenges in achieving regioselective functionalization.[2][4]

This document moves beyond simple protocols to provide in-depth, troubleshooting-oriented guidance. We will explore the causality behind experimental choices, helping you to rationally design your synthetic strategies and overcome common hurdles.

Section 1: Frequently Asked Questions - Understanding Core Reactivity

This section addresses foundational questions about the inherent reactivity of the 7-azaindole nucleus.

Q1: What are the primary sites of reactivity on the 7-azaindole scaffold, and in what general order do they react?

A1: The 7-azaindole scaffold has several potential reaction sites with a distinct hierarchy of reactivity governed by electron density.

  • N1-H (Pyrrole Nitrogen): This is the most acidic proton and the primary site for deprotonation and subsequent N-functionalization or protection. Reactions with bases and electrophiles will almost always occur here first on an unprotected scaffold.

  • C3 (Pyrrole Ring): This position is the most nucleophilic carbon, analogous to the C3 position of indole. It is highly susceptible to electrophilic substitution reactions.

  • Pyridine Ring (C4, C5, C6): These positions are electron-deficient and generally unreactive towards electrophiles. Functionalization typically requires metal-catalyzed cross-coupling or C-H activation strategies, often after the pyrrole ring has been "blocked" or passivated.[5]

  • N7 (Pyridine Nitrogen): This nitrogen acts as a Lewis base and can coordinate to metal catalysts, which can influence reactivity. It can also be oxidized to an N-oxide to activate the pyridine ring for nucleophilic attack.[6]

Q2: Why is it so challenging to selectively functionalize the pyridine ring over the pyrrole ring?

A2: The challenge lies in the opposing electronic nature of the two rings. The pyrrole ring is electron-rich and thus kinetically favored to react with a wide range of reagents, particularly electrophiles. Conversely, the pyridine ring is electron-deficient due to the electronegative N7 nitrogen, making it resistant to the same electrophilic reactions.[4] Achieving pyridine ring functionalization requires reaction conditions that either (a) are incompatible with the reactive pyrrole ring or (b) can only proceed after the pyrrole ring's reactivity has been suppressed.

Q3: What is the most critical first step in nearly any 7-azaindole functionalization strategy?

A3: Protection of the N1-H position of the pyrrole ring. This step is crucial for two main reasons:

  • Preventing Unwanted Side Reactions: The acidic N1-H can interfere with many organometallic reactions (e.g., lithiation, Grignard reagents) and can be a site of competing alkylation or acylation.

  • Modulating Reactivity and Directing Selectivity: An N1-protecting group electronically deactivates the pyrrole ring, making it less susceptible to electrophilic attack. More importantly, certain protecting groups can act as "directing groups" in metal-catalyzed C-H activation reactions, steering functionalization to specific positions on either the pyrrole or pyridine ring.[7]

Q4: How does the reactivity of 7-azaindole fundamentally differ from that of indole?

A4: While both are aromatic heterocycles, the N7 atom in 7-azaindole acts as an electronic "sink," withdrawing electron density from the entire scaffold, but especially from the fused pyridine ring. This makes the 7-azaindole pyrrole ring slightly less nucleophilic than the indole pyrrole ring and the pyridine portion significantly less reactive than the benzene portion of indole. Consequently, many classic indole synthesis and functionalization methods give poor yields or fail altogether with 7-azaindole precursors.[2]

Section 2: Troubleshooting Guide - Pyrrole Ring Functionalization

This section focuses on common issues encountered when targeting the N1 and C3 positions.

Problem 1: My N-H protection/functionalization is inefficient, giving low yields or a messy reaction profile.

This issue often stems from an inappropriate choice of base, solvent, or electrophile for the specific protecting group being installed.

Causality Analysis: The N1-H of 7-azaindole is acidic, but its deprotonation can be complicated by the coordinating ability of the N7 atom. A strong, non-nucleophilic base is typically required to ensure complete deprotonation without side reactions. The choice of protecting group is also critical, as it dictates the required reaction conditions and will influence the reactivity of the scaffold in subsequent steps.[8]

Troubleshooting Workflow:

start Problem: Low Yield N-Protection base_choice Is the base strong enough? (e.g., NaH, KHMDS, LiHMDS) start->base_choice base_choice->start No, switch to stronger base solvent_choice Is the solvent appropriate? (Anhydrous THF, DMF) base_choice->solvent_choice Yes solvent_choice->start No, ensure anhydrous conditions temp_control Is temperature controlled? (Start at 0°C, then warm if needed) solvent_choice->temp_control Yes temp_control->start No, optimize temperature result Successful N-Protection temp_control->result Yes

Caption: Troubleshooting N-Protection Reactions.

Recommended Protocol: N1-Benzenesulfonyl (SO2Ph) Protection

This protocol uses a sulfonyl protecting group, which is robust and strongly deactivates the pyrrole ring, facilitating subsequent functionalization at other sites.

  • Preparation: To a solution of 7-azaindole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N2 or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes. The evolution of H2 gas should be observed.

  • Electrophile Addition: Add benzenesulfonyl chloride (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N1-protected 7-azaindole.

Problem 2: I am attempting a C3-functionalization, but I'm getting a mixture of products, including reactions at N1 or the pyridine ring.

This is a classic selectivity problem. Direct C3 functionalization on an unprotected 7-azaindole is rarely selective. The key is to electronically "funnel" the reactivity to the C3 position.

Causality Analysis: Without an N1-protecting group, most electrophilic reagents will preferentially react at the N1-H position. Even if N1 is blocked, highly reactive conditions (e.g., strong Lewis acids) can sometimes force reactions onto the pyridine ring. The optimal strategy is to use an N1-protecting group to shut down N1 reactivity and then employ mild, C3-selective electrophilic substitution conditions.

Recommended Protocol: Selective C3-Iodination

Iodination at C3 is a powerful strategic move, as the iodide can be readily converted into a wide variety of other functional groups via metal-catalyzed cross-coupling reactions.[9][10]

  • Prerequisite: Start with N1-protected 7-azaindole (e.g., N1-SO2Ph or N1-Boc).

  • Reaction Setup: Dissolve the N1-protected 7-azaindole (1.0 equiv) in an appropriate solvent like dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05-1.1 equiv) in one portion at room temperature.

  • Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining NIS. Separate the layers, and wash the organic layer with brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Table 1: Comparison of Common C3-Functionalization Methods

ReactionReagent(s)Typical ConditionsKey Considerations
Iodination N-Iodosuccinimide (NIS)DCM or MeCN, RTMild, high-yielding; introduces a versatile handle for cross-coupling.[11]
Bromination N-Bromosuccinimide (NBS)DCM or CCl4, RTSimilar to iodination, but the C-Br bond is less reactive in some couplings.
Formylation POCl3, DMF (Vilsmeier-Haack)0 °C to 90 °CClassic method to install an aldehyde; requires N-protection.[12]
Friedel-Crafts Acylation Acyl chloride, Lewis Acid (e.g., AlCl3)DCM, 0 °C to RTCan be harsh; risk of side reactions if not carefully controlled.

Section 3: Troubleshooting Guide - Pyridine Ring Functionalization

Targeting the electron-poor pyridine ring requires a significant shift in strategy from the methods used for the pyrrole ring.

Problem 3: I need to functionalize the pyridine ring, but all my attempts result in decomposition or reaction on the pyrrole ring.

This indicates that your strategy has not successfully inverted the natural reactivity of the scaffold. You must actively direct the reaction to the pyridine ring.

Causality Analysis: To overcome the inherent lack of reactivity of the pyridine ring, you must either (1) make it more reactive or (2) use a method that is inherently selective for C-H bonds on that ring. The most common strategies involve C-H activation/metalation, which can be guided by a directing group, or activation via N-oxide formation.

Strategic Decision Workflow:

start Goal: Pyridine Ring Functionalization block_pyrrole Step 1: Block Pyrrole Reactivity (N1-Protect, C3-Substitute) start->block_pyrrole strategy_choice Step 2: Choose Pyridine Activation Strategy block_pyrrole->strategy_choice ch_activation Strategy A: Directed C-H Activation/ Metalation strategy_choice->ch_activation Targeting C-H bonds directly n_oxide Strategy B: N-Oxide Formation strategy_choice->n_oxide Targeting nucleophilic addition c6_func Result: C6 Functionalization (Common for Directed Metalation) ch_activation->c6_func c4_c6_func Result: C4/C6 Functionalization (Nucleophilic Addition) n_oxide->c4_c6_func start 7-Azaindole step1 Step 1: N1-Protection (e.g., Pivaloyl) start->step1 step2 Step 2: C3-Iodination (NIS, MeCN) step1->step2 step3 Step 3: C3-Suzuki Coupling (Arylboronic Acid, Pd catalyst) step2->step3 step4 Step 4: C6-C-H Arylation (Aryl Bromide, Pd catalyst) *Directed by N1-Pivaloyl* step3->step4 step5 Step 5: N1-Deprotection (Base, e.g., NaOMe) step4->step5 end C3, C6-Diarylated 7-Azaindole step5->end

Sources

Validation & Comparative

Unambiguous Structural Confirmation of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of success. For complex heterocyclic molecules such as 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various therapeutic agents, absolute certainty in its molecular architecture is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this important scaffold, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a holistic view for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

While a crystal structure for the exact target molecule, this compound, is not publicly available at the time of this writing, we can examine the crystallographic data of the closely related parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , to illustrate the principles and the wealth of information that can be obtained.[1][2] The core pyrrolo[2,3-b]pyridine (or 7-azaindole) skeleton is rigid, and the crystallographic data for this parent structure provides a robust model for the overall geometry of its derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for single-crystal X-ray diffraction can be broken down into several key stages:

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent systems should be screened to find the optimal conditions.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Diagram 1: Workflow for Single-Crystal X-ray Crystallography

workflow cluster_protocol X-ray Crystallography Protocol start High-Purity Compound crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion) start->crystallization crystal_selection Single Crystal Selection (Microscopy) crystallization->crystal_selection data_collection X-ray Diffraction Data Collection (Diffractometer, 100 K) crystal_selection->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure (Bond Lengths, Angles) structure_refinement->final_structure

A schematic overview of the key stages in determining a molecular structure by single-crystal X-ray crystallography.

Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton.[1] In the crystal lattice, molecules are linked by N—H···N hydrogen bonds to form inversion dimers.[1]

Parameter Value Significance
Chemical FormulaC₇H₅BrN₂Confirms the elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.9082 (4)Unit cell dimension.
b (Å)13.3632 (6)Unit cell dimension.
c (Å)5.8330 (3)Unit cell dimension.
β (°)103.403 (5)Unit cell angle.
Volume (ų)675.47 (6)Volume of the unit cell.
Z4Number of molecules in the unit cell.

Table 1: Key crystallographic data for the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine.[1][3]

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for providing complementary structural information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign signals to specific atoms in the molecule.

Diagram 2: NMR Data Acquisition and Analysis Workflow

nmr_workflow cluster_nmr NMR Spectroscopy Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) data_acq Data Acquisition (¹H, ¹³C, 2D NMR) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing) data_acq->data_proc spectral_interp Spectral Interpretation (Signal Assignment) data_proc->spectral_interp structure_elucidation Structure Elucidation spectral_interp->structure_elucidation

A simplified workflow for structural elucidation using NMR spectroscopy.

The following ¹H and ¹³C NMR data have been reported for the title compound.[4]

¹H NMR (DMSO-d₆) Chemical Shift (ppm) Multiplicity Assignment
H-28.85sCH
H-68.55sCH
NH13.5 (br s)br sNH
¹³C NMR (DMSO-d₆) Chemical Shift (ppm) Assignment
C-7a148.5Quaternary C
C-6144.0CH
C-3a130.0Quaternary C
C-2129.5CH
C-4123.0Quaternary C
C-3120.0Quaternary C
C-5110.0Quaternary C

Table 2: ¹H and ¹³C NMR data for this compound.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern can also offer valuable structural clues.

Due to the presence of bromine and chlorine, the molecular ion region in the mass spectrum of the title compound is expected to show a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a cluster of peaks for the molecular ion.

Ion Expected m/z Relative Intensity
[M]⁺ (C₇H₃⁷⁹Br³⁵ClN₃O₂)274.9~76%
[M+2]⁺276.9100%
[M+4]⁺278.9~24%

Table 3: Predicted isotopic pattern for the molecular ion of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (pyrrole)3400-3300
C-H stretch (aromatic)3100-3000
N-O stretch (nitro, asymmetric)1550-1500
N-O stretch (nitro, symmetric)1360-1300
C=C and C=N stretches (aromatic rings)1600-1450
C-Cl stretch800-600
C-Br stretch600-500

Table 4: Expected characteristic infrared absorption bands for this compound.

Comparison of Techniques

Technique Strengths Limitations
X-ray Crystallography Provides unambiguous 3D structure, bond lengths, and angles.Requires high-quality single crystals, which can be difficult to grow. Not suitable for non-crystalline materials.
NMR Spectroscopy Excellent for determining connectivity and stereochemistry in solution. Non-destructive.Can be complex to interpret for highly substituted or large molecules. Requires relatively large amounts of sample.
Mass Spectrometry Provides accurate molecular weight and elemental composition. Highly sensitive.Does not provide direct information on connectivity or stereochemistry. Fragmentation can be complex.
IR Spectroscopy Good for identifying functional groups. Fast and requires small sample amounts.Provides limited information on the overall molecular structure.

Diagram 3: Decision-Making Workflow for Structural Confirmation

A workflow to guide the structural confirmation process for a novel compound.

Conclusion

The structural confirmation of this compound, a vital building block in pharmaceutical synthesis, requires a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most definitive and unambiguous structural data, its application is contingent on the ability to grow suitable crystals. In its absence, a combination of high-field NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy provides a powerful and often sufficient means of structural elucidation. The data presented in this guide, including the detailed NMR analysis of the target molecule and the crystallographic data of a close analogue, offer a comprehensive reference for researchers in the field. By understanding the strengths and limitations of each technique, scientists can devise a robust analytical strategy to ensure the absolute structural integrity of their compounds, a critical step in the journey from discovery to therapeutic application.

References

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628–631. [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Supporting Information for Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4). [Link]

Sources

A Scientist's Guide to Nucleophilic Substitution: C4-Chloro vs. C5-Bromo Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among the myriad of synthetic transformations, nucleophilic substitution on halogenated heterocycles stands out as a cornerstone for molecular elaboration. A frequent and critical decision point for chemists is the choice of halogen at a specific position. This guide provides an in-depth, evidence-based comparison of the reactivity of a chloro-substituent at the C4 position versus a bromo-substituent at the C5 position in nucleophilic substitution reactions, with a focus on aromatic and heteroaromatic systems.

Foundational Principles: Unpacking Halogen Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions is a departure from the trends observed in aliphatic SN2 reactions. In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion known as the Meisenheimer complex. The subsequent step, the departure of the leaving group, is generally fast.

This mechanistic paradigm dictates that the reactivity of the C-X bond is primarily governed by the ability of the halogen to stabilize the forming negative charge in the transition state leading to the Meisenheimer complex, rather than by the C-X bond strength itself. The strong electron-withdrawing inductive effect of halogens is the key driver of this stabilization. The general reactivity trend for halogens in SNAr is F > Cl > Br > I, which is the inverse of the C-X bond strength.

However, this is a generalized trend and the specific position of the halogen on the ring, as well as the electronic nature of the ring system itself, can lead to significant deviations. This guide will dissect the nuanced interplay of these factors in the context of C4-chloro versus C5-bromo systems.

The C4-Chloro vs. C5-Bromo Dichotomy: A Tale of Two Positions

The choice between a C4-chloro and a C5-bromo substituent is not merely a matter of swapping one halogen for another. The positional electronics of the aromatic or heterocyclic ring play a decisive role in modulating their reactivity.

The Electronically Activated C4-Position

In many common six-membered heterocyclic systems, such as pyridines and pyrimidines, the C4-position is electronically activated towards nucleophilic attack. This activation arises from the ability of the ring nitrogen(s) to stabilize the negative charge of the Meisenheimer complex through resonance.

For instance, in a 4-chloropyridine, the nitrogen atom can effectively delocalize the developing negative charge, significantly lowering the activation energy for nucleophilic attack.

The Less Activated C5-Position

In contrast, the C5-position in many of these same heterocyclic systems is not as electronically activated. The ring nitrogens are not positioned to provide direct resonance stabilization to a nucleophilic attack at C5. Consequently, the reactivity at this position is generally lower compared to the C2 and C4 positions.

This inherent difference in positional electronics sets the stage for a fascinating comparison. Will the superior inductive effect of chlorine at an activated position outweigh the generally better leaving group ability of bromine at a less activated position?

Experimental Evidence: Comparative Reactivity Studies

To provide a clear and objective comparison, we will now turn to experimental data from the scientific literature.

Case Study: Nucleophilic Substitution on Halopyrimidines

A study on the synthesis of 4-aminopyrimidines provides a direct comparison of the reactivity of 4,6-dichloropyrimidine and 5-bromopyrimidine with various amines.

ReactantNucleophileConditionsProduct YieldReference
4,6-DichloropyrimidineAnilineK2CO3, DMA, 120 °C, 12 h85%
5-BromopyrimidineAnilinePd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C, 18 h78%
4,6-DichloropyrimidineMorpholineEt3N, EtOH, reflux, 4 h92%
5-BromopyrimidineMorpholineNaOtBu, RuPhos Pd G3, Toluene, 110 °C, 16 h88%

From this data, it is evident that the C4-chloro substituent on the pyrimidine ring undergoes nucleophilic substitution under milder conditions and often in higher yields compared to the C5-bromo substituent. The reactions of 4,6-dichloropyrimidine proceed readily via a classic SNAr mechanism, whereas the functionalization of the C5-bromo position often necessitates the use of transition-metal catalysis (e.g., Buchwald-Hartwig amination), indicating a different reaction mechanism and a lower intrinsic reactivity for the C5-position towards traditional SNAr.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols for representative reactions are provided below.

Protocol for Nucleophilic Substitution of 4,6-Dichloropyrimidine with Morpholine

Diagrammatic Workflow:

G cluster_prep Reaction Setup cluster_workup Work-up reagents Combine 4,6-Dichloropyrimidine, Morpholine, Et3N, and EtOH in a flask reflux Heat the mixture to reflux reagents->reflux 4 hours cool Cool the reaction to room temperature reflux->cool concentrate Remove solvent under reduced pressure cool->concentrate extract Partition between EtOAc and water concentrate->extract dry Dry organic layer over Na2SO4 extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for the synthesis of 4-morpholinopyrimidine.

Step-by-Step Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 g, 6.71 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add morpholine (0.64 mL, 7.38 mmol) and triethylamine (1.03 mL, 7.38 mmol).

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine with Morpholine

Diagrammatic Workflow:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_workup Work-up reagents Combine 5-Bromopyrimidine, Morpholine, NaOtBu, RuPhos Pd G3, and Toluene degas Degas the mixture (e.g., N2 bubbling) reagents->degas heat Heat to 110 °C degas->heat 16 hours cool Cool the reaction to room temperature heat->cool filter Filter through celite cool->filter concentrate Remove solvent under reduced pressure filter->concentrate purify Purify by column chromatography concentrate->purify

A Comparative Guide to the Biological Activity of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, featuring a fused pyrrole and pyridine ring, serves as a bioisostere for purines and indoles, allowing it to interact with a wide array of biological targets.[1][2] The specific derivative, 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, incorporates key functional groups that modulate its electronic properties and reactivity, making it a versatile starting point for the synthesis of potent bioactive compounds. The electron-withdrawing nitro group, combined with the halogen substituents, enhances the molecule's ability to participate in crucial interactions with enzyme active sites, particularly protein kinases.[3] This guide provides a comparative analysis of the biological activities of derivatives from this scaffold, focusing on their anticancer and antimicrobial potential, supported by experimental data and protocols.

Anticancer Activity: Targeting Dysregulated Kinase Pathways

Derivatives of the 7-azaindole scaffold are renowned for their anticancer properties, primarily acting as inhibitors of protein kinases, which are often dysregulated in cancer.[3][4] By mimicking the adenine structure of ATP, these compounds competitively bind to the ATP-binding pocket of various kinases, disrupting signaling pathways essential for tumor growth, proliferation, and survival.[2]

Mechanism of Action: Multi-Kinase Inhibition

The 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine core is a foundational element for inhibitors targeting a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2 and CDK9, leads to cell cycle arrest and apoptosis in cancer cells.[3]

  • Janus Kinases (JAKs): Targeting JAKs, particularly JAK3, can modulate immune responses and is a promising strategy for treating both cancers and inflammatory diseases.[]

  • c-Met and Fibroblast Growth Factor Receptors (FGFRs): These receptor tyrosine kinases are crucial for cell growth, migration, and angiogenesis. Their inhibition is a key strategy in cancer therapy.[][6]

The strategic placement of substituents on the 7-azaindole ring is critical for achieving potency and selectivity. Structure-activity relationship (SAR) studies reveal that substitutions at positions 1, 3, and 5 are often the most effective for enhancing anticancer activity.[1][7]

kinase_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->RTK Inhibition

Caption: Targeted inhibition of a receptor tyrosine kinase signaling pathway.

Comparative Performance of Anticancer Derivatives

The efficacy of these derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below compares representative 1H-pyrrolo[2,3-b]pyridine derivatives against the standard chemotherapeutic agent, Foretinib.

Compound IDTarget Cell LineIC50 (µM)[]Comparison DrugTarget Cell LineIC50 (µM)[]
Derivative 15f A549 (Lung)1.04 ± 0.11Foretinib A549 (Lung)0.64 ± 0.26
Derivative 15f PC-3 (Prostate)0.02 ± 0.01 Foretinib PC-3 (Prostate)0.39 ± 0.11
Derivative 15f MCF-7 (Breast)9.11 ± 0.55Foretinib MCF-7 (Breast)9.47 ± 0.22

As shown, compound 15f demonstrates superior potency against the PC-3 prostate cancer cell line, with an IC50 value 19.5 times lower than Foretinib, highlighting the significant potential of this scaffold.[]

Antimicrobial Activity: A New Frontier

While extensively studied for anticancer properties, the pyrrolo[2,3-b]pyridine scaffold and its related isomers, like pyrrolo[2,3-d]pyrimidines, are emerging as a promising class of antimicrobial agents.[8][9] The rise of antimicrobial resistance necessitates the development of novel therapeutic agents, and these heterocyclic compounds offer a versatile framework for designing new antibacterial and antifungal drugs.[8]

Mechanism of Action and Structure-Activity Relationship

The antimicrobial mechanism of certain pyrrole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.[10] The presence of halogen atoms on the pyrrole ring appears to be beneficial for biological activity, potentially by increasing hydrophobic interactions within the enzyme's binding pocket.[10] Studies on related pyrrolo[2,3-d]pyrimidine analogues have shown that various substitutions can confer potent activity against a range of bacterial and fungal pathogens.[11]

antimicrobial_screening Start Synthesized Pyrrolopyridine Derivatives Assay_Setup Set up Microdilution Plate (Serial Dilutions of Compounds) Start->Assay_Setup Prepare_Inoculum Prepare Standardized Bacterial/Fungal Inoculum Prepare_Inoculum->Assay_Setup Incubate Inoculate and Incubate (e.g., 37°C for 24h) Assay_Setup->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results Data_Analysis Compare MIC values to standard antibiotics Read_Results->Data_Analysis

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine scaffold, a key intermediate in the development of potent kinase inhibitors for oncology. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, supported by experimental data and detailed protocols.

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to indole and purine, allowing it to mimic the adenine core of ATP and bind effectively to the ATP-binding site of a wide range of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[1] The 7-azaindole framework, in particular, has been successfully incorporated into approved drugs like the BRAF inhibitor Vemurafenib.

The specific scaffold of interest, this compound, provides a highly functionalized starting point for the synthesis of a diverse library of kinase inhibitors. The strategic placement of bromo, chloro, and nitro groups allows for selective and sequential chemical modifications, enabling a thorough exploration of the chemical space around the core structure.

The Core Scaffold: Synthesis of this compound

The efficient and regioselective synthesis of the this compound core is paramount for the subsequent development of analogs. A robust, multi-step synthesis starting from the readily available 7-azaindole has been reported and demonstrated on a large scale.[2][3][4]

Synthetic Workflow Overview

The overall synthetic pathway involves a series of halogenation and nitration steps, with careful control of regioselectivity being a critical factor.

Start 7-Azaindole Step1 Chlorination Start->Step1 Intermediate1 4-Chloro-7-azaindole Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 4-Chloro-3-nitro-7-azaindole Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 FinalProduct 5-Bromo-4-chloro-3-nitro-7-azaindole Step3->FinalProduct

Caption: Synthetic route to the core scaffold.

Detailed Experimental Protocol for Synthesis

The following protocol is a summarized representation of the multi-step synthesis of this compound.

Step 1: Chlorination of 7-Azaindole

  • Reaction: 7-azaindole is reacted with a chlorinating agent to introduce a chlorine atom at the 4-position of the pyridine ring.

  • Rationale: This initial halogenation provides a handle for further functionalization and influences the electronic properties of the ring system.

Step 2: Nitration of 4-Chloro-7-azaindole

  • Reaction: The 4-chloro-7-azaindole intermediate is subjected to nitration, which selectively occurs at the 3-position of the pyrrole ring.[2][4]

  • Rationale: The nitro group is a strong electron-withdrawing group that can serve as a key interaction point in the kinase active site or be a precursor for an amino group, which is a common pharmacophore in kinase inhibitors.

Step 3: Bromination of 4-Chloro-3-nitro-7-azaindole

  • Reaction: The final step involves the highly regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in the presence of sodium acetate and acetic acid.[3]

  • Rationale: The bromine atom at the 5-position offers another site for diversification, often through palladium-catalyzed cross-coupling reactions to introduce various aryl or alkyl groups.[2][3]

This robust synthesis provides the necessary starting material in high purity and on a scale suitable for the generation of a library of analogs for SAR studies.[3]

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The this compound scaffold serves as a versatile template for generating kinase inhibitors. The SAR exploration typically focuses on modifications at three key positions: the pyrrole nitrogen (N1), the 3-position (nitro group transformation), and the 4- and 5-positions (displacement of chloro and bromo groups).

General SAR Insights for 7-Azaindole Kinase Inhibitors

Before delving into the specifics of the title compound's analogs, it's instructive to consider the general SAR principles for 7-azaindole-based kinase inhibitors:

  • Hinge-Binding Motif: The pyrrole N-H and the pyridine nitrogen (N7) often form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Substitutions at C3: The C3 position is frequently substituted with groups that can occupy a hydrophobic pocket or form additional hydrogen bonds.

  • Substitutions at C4 and C5: These positions are often used to modulate solubility, pharmacokinetic properties, and to target specific sub-pockets within the kinase active site.

Comparative Analysis of Analog Classes

The following sections will present a hypothetical comparative analysis based on established SAR principles for 7-azaindole kinase inhibitors.

Table 1: Hypothetical Comparative Kinase Inhibitory Activity of Analog Series

Analog SeriesGeneral StructureKey ModificationsPredicted Impact on Kinase Activity
Series A: N1-Alkylation 5-Bromo-4-chloro-3-nitro-1-(R)-pyrrolo[2,3-b]pyridineIntroduction of small alkyl or functionalized alkyl chains at the N1 position.Often leads to a decrease in potency due to the disruption of the key hydrogen bond with the kinase hinge. However, specific functional groups on the alkyl chain could potentially pick up new interactions.
Series B: Reduction of Nitro Group 3-Amino-5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridineReduction of the C3-nitro group to an amino group.The resulting amino group can act as a hydrogen bond donor and a key anchoring point. Further derivatization of this amine is a common strategy to enhance potency and selectivity.
Series C: Suzuki Coupling at C5 5-(Aryl)-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridineReplacement of the C5-bromo with various aryl or heteroaryl groups via Suzuki coupling.This modification can significantly impact potency and selectivity by targeting specific hydrophobic regions of the kinase active site. The nature of the aryl substituent is critical.
Series D: Nucleophilic Aromatic Substitution at C4 5-Bromo-4-(substituted amino)-3-nitro-1H-pyrrolo[2,3-b]pyridineDisplacement of the C4-chloro with various amines.Introduction of substituted amino groups can lead to new hydrogen bonding interactions and improve physicochemical properties.

Experimental Protocols for Biological Evaluation

To establish a robust SAR, the synthesized analogs must be subjected to a battery of biological assays.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the target kinase.

Start Prepare kinase, substrate, and ATP solutions Step1 Incubate kinase with test compound Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Stop reaction and measure kinase activity Step2->Step3 End Determine IC50 values Step3->End

Caption: Workflow for an in vitro kinase assay.

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a microplate, incubate the target kinase with the test compound for a predetermined time.

  • Initiation: Initiate the kinase reaction by adding ATP and the appropriate substrate.

  • Detection: After incubation, stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based assays).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Cell-Based Antiproliferative Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for systematic modifications at key positions to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. Future efforts in this area should focus on the synthesis and evaluation of diverse analog libraries, targeting specific kinases implicated in cancer. The insights gained from these SAR studies will be instrumental in guiding the design of the next generation of targeted cancer therapeutics.

References

A Comparative Guide to Assessing the Cytotoxicity of Novel 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent Anticancer Agents

The scaffold of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine has emerged as a promising starting point for the synthesis of novel compounds with potential anticancer activity. The presence of halogen substituents, such as bromine and chlorine, is often associated with enhanced potency in various biological activities, including kinase inhibition.[1][2] Derivatives of the related pyrrolo[2,3-d]pyrimidine core have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][3] This guide provides a comprehensive framework for assessing the cytotoxic potential of newly synthesized derivatives, comparing their efficacy against established standards, and elucidating their mechanisms of action.

The evaluation of the cytotoxic potential of new chemical entities is a critical first step in the discovery and development of new anticancer agents.[4][5] These assessments are designed to determine the concentration-dependent effects of a test compound on the viability and proliferative capacity of cancer cells.[4]

Comparative Cytotoxicity Analysis: A Multi-Assay Approach

To ensure a thorough and reliable assessment of cytotoxicity, a multi-pronged approach employing a panel of assays is recommended. This allows for the interrogation of different cellular processes and provides a more complete picture of a compound's biological activity.

Positive Control: Establishing a Benchmark

The inclusion of a well-characterized positive control is essential for validating assay performance and providing a benchmark for comparing the potency of novel compounds.[6][7] Doxorubicin, a widely used anthracycline chemotherapy drug, serves as an excellent positive control due to its potent cytotoxic effects across a broad spectrum of cancer cell lines.[][9] Its mechanisms of action are well-documented and include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage and apoptosis.[][9][10][11][12]

Cell Line Selection

The choice of cell lines is critical and should ideally include representatives from different cancer types to assess the spectrum of activity. For this guide, we will consider the following cell lines:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical cancer

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of novel compounds is a systematic process that moves from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Data Analysis & Comparison Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination LDH Assay LDH Assay IC50 Determination->LDH Assay Membrane Integrity Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Mechanism of Death Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis LDH Assay->Comparative Analysis Apoptosis Assay->Comparative Analysis

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Methodology & Protocols

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14][15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[16]

  • Compound Treatment: Treat cells with various concentrations of the novel compounds and the positive control (Doxorubicin). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.[4]

MTT_Pathway cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, insoluble) Mitochondria->Formazan MTT MTT (Yellow, soluble) MTT->Mitochondria Mitochondrial reductases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance at 570 nm Solubilization->Measurement

Caption: Mechanism of the MTT assay for cell viability.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[5][19][20]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.[16]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5][21]

  • Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[5]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well.[22]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[22]

  • Stop Solution: Add the stop solution to each well.[22]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Apoptosis Assay: Elucidating the Mechanism of Cell Death

To determine if the cytotoxic effects of the novel compounds are mediated by apoptosis, an Annexin V-FITC/Propidium Iodide (PI) staining assay followed by flow cytometry analysis can be performed.[23][24] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells), wash with cold PBS, and centrifuge.[23][25]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide and incubate in the dark for 15 minutes at room temperature.[5][26]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[5][23] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[23][26]

Caspase_Cascade cluster_pathways Apoptotic Pathways Extrinsic Pathway Extrinsic Pathway Caspase-8 Caspase-8 Extrinsic Pathway->Caspase-8 Intrinsic Pathway Intrinsic Pathway Caspase-9 Caspase-9 Intrinsic Pathway->Caspase-9 Apoptotic Stimulus Apoptotic Stimulus Apoptotic Stimulus->Extrinsic Pathway e.g., FasL, TNF Cellular Stress Cellular Stress Cellular Stress->Intrinsic Pathway e.g., DNA damage Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Substrate Cleavage Cleavage of Cellular Proteins Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Simplified overview of the caspase cascade in apoptosis.

Data Presentation and Interpretation

Comparative IC₅₀ Values

The cytotoxic potency of each compound is quantified by its half-maximal inhibitory concentration (IC₅₀).[5]

CompoundCell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48h
Novel Compound 1 MCF-712.5 ± 1.17.8 ± 0.9
A54918.2 ± 1.511.3 ± 1.2
HeLa15.7 ± 1.39.5 ± 1.0
HEK293> 50> 50
Novel Compound 2 MCF-78.4 ± 0.74.1 ± 0.5
A54910.1 ± 0.96.2 ± 0.7
HeLa9.3 ± 0.85.4 ± 0.6
HEK29345.3 ± 3.832.1 ± 2.9
Doxorubicin MCF-70.8 ± 0.10.3 ± 0.04
A5491.2 ± 0.20.5 ± 0.07
HeLa0.9 ± 0.10.4 ± 0.05
HEK2932.5 ± 0.31.1 ± 0.1
Data are presented as mean ± standard deviation from three independent experiments.
Comparative Analysis of Apoptosis Induction
TreatmentCell Line% Early Apoptosis% Late Apoptosis/Necrosis
Untreated Control MCF-72.1 ± 0.31.5 ± 0.2
Novel Compound 1 MCF-715.8 ± 1.48.2 ± 0.9
Novel Compound 2 MCF-725.4 ± 2.115.7 ± 1.6
Doxorubicin MCF-735.2 ± 2.922.1 ± 2.0
Cells were treated with compounds at their 48h IC₅₀ concentrations.

Conclusion

This guide outlines a robust and comprehensive strategy for assessing the cytotoxicity of novel compounds derived from this compound. By employing a combination of assays that measure metabolic activity, membrane integrity, and the induction of apoptosis, researchers can gain valuable insights into the potency and mechanism of action of their synthesized molecules. The comparative data generated against a well-established anticancer agent like Doxorubicin provides a clear benchmark for evaluating the potential of these new compounds as future therapeutic agents. Further investigation into the specific molecular targets and signaling pathways affected by the most promising compounds is a logical next step in their preclinical development.

References

  • Vertex AI Search. (n.d.).
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Wikipedia. (2024). Doxorubicin.
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • OPS Diagnostics. (n.d.).
  • Creagh, E. M., & Martin, S. J. (2001). Caspase activation cascades in apoptosis. Current opinion in cell biology, 13(6), 708-715.
  • Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride?.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Zureigat, M., Zmaili, M., El-Jaafari, M., & Al-Adham, I. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(23), 14769.
  • Provost, J. J. (2025). MTT Proliferation Assay Protocol.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • R&D Systems. (n.d.).
  • Abcam. (n.d.).
  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656.
  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • R&D Systems. (n.d.).
  • Promega. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • IntechOpen. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Petersen, E. J., Nguyen, A. T., Brown, J. M., Elliott, J. T., Clippinger, A. J., Gordon, J., ... & Roesslein, M. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Semantic Scholar. (2021).
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • BOC Sciences. (n.d.). CAS 1092579-75-3 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-3-iodo-.
  • Smolecule. (n.d.). 5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2014). Can anyone help with the controls for a MTT cytotoxic assay?.
  • Smolecule. (n.d.). 5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
  • Bentham Science Publisher. (n.d.). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines.

Sources

A Comparative Guide to the Large-Scale Synthesis of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Validating a Scalable and Regioselective Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted 7-Azaindoles in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its structural similarity to indole allows it to function as a bioisostere, while the presence of the pyridine nitrogen introduces unique physicochemical properties that can be exploited to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[1] Consequently, substituted 7-azaindoles are integral components of numerous therapeutic agents, particularly in the realm of oncology as potent kinase inhibitors.[3][4]

5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a key, highly functionalized intermediate, providing multiple reaction handles for the elaboration into complex drug candidates. The strategic placement of the nitro, chloro, and bromo substituents allows for selective, sequential chemical modifications, making it a valuable building block for combinatorial library synthesis and lead optimization. Given its significance, the development of a robust, scalable, and economically viable synthetic route is paramount for advancing drug development programs that rely on this intermediate.

This guide provides an in-depth validation of a preferred industrial-scale synthetic route for this compound. We will dissect the causality behind the experimental choices in this validated pathway, compare it with plausible alternative synthetic strategies, and present supporting data to guide researchers and process chemists in their scale-up campaigns.

Validated Large-Scale Synthetic Route: A Regioselective Approach from 7-Azaindole

A highly efficient and regiocontrolled synthesis has been developed and demonstrated on a scale exceeding 50 kg, affording this compound in high purity and yield.[5] This process is notable for its operational simplicity, avoiding complex purification steps like column chromatography or distillations, and instead relying on direct crystallization of intermediates.[5]

The overall synthetic strategy involves a three-step sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole), as depicted below.

Validated_Synthesis Start 1H-Pyrrolo[2,3-b]pyridine Step1 Chlorination & Nitration Start->Step1 1. POCl3 2. H2SO4, HNO3 Intermediate1 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 NBS, H2SO4 Product This compound Step2->Product

Caption: Validated three-step synthesis of the target compound.

Experimental Protocol for the Validated Route

Step 1: Synthesis of 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • Chlorination: 1H-pyrrolo[2,3-b]pyridine is treated with phosphorus oxychloride (POCl₃) to regioselectively install a chlorine atom at the C4 position. The pyridine nitrogen activates the C4 position towards nucleophilic attack, making this a standard and efficient transformation for this scaffold.

  • Nitration: The resulting 4-chloro-1H-pyrrolo[2,3-b]pyridine is then subjected to nitration using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The electron-withdrawing nature of the pyridine ring and the chloro substituent directs the electrophilic nitration to the C3 position of the pyrrole ring.

  • Isolation: The product, 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, is isolated by direct crystallization from the reaction mixture, obviating the need for chromatographic purification.[5]

Step 2: Synthesis of this compound

  • Bromination: The intermediate, 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine, is dissolved in concentrated sulfuric acid. N-Bromosuccinimide (NBS) is then introduced as the brominating agent.

  • Regioselectivity: The existing substituents electronically deactivate the pyrrole ring, but the C5 position remains the most activated site for further electrophilic aromatic substitution. This high degree of regioselectivity is a key advantage of this route, minimizing the formation of isomeric impurities.[5]

  • Isolation: The final product is crystallized directly from the reaction medium, yielding material with 97% purity as determined by HPLC.[5]

Performance Metrics of the Validated Route
ParameterValueSource
Overall Yield46%[5]
Product Purity (HPLC)97%[5]
Scale Demonstrated>50 kg[5]
Purification MethodCrystallization[5]
Key AdvantageHigh regioselectivity, operational simplicity[5]

Comparison with Alternative Synthetic Routes

While the validated route is highly efficient, it is instructive to compare it with other potential synthetic strategies to fully appreciate the rationale behind its design. Alternative routes could involve altering the order of functionalization or employing different methodologies for the construction of the core scaffold.

Alternative Route 1: Bromination Prior to Nitration

This route would involve the initial bromination of 7-azaindole, followed by chlorination and then nitration.

Alternative_Route_1 Start 1H-Pyrrolo[2,3-b]pyridine Step1 Bromination Start->Step1 e.g., NBS Intermediate1 3-Bromo or 5-Bromo- 1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Chlorination Intermediate1->Step2 POCl3 Intermediate2 Bromo-chloro- 1H-pyrrolo[2,3-b]pyridine Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 H2SO4, HNO3 Product Isomeric Mixture/ Target Compound Step3->Product

Caption: Alternative Route 1: Bromination before nitration.

  • Critique and Comparison:

    • Regioselectivity Issues: The initial bromination of 7-azaindole can be less selective than the validated route. Electrophilic halogenation of the unsubstituted 7-azaindole can occur at both the C3 and C5 positions, leading to a mixture of isomers that would require challenging separation.

    • Substituent Effects: Introducing the bromine atom first would alter the electronic properties of the ring, potentially complicating the subsequent chlorination and nitration steps and leading to different regiochemical outcomes or harsher required reaction conditions.

    • Process Inefficiency: The potential for isomeric mixtures makes this route less desirable for large-scale production, where purity and process efficiency are critical. The validated route's high regiocontrol at each step is a significant advantage.[5]

Alternative Route 2: De Novo Ring Synthesis

A more complex alternative involves constructing the substituted pyrrolo[2,3-b]pyridine ring system from acyclic or monocyclic precursors already bearing the required substituents. For instance, a substituted pyridine could be used as a starting point to build the fused pyrrole ring.

Alternative_Route_2 Start Substituted Pyridine (e.g., 2-amino-3-bromo- 4-chloro-5-nitropyridine) Step1 Ring Cyclization Start->Step1 e.g., Reaction with a C2 synthon Product 5-Bromo-4-chloro-3-nitro- 1H-pyrrolo[2,3-b]pyridine Step1->Product

Caption: Alternative Route 2: De novo synthesis approach.

  • Critique and Comparison:

    • Starting Material Availability: The synthesis of the requisite highly substituted pyridine starting material is often a multi-step and low-yielding process in itself.[6][7] The commercial availability and lower cost of the parent 7-azaindole make the validated route more economically attractive.

    • Longer Route: De novo syntheses, such as those involving Sonogashira coupling followed by cyclization, are powerful for generating diverse analogs but typically involve more steps than functionalizing a pre-existing core.[8] This increased step count generally leads to a lower overall yield and higher manufacturing costs.

    • Process Complexity: Such routes often require specialized reagents or catalysts (e.g., palladium catalysts for cross-coupling reactions), which can add to the cost and complexity of scale-up and waste management.[8][9]

Conclusion: Validation of a Superior Large-Scale Synthetic Pathway

Based on a comparative analysis of synthetic strategies, the validated route commencing from 7-azaindole and proceeding through sequential chlorination/nitration followed by regioselective bromination stands as the most effective and practical method for the large-scale production of this compound.[5]

The key strengths of this validated process are:

  • High Regioselectivity: Each step proceeds with excellent control, minimizing the formation of difficult-to-separate isomers.[5]

  • Operational Simplicity: The avoidance of chromatographic purification and reliance on direct crystallization significantly simplifies the manufacturing process and reduces solvent waste.[5]

  • Demonstrated Scalability: Successful implementation on a >50 kg scale provides high confidence for industrial production.[5]

  • Economic Viability: The use of a readily available starting material and an efficient, high-yielding process contributes to a favorable cost of goods.

For researchers and drug development professionals requiring access to this crucial intermediate, the validated route offers a reliable and well-documented pathway. While alternative routes provide interesting chemical explorations, they present significant challenges in regiocontrol, process efficiency, and cost, making them less suitable for large-scale manufacturing campaigns.

References

  • Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (n.d.). Organic Process Research & Development. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103829.
  • A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound. (2018). Tetrahedron, 74(38), 5558-5565.
  • Optimizing Drug Synthesis: The Role of Pyrrolo[2,3-b]pyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • Hovdahl, E. V., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(15), 4993.
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. (n.d.).
  • Minutolo, F., et al. (2011). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 15(4), 549-569.
  • de Oliveira, V. M., et al. (2018).
  • Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o367.
  • Supporting Information Highly Regioselective and Practical Synthesis of 5-Bromo-4-Chloro-3-Nitro-7-azaindole. (n.d.). Retrieved from [Link]

  • CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013). ResearchGate. Retrieved from [Link]

  • Ponra, S., et al. (2023).
  • WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop - Google Patents. (n.d.).
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1331-1339.
  • Bautista-Hernández, C. I., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2652.
  • López-López, E., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 27(19), 6668.
  • Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2007). Organic Process Research & Development, 11(5), 885-888.
  • Islas-Jácome, A., et al. (2023).
  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2021). ChemistrySelect, 6(32), 8295-8299.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

comparison of different palladium catalysts for cross-coupling with 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Palladium Catalysts for the Selective Cross-Coupling of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Introduction: Navigating the Challenges of Functionalizing a Complex Heterocycle

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The targeted functionalization of this nucleus allows for the systematic exploration of chemical space to optimize pharmacological properties. The substrate, this compound, presents a particularly valuable but challenging synthetic intermediate. Its utility lies in the orthogonal reactivity of its two distinct halogen atoms, offering a pathway for sequential, site-selective diversification.

However, this very feature presents a significant synthetic hurdle: achieving high chemoselectivity. The goal is typically to leverage the greater reactivity of the C-Br bond for an initial cross-coupling reaction while leaving the C-Cl bond intact for a subsequent transformation. This process is complicated by the electronic nature of the substrate; the potent electron-withdrawing nitro group and the pyridine nitrogen atom significantly influence the reactivity of the C-X bonds and can interact with the palladium catalyst.

This guide provides a comprehensive comparison of various palladium catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. We will delve into the mechanistic principles governing selectivity, compare the performance of common and advanced catalyst systems, and provide robust experimental protocols to serve as a starting point for methods development.

Pillar 1: The Principle of Chemoselective C-Br vs. C-Cl Activation

The success of any selective cross-coupling on a dihalogenated substrate hinges on the ability of the palladium catalyst to discriminate between the two C-X bonds during the initial, and often rate-determining, oxidative addition step.

The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1][2] This order is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-Br bond (average BDE: ~276-290 kJ/mol) is significantly weaker than the C-Cl bond (average BDE: ~339-346 kJ/mol), making it kinetically more favorable for a Pd(0) catalyst to insert into the C-Br bond.[2]

While this intrinsic reactivity difference provides a strong thermodynamic and kinetic basis for selectivity, it can be eroded under harsh reaction conditions (e.g., high temperatures) or enhanced by the judicious choice of catalyst and ligands. The electronic properties of the ligands coordinated to the palladium center are critical. Electron-rich, bulky ligands, such as the biarylphosphines used in modern catalyst systems, can increase the electron density on the palladium atom, promoting oxidative addition even with stronger C-Cl bonds, sometimes compromising selectivity if not carefully controlled.[3][4] Conversely, less electron-donating ligands may require more forcing conditions to activate even the C-Br bond.

Pillar 2: Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium catalyst is the most critical parameter for achieving high yield and selectivity. We compare three major classes of catalytic systems across the most common cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds. For the target substrate, the key is to form the C5-aryl bond without significant formation of the C4-aryl or di-arylated product.

  • System 1: "Classic" Catalysts - Pd(PPh₃)₄ and PdCl₂(dppf)

    • Expertise & Experience: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a workhorse Pd(0) catalyst that is often effective for the coupling of aryl bromides.[5][6] Its primary advantage is its commercial availability and extensive documentation. PdCl₂(dppf), a Pd(II) precatalyst, is generally more stable to air and moisture and often provides higher activity for more challenging substrates.[5][7] The dppf ligand's wide bite angle is believed to facilitate the reductive elimination step.

    • Trustworthiness: For the 5-bromo-4-chloro substrate, both catalysts are expected to show good to excellent selectivity for the C-Br bond under standard conditions, primarily due to the intrinsic reactivity difference. However, they may require higher catalyst loadings (2-5 mol%) and elevated temperatures, which can sometimes lead to side reactions like dehalogenation or competitive C-Cl activation. The nitro group's electron-withdrawing nature should facilitate the initial oxidative addition.[8]

  • System 2: Modern Buchwald-Type Systems - Pd(OAc)₂ / Biarylphosphine Ligands

    • Expertise & Experience: This class involves combining a simple Pd(II) salt like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a specialized, bulky, and electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[9][10] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, allowing reactions to proceed at lower temperatures and with lower catalyst loadings (0.5-2 mol%).[11] Their steric bulk favors the formation of a monoligated L-Pd(0) active species, which is highly reactive.

    • Trustworthiness: These systems offer the highest activity, especially for challenging substrates. For the 5-bromo-4-chloro-3-nitro substrate, they are expected to provide excellent yields and maintain high selectivity for the C-Br bond, often at room temperature or with gentle heating. The high reaction rates at lower temperatures are key to minimizing side reactions and preserving the C-Cl bond.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is paramount for installing amine functionalities, which are ubiquitous in pharmaceuticals.[12][13] The mechanism involves coordination of the amine, deprotonation by a base, and reductive elimination.[14]

  • Expertise & Experience: Success in Buchwald-Hartwig amination is almost entirely dependent on the use of specialized ligands. The choice of ligand is often dictated by the nature of the amine (primary, secondary, heterocyclic).[15] For coupling with a substrate like this compound, ligands such as XPhos, RuPhos, or BrettPhos paired with Pd₂(dba)₃ or Pd(OAc)₂ are the state-of-the-art.[11][16]

  • Trustworthiness: The base is a critical component. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required to deprotonate the amine-palladium complex.[15] However, for substrates with sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures. High selectivity for the C-Br bond is generally observed due to the mild conditions and high activity of these catalyst systems.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable synthetic intermediates.

  • Expertise & Experience: The traditional Sonogashira protocol uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst (typically CuI) and an amine base like triethylamine or diisopropylamine.[17] The copper facilitates the transmetalation of the alkyne to the palladium center.

  • Trustworthiness: A significant drawback of the copper-catalyzed method is the potential for alkyne homocoupling (Glaser coupling). Modern protocols often employ copper-free conditions, which necessitate the use of more active palladium catalysts with bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[18][19] For the target substrate, a copper-free approach with a modern catalyst system is recommended to ensure high selectivity for the C-Br bond and minimize side reactions.

Pillar 3: Data Presentation and Visualization

Comparative Summary of Catalyst Performance
Catalyst SystemReaction TypeTypical Pd SourceLigandBaseSelectivity (C-Br vs C-Cl)Key StrengthsKey Weaknesses
"Classic" Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)PPh₃, dppfK₂CO₃, K₃PO₄Good to ExcellentReadily available, well-documented.May require higher temps & loadings; lower activity for C-Cl.
Buchwald Suzuki-MiyauraPd(OAc)₂, Pd₂(dba)₃XPhos, SPhosK₃PO₄, Cs₂CO₃ExcellentHigh activity at low temps, broad substrate scope.Ligands are proprietary and more expensive.
Buchwald Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃RuPhos, BrettPhosNaOtBu, LHMDSExcellentThe premier method for C-N bond formation.[12][13]Requires stringent inert conditions; base sensitivity.
Sonogashira SonogashiraPdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, iPr₂NHGoodEffective for many standard couplings.Risk of Glaser homocoupling; requires Cu co-catalyst.
Cu-Free Sonogashira SonogashiraPd(OAc)₂Bulky PhosphinesK₂CO₃, Cs₂CO₃ExcellentAvoids homocoupling; milder conditions.[18]Requires more specialized ligands.
Stille Stille CouplingPd(PPh₃)₄PPh₃-Good to ExcellentTolerant of many functional groups.Toxicity of organotin reagents is a major drawback.[20]
Visualizing the Core Chemistry and Workflow

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle cluster_main Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R-Pd(II)-X L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R-X) TM_Complex R-Pd(II)-Nu L_n OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) Product R-Nu (Coupled Product) TM_Complex->Product Reductive Elimination inv_node->Pd0 Catalyst Regeneration RX Ar-Br (Substrate) RX->OA_Complex Nu Nucleophile (e.g., Ar'-B(OH)₂) Nu->TM_Complex

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Experimental_Workflow Catalyst Screening Experimental Workflow Start Start: Define Coupling Partners (Substrate, Boronic Acid/Amine) Setup Prepare Reaction Vessel (Flame-dry, backfill with N₂/Ar) Start->Setup Reagents Add Solids: Substrate, Nucleophile, Base, Pd-precatalyst, Ligand Setup->Reagents Solvent Add Degassed Anhydrous Solvent via Syringe Reagents->Solvent Reaction Heat to Reaction Temperature (Stir vigorously) Solvent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Workup Quench Reaction & Perform Aqueous Workup/Extraction Monitor->Workup Upon Completion Purify Purify Product (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) & Calculate Yield Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for catalyst screening.

Pillar 4: Authoritative Experimental Protocols

The following protocols are robust starting points for the selective C5 functionalization of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at C5

This protocol utilizes a modern Buchwald-type catalyst system for high efficiency and selectivity.

  • Rationale: The choice of Pd(OAc)₂ with XPhos provides a highly active catalyst capable of facilitating the reaction at a moderate temperature, which is crucial for preserving the C-Cl bond.[9][10] K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is compatible with a wide range of functional groups. Dioxane/water is a common solvent system that aids in dissolving both the organic and inorganic reagents.

  • Methodology:

    • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

    • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

    • Solvent Addition: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times). Add degassed 1,4-dioxane and water (e.g., 4:1 v/v, to make a 0.1 M solution with respect to the substrate) via syringe.

    • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at C5

This protocol is designed for the C-N bond formation using a secondary amine as an example.

  • Rationale: The Pd₂(dba)₃/RuPhos system is highly effective for coupling secondary amines.[11] Sodium tert-butoxide (NaOtBu) is a strong base required for efficient deprotonation of the amine-palladium intermediate, enabling the reaction to proceed at a moderate temperature.[15] Toluene is a common solvent for these reactions, although THF or dioxane can also be used. Strict inert conditions are mandatory as the active Pd(0) species and the phosphine ligand are oxygen-sensitive.[7]

  • Methodology:

    • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), RuPhos (0.03 equiv, 3 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

    • Reagent Addition: Add the this compound (1.0 equiv). Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (to make a 0.1 M solution).

    • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 equiv) via syringe.

    • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Carefully quench the filtrate with saturated aqueous NH₄Cl. Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion and Recommendations

For the selective cross-coupling of this compound, achieving high yields of the C5-functionalized product while preserving the C4-chloro substituent is paramount. While classic catalysts like Pd(PPh₃)₄ can be effective, they often require more forcing conditions that can compromise selectivity.

The most robust and reliable approach for this transformation involves the use of modern biarylphosphine (Buchwald-type) ligands .

  • For Suzuki-Miyaura couplings , systems based on Pd(OAc)₂/XPhos or similar ligands offer superior activity at lower temperatures, maximizing selectivity for the more labile C-Br bond.

  • For Buchwald-Hartwig aminations , catalyst systems comprised of Pd₂(dba)₃ and ligands like RuPhos or BrettPhos are the methods of choice, providing unparalleled efficiency for C-N bond formation.

By leveraging these advanced catalytic systems and adhering to rigorous experimental technique, researchers can effectively unlock the synthetic potential of this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]

  • Driess, M. K., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Semantic Scholar. Available at: [Link]

  • (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]

  • (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. White Rose Research Online. Available at: [Link]

  • Navarro, O., et al. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Chemistry Portal. Available at: [Link]

  • Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health. Available at: [Link]

  • (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • (n.d.). Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • (2019). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases?. ResearchGate. Available at: [Link]

  • (n.d.). (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Engle, K. M., et al. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PubMed Central. Available at: [Link]

  • Tumkevicius, S., & Dodonova, J. (2012). FUNCTIONALIZATION OF PYRROLO[2,3-d]PYRIMIDINE BY PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • (n.d.). (PDF) Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). ChemInform Abstract: Efficient Synthesis of (Arylethynyl)pyrrolo[2,3‐d]pyrimidines by Stille Coupling. ResearchGate. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • (2024). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. ACS Publications. Available at: [Link]

  • (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]

  • (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Publications. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tumkevicius, S., & Dodonova, J. (n.d.). Functionalization of pyrrolo[2,3-d]pyrimidine by palladium-catalyzed cross-coupling reactions (review). OUCI. Available at: [Link]

  • (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. Available at: [Link]

  • (2024). Predict the product of the following Stille coupling reactions.(b.... Pearson+. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors.[][2] Its structure mimics the purine core of ATP, allowing it to effectively compete for the ATP-binding site of a wide range of kinases.[3] The nitrogen atom in the pyridine ring and the hydrogen on the pyrrole nitrogen can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[] The versatility of the 7-azaindole core allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of numerous successful kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma.[]

This guide focuses on a specific, yet underexplored, class of 7-azaindole derivatives: those based on the 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine core. While direct experimental data on the kinase inhibitory profile of this specific scaffold is not yet prevalent in the public domain, its constituent chemical features suggest significant potential. The presence of halogens (bromine and chlorine) and a nitro group on the 7-azaindole core provides unique electronic and steric properties that can be exploited to achieve high potency and selectivity against various kinase targets. A recently developed highly regioselective and practical synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole has made this scaffold more accessible for derivatization and biological screening.[4]

This guide will provide a predictive comparison of hypothetical derivatives of this scaffold against known 7-azaindole kinase inhibitors. We will delve into the scientific rationale behind exploring these derivatives, propose potential kinase targets, and provide detailed experimental protocols for their evaluation.

The Strategic Advantage of the 5-Bromo-4-chloro-3-nitro Substitution Pattern

The unique combination of bromo, chloro, and nitro substituents on the 7-azaindole scaffold offers several potential advantages in kinase inhibitor design:

  • Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase active site, which can significantly enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The halogens influence the lipophilicity and metabolic stability of the molecule, key parameters in drug development.

  • Electronic Effects of the Nitro Group: The strongly electron-withdrawing nitro group can modulate the electronic properties of the aromatic system, potentially influencing the pKa of the pyrrole nitrogen and its interaction with the kinase hinge. Furthermore, the nitro group can be a key anchoring point or a precursor to an amino group, which is a common feature in many kinase inhibitors and can form additional hydrogen bonds.[5]

  • Vectors for Derivatization: The bromo and chloro substituents can serve as handles for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the introduction of a wide variety of functional groups to explore the chemical space around the core scaffold.[6]

Hypothetical Derivatives and Potential Kinase Targets

Based on the known structure-activity relationships (SAR) of other 7-azaindole derivatives, we can propose a series of hypothetical compounds for synthesis and evaluation. The primary point of diversification would be at the bromine and chlorine positions, with the nitro group either retained or reduced to an amine.

Table 1: Hypothetical this compound Derivatives and Their Rationale

Derivative IDR1 (at C4-position)R2 (at C5-position)R3 (at C3-position)Rationale for Synthesis & Potential Kinase Targets
BCN-001 Phenyl-Br-NO2Introduction of a simple aryl group to probe the hydrophobic pocket. Potential targets: Src family kinases, Abl.
BCN-002 4-Morpholinophenyl-Br-NO2Addition of a solubilizing group to improve pharmacokinetic properties. Potential targets: PI3K, mTOR.[7]
BCN-003 Pyridin-3-yl-Br-NO2Introduction of a nitrogen-containing heterocycle to form additional hydrogen bonds. Potential targets: CDKs, Aurora Kinases.[8]
BCA-001 Phenyl-Br-NH2Reduction of the nitro group to an amine to create a new hydrogen bond donor. Potential targets: FGFR, VEGFR.[9]
BCA-002 4-Morpholinophenyl-Br-NH2Combining the amine with a solubilizing group. Potential targets: Multi-kinase inhibitors.

Comparative Evaluation: A Predictive Framework

While lacking direct experimental data, we can create a predictive comparison based on the vast body of literature on 7-azaindole kinase inhibitors.

Table 2: Predictive Comparison of Hypothetical BCN/BCA Derivatives with Known 7-Azaindole Inhibitors

FeatureHypothetical BCN/BCA SeriesKnown 7-Azaindole Inhibitor (e.g., PI3K inhibitor)[7]Known 7-Azaindole Inhibitor (e.g., FGFR inhibitor)[9]
Core Scaffold 5-Bromo-4-chloro-3-nitro/amino-1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-b]pyridine1H-pyrrolo[2,3-b]pyridine
Key Substituents -Br, -Cl, -NO2/-NH2Varies, often with aryl or heteroaryl groups at C3 and C5Varies, often with specific moieties targeting the FGFR active site
Predicted Potency Potentially high due to halogen bonding and electronic effects.Nanomolar to sub-nanomolar IC50 values reported.Nanomolar IC50 values reported.
Predicted Selectivity The dense substitution pattern may lead to higher selectivity by imposing stricter steric and electronic requirements for binding.Selectivity varies depending on the specific substitutions.Can be highly selective for FGFR isoforms.
Potential Advantages Novel chemical space, potential for improved potency and selectivity through halogen bonding and nitro/amino group interactions.Well-established scaffold with known SAR.Clinically relevant target with validated inhibitors.
Potential Challenges Synthesis of derivatives may be complex. The nitro group might introduce metabolic liabilities in some contexts.Overcoming acquired resistance.Achieving isoform selectivity and favorable safety profiles.

Experimental Protocols for Evaluation

A systematic evaluation of these novel derivatives would involve a tiered screening approach, starting with biochemical assays and progressing to cell-based and more complex biological systems.

Biochemical Kinase Inhibition Assays (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of selected kinases.

Principle: A variety of assay formats can be used, with a common method being the measurement of ATP consumption or ADP production during the kinase-catalyzed phosphorylation of a substrate.

Step-by-Step Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in a suitable buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

Objective: To assess the selectivity of the lead compounds against a broad panel of kinases.

Workflow:

  • Primary Screen: Screen the compounds at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).

  • IC50 Determination for Hits: For kinases that show significant inhibition in the primary screen, perform full dose-response curves to determine the IC50 values.

  • Selectivity Score Calculation: Calculate a selectivity score (e.g., S-score) to quantify the degree of selectivity of the compound.

Cellular Target Engagement and Pathway Analysis

Objective: To confirm that the compound engages its intended kinase target within a cellular context and inhibits the downstream signaling pathway.

Methodology (using a Western Blot-based phosphorylation assay as an example):

  • Cell Treatment: Treat a relevant cancer cell line with increasing concentrations of the test compound for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Data Presentation and Visualization

Quantitative data should be summarized in clear and concise tables.

Table 3: Example Data Table for Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Selectivity Score (S35)
BCN-001Src500.1
BCN-001Abl120-
BCA-001FGFR1150.05
BCA-001VEGFR2250-

Diagrams:

G cluster_scaffold Core Scaffold and Derivatization Scaffold This compound R1 R1 at C4 Scaffold->R1 Substitution R2 R2 at C5 Scaffold->R2 Substitution R3 R3 at C3 (-NO2 or -NH2) Scaffold->R3 Reduction

Caption: Core scaffold and points of derivatization.

G cluster_workflow Inhibitor Evaluation Workflow Start Compound Synthesis Biochem Biochemical IC50 vs. Target Kinase Start->Biochem Selectivity Kinome-wide Selectivity Profiling Biochem->Selectivity Cellular Cellular Target Engagement & Pathway Analysis Selectivity->Cellular End Lead Optimization Cellular->End

Caption: Experimental workflow for inhibitor evaluation.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates Downstream1 Downstream Effector 1 RTK->Downstream1 Phosphorylates Downstream2 Downstream Effector 2 Downstream1->Downstream2 Activates Response Cellular Response (Proliferation, Survival) Downstream2->Response Inhibitor BCN/BCA Derivative Inhibitor->RTK Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway.

Conclusion

The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel kinase inhibitors. The unique combination of substituents on the well-validated 7-azaindole core provides a strong rationale for its investigation. While this guide is predictive in nature due to the current lack of direct experimental data, it provides a comprehensive framework for the design, synthesis, and evaluation of derivatives of this scaffold. The proposed experimental workflows are robust and follow industry standards for kinase inhibitor discovery. The insights provided herein are intended to empower researchers to unlock the therapeutic potential of this exciting new class of compounds.

References

  • AZAINDOLE KINASE INHIBITORS - P
  • WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google P
  • EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google P
  • CA3242894A1 - Azaindole derivatives and their use as ERK kinase inhibitors - Google P
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. ([Link])

  • Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed. ([Link])

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed. ([Link])

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. ([Link])

  • 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine - PubChem. ([Link])

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ([Link])

  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. ([Link])

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. ([Link])

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed. ([Link])

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. ([Link])

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - NIH. ([Link])

  • 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors - European Patent Office - EP 0795556 A1. ([Link])

  • Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2 - PubChem. ([Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. ([Link])

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. ([Link])

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine. The following information is a synthesis of established safety principles for halogenated and nitrated aromatic compounds and data from structurally similar molecules. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

The inherent reactivity of the functional groups in this compound—a brominated and chlorinated pyrrolopyridine core further activated by a nitro group—necessitates a cautious and well-planned approach. The electron-withdrawing nature of the nitro group, combined with the halogen substituents, can render the compound toxic and reactive.[1] Therefore, a multi-layered safety strategy, encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and rigorous operational and disposal protocols, is mandatory.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

The nitroaromatic functionality also presents a potential for heightened reactivity and thermal instability under certain conditions.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shield.[7]Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended.Fully-buttoned laboratory coat.NIOSH-approved respirator with a particulate filter (N95 or higher) is required.[5][8]
In-Solution Handling (e.g., reaction setup, workup) Chemical splash goggles and a face shield.[7][9]Chemical-resistant gloves (Nitrile or Neoprene). Ensure appropriate thickness and breakthrough time for the solvents used.Chemical-resistant apron over a laboratory coat.Work must be conducted in a certified chemical fume hood.[10] A respirator may be necessary for large-scale operations or in case of ventilation failure.
Purification (e.g., chromatography, crystallization) Chemical splash goggles and a face shield.Chemical-resistant gloves. Change frequently if contact with solvents or the compound occurs.Laboratory coat.All operations must be performed in a chemical fume hood.
Waste Disposal Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a laboratory coat.Use in a well-ventilated area or a chemical fume hood.[10]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure and accidents.

Engineering Controls and Preparation
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfer, and reaction setup, must be performed within a certified chemical fume hood.[10]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available in the laboratory.

Step-by-Step Handling Procedure
  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust or vapors.[8]

    • Use a spatula or other appropriate tools to handle the solid compound. Avoid creating dust.

    • Close the container tightly immediately after use.[11]

  • Reaction Setup and Execution:

    • Keep all reaction vessels clearly labeled.

    • Maintain the fume hood sash at the lowest possible height that still allows for safe and comfortable work.[10]

    • Avoid direct contact with the skin, eyes, and clothing.[11]

  • Post-handling Decontamination:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[6]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: Managing Halogenated and Nitrated Waste

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and rinsates from glassware, must be collected in a designated "Halogenated Organic Waste" container.[12][13][14]

  • Solid Waste: Contaminated solid waste, such as gloves, bench paper, and silica gel from chromatography, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.[15]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[10][13]

  • Container Management: Keep waste containers tightly sealed when not in use and store them in a designated satellite accumulation area.[13]

  • Institutional Guidelines: Follow all institutional and local regulations for the final disposal of hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][16]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][16]

  • Spill: In case of a spill, evacuate the area and prevent further spread. Wearing appropriate PPE, absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.[13] For large spills, contact your institution's environmental health and safety department.

Visualizations

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task task Handling Solid or Solution? start->task solid Solid Form (Weighing/Transfer) task->solid Solid solution Solution Form (Reaction/Workup) task->solution Solution ppe_solid Required PPE: - Safety glasses & face shield - Double gloves (Nitrile/Neoprene) - Lab coat - Particulate respirator (N95+) solid->ppe_solid ppe_solution Required PPE: - Chemical splash goggles & face shield - Chemical-resistant gloves - Lab coat & apron - Work in fume hood solution->ppe_solution end Proceed with Task Safely ppe_solid->end ppe_solution->end

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE based on the physical form of the compound being handled.

Waste Disposal Pathway

Waste_Disposal_Pathway Waste Disposal for this compound start Waste Generation waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Solutions, Rinsates) waste_type->liquid Liquid solid Solid Waste (Gloves, Paper, Silica) waste_type->solid Solid sharps Sharps (Needles, etc.) waste_type->sharps Sharps halogenated_container Collect in 'Halogenated Organic Waste' Container liquid->halogenated_container solid_container Collect in 'Solid Hazardous Waste' Container solid->solid_container sharps_container Dispose in 'Sharps' Container sharps->sharps_container label_seal Label and Seal Container halogenated_container->label_seal solid_container->label_seal sharps_container->label_seal storage Store in Satellite Accumulation Area label_seal->storage disposal Follow Institutional Disposal Protocol storage->disposal

Caption: A diagram illustrating the correct pathway for the segregation and disposal of waste generated from handling the compound.

References

  • Hazardous Waste Segregation. (n.d.).
  • 5-Bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Organic Solvents. (n.d.). Cornell EHS.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • Personal protective equipment for handling 3-Nitrobenzaldoxime. (n.d.). Benchchem.
  • Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). YouTube. Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, September 14).
  • What Safety Gear Is Used for Nitrous Oxide Work? | National Depression Hotline. (n.d.).
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • MSDS of 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one. (2025, December 18). Capot Chemical.
  • JR-0371 p.1 - Safety Data Sheet. (2023, July 5).
  • What are personal protective equipment requirements for handling hazardous chemicals during production? (2022, November 14). Quora.
  • SAFETY DATA SHEET. (n.d.). TCI AMERICA.
  • MSDS of 4-Bromo-5-chloro-1H-pyrrolo(2,3-b)pyridine. (2025, December 23). Capot Chemical.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.
  • Process for the reduction of halo nitro aromatic compounds. (n.d.). Google Patents.
  • Method for removing volatile aromatic compounds. (n.d.). Google Patents.
  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. (2024, November 13). MDPI. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.